JWH-250 5-Hydroxypentyl
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[1-(5-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-26-22-12-6-3-9-17(22)15-21(25)19-16-23(13-7-2-8-14-24)20-11-5-4-10-18(19)20/h3-6,9-12,16,24H,2,7-8,13-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAGHVHOGRTTHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)C2=CN(C3=CC=CC=C32)CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017743 | |
| Record name | JWH-250 N-(5-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427325-83-4 | |
| Record name | JWH-250 N-(5-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
pharmacological profile of JWH-250 5-hydroxypentyl
An In-Depth Technical Guide to the Pharmacological Profile of JWH-250 5-Hydroxypentyl
Abstract
This technical guide provides a comprehensive analysis of the , a primary and biologically significant metabolite of the synthetic cannabinoid JWH-250. JWH-250, a member of the phenylacetylindole class, is a potent agonist at both cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] Its extensive metabolism, primarily through hydroxylation of its N-pentyl chain, results in the formation of active metabolites that are crucial for understanding its complete toxicological and physiological impact. This document elucidates the metabolic transformation of JWH-250, details the receptor binding and functional activity of its 5-hydroxypentyl metabolite by drawing upon established principles for synthetic cannabinoid metabolites, and outlines the analytical methodologies essential for its detection and characterization. The central thesis is that this compound is not an inert catabolite but a pharmacologically active entity that likely contributes significantly to the overall effects observed after consumption of the parent compound.[2][3]
Introduction: The Evolving Landscape of Synthetic Cannabinoids
JWH-250, or (1-pentyl-3-(2-methoxyphenylacetyl)indole), was originally synthesized by Dr. John W. Huffman as a research tool to explore the endocannabinoid system.[1] It belongs to the phenylacetylindole family, distinguishing it from earlier naphthoylindole compounds.[1][4] Like many synthetic cannabinoid receptor agonists (SCRAs), JWH-250 has been identified as an active component in "herbal smoking blends," leading to its classification as a Schedule I controlled substance in the United States and other jurisdictions.[1]
The pharmacological evaluation of SCRAs is complicated by their extensive and rapid metabolism. Unlike many pharmaceuticals where metabolism leads to inactivation and excretion, the biotransformation of SCRAs often yields metabolites that retain significant biological activity.[3][5] Therefore, a thorough understanding of the parent drug's effects necessitates a parallel investigation into its primary metabolites. This guide focuses specifically on the N-5-hydroxypentyl metabolite of JWH-250, a key product of Phase I metabolism that serves as a crucial marker for consumption and a contributor to the overall pharmacological effect.[6][7]
Metabolic Biotransformation of JWH-250
The metabolic fate of JWH-250 in vivo is primarily governed by oxidative processes mediated by cytochrome P450 (CYP) enzymes in the liver.[5] The N-pentyl chain is a primary site for these modifications.
Phase I Metabolism: The principal metabolic pathway is the monohydroxylation of the N-alkyl pentyl chain.[5] This can occur at various positions, but hydroxylation at the 4th and 5th (terminal) carbons are common, yielding JWH-250 N-(4-hydroxypentyl) and JWH-250 N-(5-hydroxypentyl), respectively.[8][9] Further oxidation of the terminal hydroxyl group can lead to the formation of a pentanoic acid metabolite (JWH-250 N-5-carboxypentyl).[8]
Phase II Metabolism: Following hydroxylation, the Phase I metabolites undergo conjugation, most commonly glucuronidation.[5] This process, facilitated by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to the hydroxyl group, increasing the water solubility of the metabolite and facilitating its excretion in urine.[5][10] The detection of these glucuronide conjugates is a cornerstone of urinary analysis for JWH-250 consumption.[11]
Pharmacological Profile: An Active Metabolite
While specific binding and activity data for this compound are not extensively published, a robust pharmacological profile can be constructed based on authoritative studies of closely related SCRA metabolites.[2][3]
Receptor Binding Affinity
Receptor binding assays determine the affinity (Ki) of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The parent compound, JWH-250, is a high-affinity ligand for both cannabinoid receptors.
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Source |
| JWH-250 | 11 | 33 | [1] |
| JWH-250 | 110 | - | [12] |
Note: Discrepancies in Ki values across studies are common and can result from different experimental conditions and assay types.
For the This compound metabolite , studies on a range of other synthetic cannabinoids have demonstrated that hydroxylation of the pentyl chain generally leads to a reduction in binding affinity for both CB1 and CB2 receptors.[2] However, despite this reduction, the affinity often remains in the potent nanomolar range, sufficient to elicit significant physiological effects.[3] It has also been observed that the reduction in affinity is sometimes more pronounced for the CB1 receptor than the CB2 receptor.[2]
Functional Activity and Signaling
Cannabinoid receptors are G-protein coupled receptors (GPCRs) that primarily signal through the inhibitory G-protein, Gi/o. Agonist binding initiates a cascade that includes the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channels.
The parent JWH-250 is a known CB1 and CB2 receptor agonist.[1][13] Crucially, research on the hydroxylated metabolites of other JWH-series compounds, such as JWH-018, reveals that they are not only active but often function as full agonists at the CB1 receptor.[3] This contrasts with Δ⁹-THC, which is a partial agonist. This higher intrinsic efficacy means that for a given level of receptor occupancy, these metabolites can produce a stronger signaling response. It is therefore highly probable that this compound also functions as a potent agonist, retaining the functional characteristics of its parent compound. Studies on other SCs confirm that the majority of hydroxypentyl metabolites retain full efficacy at both CB1 and CB2 receptors.[2]
In Vivo Effects and Toxicological Significance
The parent compound JWH-250 induces a classic cannabinoid tetrad in animal models: hypothermia, analgesia, catalepsy, and reduced motor activity.[13] These effects are mediated by the CB1 receptor.[13]
The existence of potent, high-efficacy metabolites like this compound has profound toxicological implications.
-
Prolonged Duration of Action: Active metabolites can extend the time course of pharmacological effects beyond the clearance of the parent drug.
-
Contribution to Adverse Effects: The distinct clinical symptoms often associated with SCRA use, such as intense psychosis, seizures, and agitation, may be partially attributable to the high efficacy of these metabolites at the CB1 receptor.[3] The formation of multiple active compounds in vivo can create a complex and potent pharmacological cocktail.
-
Bioanalytical Importance: As parent compounds are often rapidly metabolized and may be undetectable in urine, metabolites like this compound are the primary targets for forensic and clinical toxicology screenings.[10]
Experimental Protocols and Methodologies
The characterization of this compound relies on established analytical and pharmacological techniques.
Protocol: Competitive Radioligand Binding Assay for CB1 Affinity (Ki)
This protocol outlines the determination of a compound's binding affinity by measuring its ability to displace a known radiolabeled ligand from the receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the CB1 receptor.
Materials:
-
Membrane preparation from cells expressing human CB1 receptors (e.g., CHO-hCB1 cells).
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).
-
Test compound: this compound.
-
Non-specific binding control: Unlabeled CP-55,940 at high concentration (e.g., 10 µM).
-
Assay Buffer (TME): 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well microplates, filter mats (e.g., GF/B), scintillation fluid, liquid scintillation counter.
Procedure:
-
Preparation: Thaw the CB1 receptor membrane preparation on ice. Dilute in ice-cold Assay Buffer to a final concentration of 5-10 µg protein per well.
-
Compound Dilution: Prepare a serial dilution of this compound in Assay Buffer, typically spanning a concentration range from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL Assay Buffer, 50 µL [³H]CP-55,940 (at a final concentration near its Kd, e.g., 0.5 nM), and 100 µL of the diluted membrane preparation.
-
Non-Specific Binding (NSB): Add 50 µL unlabeled CP-55,940 (10 µM final), 50 µL [³H]CP-55,940, and 100 µL of membrane preparation.
-
Competitive Binding: Add 50 µL of each this compound dilution, 50 µL [³H]CP-55,940, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through the filter mat using a cell harvester, washing 3-5 times with ice-cold Assay Buffer to separate bound from free radioligand.
-
Quantification: Dry the filter mat, place it in a scintillation vial with scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Sample Preparation for LC-MS/MS Analysis from Urine
Objective: To prepare a urine sample for the detection and quantification of this compound and its glucuronide.
Materials:
-
Urine sample (1 mL).
-
Internal Standard (e.g., JWH-250-d5 5-hydroxypentyl).
-
β-glucuronidase enzyme solution.
-
Ammonium acetate buffer (pH 4.0).
-
Acetonitrile (precipitation solvent).
-
Centrifuge, autosampler vials.
Procedure:
-
Sample Aliquoting: Pipette 100 µL of urine into a microcentrifuge tube.
-
Internal Standard: Add 10 µL of the internal standard solution.
-
Hydrolysis (Deconjugation): Add 50 µL of ammonium acetate buffer and 20 µL of β-glucuronidase solution. Vortex briefly.[10]
-
Incubation: Incubate the sample at 55°C for 2 hours to enzymatically cleave the glucuronide conjugate.[10]
-
Protein Precipitation: Allow the sample to cool to room temperature. Add 190 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously.
-
Centrifugation: Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to an autosampler vial with an insert.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system for analysis.
Conclusion
The pharmacological assessment of JWH-250 cannot be limited to the parent compound alone. Its primary metabolite, this compound, is a pharmacologically relevant molecule formed through extensive Phase I metabolism. Drawing from established evidence on analogous synthetic cannabinoids, it is concluded that this metabolite likely retains high, albeit slightly reduced, binding affinity for CB1 and CB2 receptors and functions as a full agonist. This profile suggests that this compound is a significant contributor to the profound and often severe clinical effects associated with JWH-250 consumption. For professionals in drug development and toxicology, a focus on key metabolites is not merely supplementary but essential for a complete and accurate risk assessment of synthetic cannabinoids.
References
- Cannaert, A., et al. (2017). Metabolism of synthetic cannabinoid receptor agonists encountered in clinical casework: major in vivo phase I metabolites of JWH-007, JWH-019, JWH-203, JWH-307, UR-144, XLR-11, AM-2201, MAM-2201 and AM-694. Clinical Pharmacology and Therapeutics, 101(2), 239-253. [Link not directly available in search, but cited within the provided text]
-
Marti, M., et al. (2016). Effect of JWH-250, JWH-073 and their interaction on "tetrad", sensorimotor, neurological and neurochemical responses in mice. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 67, 98-108. [Link]
-
Gamage, T.F., et al. (2018). Synthetic Cannabinoid Hydroxypentyl Metabolites Retain Efficacy at Human Cannabinoid Receptors. Drug Metabolism and Disposition, 46(11), 1693-1700. [Link]
-
ResearchGate. (n.d.). Chemical structures of JWH-250 and its common metabolites. ResearchGate. [Link]
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Fantegrossi, W.E., et al. (2014). Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites. Current Topics in Behavioral Neurosciences, 22, 229-258. [Link]
-
Aderorho, R., Lucas, S.W., & Chouinard, C.D. (2024). Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers using SLIM High-Resolution Ion Mobility-Tandem Mass Spectrometry. ChemRxiv. [Link]
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Wohlfarth, A., et al. (2013). Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search. Journal of Analytical Toxicology, 37(8), 547-555. [Link]
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Wikipedia. (n.d.). JWH-250. Wikipedia. [Link]
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Hutter, M., et al. (2012). A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids. Journal of Analytical Toxicology, 36(8), 541-550. [Link]
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UNODC. (n.d.). Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. United Nations Office on Drugs and Crime. [Link]
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Kneisel, S., & Auwärter, V. (2017). Pharmacokinetic properties of the synthetic cannabinoid JWH-018 and of its metabolites in serum after inhalation. Forensic Science International, 274, 53-60. [Link]
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Bertin Bioreagent. (n.d.). JWH 250 N-(4-hydroxypentyl) metabolite. Bertin Bioreagent. [Link]
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Kim, J., et al. (2015). Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. Journal of Analytical Methods in Chemistry, 2015, 243456. [Link]
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Brents, L.K., et al. (2011). Phase I hydroxylated metabolites of the K2 synthetic cannabinoid JWH-018 retain in vitro and in vivo cannabinoid 1 receptor affinity and activity. PLoS One, 6(7), e21917. [Link]
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- 4. unodc.org [unodc.org]
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in vitro metabolism of JWH-250 using human liver microsomes
An In-Depth Technical Guide to the In Vitro Metabolism of JWH-250 Using Human Liver Microsomes
Authored by: Gemini, Senior Application Scientist
Introduction: The Evolving Landscape of Synthetic Cannabinoids
JWH-250, chemically known as 2-(2-methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone, is a potent synthetic cannabinoid receptor agonist (SCRA). As part of the broader class of new psychoactive substances (NPS), understanding its metabolic fate is critical for toxicological screening, clinical management of intoxication, and forensic analysis. Unlike classical cannabinoids, SCRAs undergo extensive and rapid metabolism, often resulting in metabolites that retain significant biological activity.[1] This guide provides a comprehensive technical framework for investigating the in vitro metabolism of JWH-250, with a specific focus on the use of human liver microsomes (HLMs), the gold-standard system for preclinical drug metabolism studies.[2][3][4]
The liver is the primary site of drug metabolism, where xenobiotics are transformed into more water-soluble compounds to facilitate their excretion.[2][5] This biotransformation occurs in two main phases. Phase I reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups.[2][5] Phase II reactions involve the conjugation of these functionalized metabolites with endogenous polar molecules, such as glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs).[5][6] HLMs are subcellular fractions of the liver endoplasmic reticulum that are enriched with these key drug-metabolizing enzymes, making them an invaluable tool for predicting in vivo metabolic pathways.[2][3][4]
This document will detail the core principles, provide a field-proven experimental protocol, and discuss the interpretation of results for the study of JWH-250 metabolism.
Part 1: The Metabolic Machinery - Principles and Experimental Design
The Role of Human Liver Microsomes (HLMs)
HLMs are the most widely used in vitro system for drug metabolism studies due to several key advantages:
-
Enzyme Richness: They contain a high concentration of Phase I (CYP, FMO) and Phase II (UGT) enzymes.[3]
-
Cost-Effectiveness & Stability: Compared to hepatocytes, microsomes are less expensive, easier to prepare and store for long periods at -70°C or below, and are amenable to high-throughput screening formats.[2][3]
-
Predictive Power: Data from HLM studies, particularly on metabolic stability and metabolite identification, are crucial for predicting pharmacokinetic parameters like hepatic clearance.[2][4][7][8]
Causality in Experimental Design: A Self-Validating System
A robust experimental design is paramount for generating reliable and reproducible data. The protocol must incorporate a series of controls to validate the results and ensure that the observed turnover of JWH-250 is indeed due to enzymatic metabolism.
-
Cofactor Dependency: The activity of CYP enzymes is dependent on the presence of Nicotinamide Adenine Dinucleotide Phosphate (NADPH) as a reducing equivalent. Therefore, incubations are performed in the presence of an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). A control incubation without this system is essential to confirm that metabolism is NADPH-dependent and not due to other enzymes or chemical degradation.
-
Enzyme Activity Confirmation: To ensure the HLM pool is active, a positive control compound (a known substrate for common CYP enzymes, e.g., testosterone or midazolam) should be run in parallel. This validates the integrity of the microsomal preparation and the incubation conditions.
-
Analyte Stability: A control incubation of JWH-250 in the buffer matrix without microsomes should be included to check for any non-enzymatic degradation of the parent compound under the experimental conditions.
The following diagram illustrates the logical workflow for a typical HLM-based metabolism experiment.
Caption: Experimental workflow for in vitro metabolism of JWH-250.
Part 2: Detailed Experimental Protocol
This protocol outlines a standard procedure for determining the metabolic profile of JWH-250 in pooled HLMs.
Reagents and Materials
-
JWH-250 (analytical standard)
-
Pooled Human Liver Microsomes (e.g., from a pool of 50 donors)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
NADPH Regenerating System Solution A (NADP+, Glucose-6-Phosphate)
-
NADPH Regenerating System Solution B (Glucose-6-Phosphate Dehydrogenase)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), for Phase II analysis
-
Acetonitrile (ACN), HPLC grade, chilled
-
Formic Acid, LC-MS grade
-
Ultrapure Water
Step-by-Step Incubation Procedure
The following steps should be performed on ice to minimize enzymatic activity prior to the intended incubation start.
-
Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing the phosphate buffer and HLM. A typical final protein concentration is between 0.5 to 1.0 mg/mL.[9]
-
Aliquot Master Mix: Distribute the master mix into individual reaction tubes. Include tubes for each time point, a 'no-NADPH' control, and a 'no-microsome' control.
-
Add Substrate: Add JWH-250 to each tube from a concentrated stock solution (typically in ACN or DMSO). The final substrate concentration is usually 1-10 µM to approximate physiological conditions.[2] Ensure the final organic solvent concentration is low (<1%) to avoid inhibiting enzyme activity.[2]
-
Pre-incubation: Pre-incubate the tubes in a shaking water bath at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to all tubes except the 'no-NADPH' control. For Phase II analysis, UDPGA (final concentration ~2 mM) is also added at this stage.
-
Incubation and Sampling: Incubate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective tubes.
-
Quench Reaction: Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins and stops all enzymatic activity.
-
Sample Processing: Vortex the quenched samples vigorously, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Collection: Carefully transfer the supernatant to a new set of tubes or a 96-well plate for analysis.
Analytical Method: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for identifying and quantifying drug metabolites.[10][11][12]
-
Chromatography: A C18 reverse-phase column is typically used to separate JWH-250 from its more polar metabolites. A gradient elution with mobile phases consisting of water and acetonitrile (both often containing 0.1% formic acid) provides effective separation. Chromatographic separation is crucial as many metabolites can be positional isomers with identical mass-to-charge ratios.[11]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS), such as on a QTOF or Orbitrap instrument, is used for initial metabolite screening to determine accurate masses of potential metabolites.[13] Subsequent product ion scans (MS/MS) are performed to obtain fragmentation patterns, which are essential for structural elucidation of the metabolites.
Part 3: JWH-250 Metabolic Pathways and Data Interpretation
Primary Metabolic Transformations (Phase I)
Based on studies of JWH-250 and related naphthoylindole synthetic cannabinoids, the primary Phase I metabolic pathways are oxidation reactions catalyzed by CYP enzymes.[10][13][14][15]
-
Hydroxylation: The addition of a hydroxyl group (-OH) is a major metabolic route. For JWH-250, this occurs at several positions:
-
Alkyl Chain: Hydroxylation on the N-pentyl chain, commonly at the terminal (ω) and sub-terminal (ω-1) positions, leads to the N-5-hydroxypentyl and N-4-hydroxypentyl metabolites.[14]
-
Indole Ring: Hydroxylation can also occur on the indole moiety, for instance, at the 5-position to form the 5-hydroxyindole metabolite.[14]
-
-
Carboxylation: The primary alcohol metabolites formed by pentyl chain hydroxylation can be further oxidized to form a carboxylic acid, resulting in the JWH-250 N-pentanoic acid metabolite.[13] This is often a major urinary metabolite for many JWH-type compounds.
The following diagram illustrates these primary metabolic transformations.
Caption: Postulated metabolic pathways of JWH-250.
Phase II Metabolism: Glucuronidation
Hydroxylated metabolites are prime candidates for Phase II conjugation.[10] Glucuronidation, catalyzed by UGTs, attaches a bulky, polar glucuronic acid moiety to the hydroxyl group, significantly increasing water solubility and facilitating elimination from the body.[6][16] While specific UGT phenotyping for JWH-250 is not extensively documented, studies on the hydroxylated metabolites of the closely related JWH-018 show that UGT1A1, 1A3, 1A9, 1A10, and 2B7 are major contributors.[6][17] It is highly probable that the hydroxylated metabolites of JWH-250 follow a similar pathway.
Data Summary and Enzyme Phenotyping
The results of the in vitro study can be summarized to provide a clear overview of the metabolic profile.
| Metabolite Class | Specific Metabolite | Typical Observation |
| Phase I | N-(4-hydroxypentyl)-JWH-250 | Major hydroxylated metabolite |
| N-(5-hydroxypentyl)-JWH-250 | Major hydroxylated metabolite | |
| 5-hydroxyindole-JWH-250 | Detected metabolite | |
| JWH-250 N-pentanoic acid | Product of further oxidation | |
| Phase II | Hydroxylated-JWH-250 Glucuronides | Expected conjugates if UDPGA is included |
To identify the specific CYP enzymes responsible for JWH-250 metabolism ("reaction phenotyping"), further experiments can be conducted using either chemical inhibitors specific to certain CYPs or by incubating JWH-250 with a panel of recombinant human CYP enzymes.[4][15] For related JWH compounds, CYP1A2 and CYP2C9 have been identified as major contributors to their oxidation.[15][18][19]
Conclusion and Significance
This guide provides a robust framework for the in vitro investigation of JWH-250 metabolism using human liver microsomes. The elucidation of its metabolic pathways is not merely an academic exercise. It provides critical information that allows forensic laboratories to develop targeted screening methods for JWH-250 consumption by monitoring for its key metabolites in urine, which are often present at higher concentrations and for longer durations than the parent drug.[10][13] Furthermore, understanding the enzymes involved, such as the highly polymorphic CYP2C9, can help explain inter-individual variability in response and toxicity.[19] These foundational in vitro studies are indispensable for the scientific and medical communities to keep pace with the ever-changing landscape of new psychoactive substances.
References
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Bevalot, F., et al. (2013). Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search. National Institutes of Health. [Link]
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Richter, L. H., et al. (2022). Cytotoxicity, metabolism, and isozyme mapping of the synthetic cannabinoids JWH-200, A-796260, and 5F-EMB-PINACA studied by means of in vitro systems. National Institutes of Health. [Link]
-
Karinen, R., et al. (2015). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. DiVA portal. [Link]
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Gajula, S. N. R., et al. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]
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Lin, H., & Li, Y. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. National Institutes of Health. [Link]
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Kumar, G. N., & Surapaneni, S. (2001). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. SpringerLink. [Link]
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Le, N. D., et al. (2023). Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers using SLIM High-Resolution Ion Mobility-Tandem Mass. ChemRxiv. [Link]
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Miners, J. O., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. PubMed. [Link]
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Jo, A. R., et al. (2023). Metabolism of the Isoflavone Derivative Structural Isomers ACF-02 and ACF-03 in Human Liver Microsomes. MDPI. [Link]
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Carlier, J., et al. (2017). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. National Institutes of Health. [Link]
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Chimalakonda, K. C., et al. (2012). Cytochrome P450-Mediated Oxidative Metabolism of Abused Synthetic Cannabinoids Found in K2/Spice. PubMed Central. [Link]
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Thorlacius, M., et al. (2015). CYP3A4 Mediates Oxidative Metabolism of the Synthetic Cannabinoid AKB-48. National Institutes of Health. [Link]
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Cannaert, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. National Institutes of Health. [Link]
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Al-Ghananeem, A. M., et al. (2018). Altered metabolism of synthetic cannabinoid JWH-018 by human cytochrome P450 2C9 and variants. PubMed Central. [Link]
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Cannaert, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. PubMed. [Link]
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Basit, A., et al. (2012). Conjugation of Synthetic Cannabinoids JWH-018 and JWH-073, Metabolites by Human UDP-Glucuronosyltransferases. PubMed Central. [Link]
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Al-Tannak, N. F., & Al-Sabah, S. (2023). Identification of Cytochrome P450 Enzymes Responsible for Oxidative Metabolism of Synthetic Cannabinoid (1-Hexyl-1H-Indol-3-yl)-1-naphthalenyl-methanone (JWH-019). MDPI. [Link]
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Restek Corporation. (n.d.). LC/MS/MS Analysis of Metabolites of Synthetic Cannabinoids JWH-018 and JWH-073 in Urine. Chromtech. [Link]
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Jokhadze, M., et al. (2019). ANALYSIS OF METABOLITES OF SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073 BY CHROMATOGRAPHYMASS-SPECTROMETRIC (LC-MS/MS)METHOD IN BIOLOGICAL FLUIDS. ELECTRONIC JOURNALS PORTAL OF THE ASSOCIATION FOR SCIENCE. [Link]
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Charles River Laboratories. (n.d.). UGT Inhibition, Induction and Phenotyping Assays. Charles River Labs. [Link]
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Wang, Y., et al. (2023). Identification of Human UDP-Glucuronosyltransferase Involved in Gypensapogenin C Glucuronidation and Species Differences. National Institutes of Health. [Link]
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Brents, L. K., et al. (2011). Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity. Journal of Pharmacology and Experimental Therapeutics. [Link]
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The Metabolic Fate of JWH-250: An In-Depth Technical Guide for Researchers
Introduction: Understanding the Phenylacetylindole Landscape
JWH-250, or (1-pentyl-3-(2-methoxyphenylacetyl)indole), is a synthetic cannabinoid receptor agonist belonging to the phenylacetylindole class.[1] Unlike many of its JWH predecessors, it lacks a naphthalene ring, a structural distinction that influences its metabolic profile.[1] As with other synthetic cannabinoids, JWH-250 undergoes extensive metabolism in the human body, a process critical for its clearance and toxicological evaluation. This guide provides a comprehensive overview of the metabolic pathways of JWH-250, its major metabolites, and the analytical methodologies employed for their identification and quantification. This information is paramount for researchers in drug metabolism, forensic toxicology, and the development of novel therapeutic agents.
Core Metabolic Pathways: A Two-Phase Transformation
The biotransformation of JWH-250 is a classic two-phase process primarily occurring in the liver. Phase I metabolism introduces or exposes functional groups, mainly through oxidation, while Phase II metabolism involves the conjugation of these modified compounds with endogenous molecules to increase their water solubility and facilitate excretion.[2]
Phase I Metabolism: The Role of Cytochrome P450
The initial metabolic attack on the JWH-250 molecule is predominantly carried out by the cytochrome P450 (CYP450) superfamily of enzymes.[3][4] While specific isozyme mapping for JWH-250 is not extensively documented, data from structurally similar synthetic cannabinoids, such as JWH-018, strongly suggest the involvement of CYP2C9 and CYP1A2 in these oxidative reactions.[3][4] The primary sites of oxidation on the JWH-250 molecule are the N-pentyl chain and the indole ring.[1][5]
The key oxidative pathways include:
-
Hydroxylation of the N-pentyl chain: This is a major metabolic route, leading to the formation of monohydroxylated metabolites. The two primary products are the N-(4-hydroxypentyl) and N-(5-hydroxypentyl) metabolites.[1]
-
Oxidation of the N-pentyl chain to a carboxylic acid: Following terminal hydroxylation, further oxidation results in the formation of the N-pentanoic acid metabolite (JWH-250 N-(5-carboxypentyl) metabolite).[1][6]
-
Hydroxylation of the indole ring: The indole moiety is also a target for hydroxylation, leading to various positional isomers.[5]
-
N-dealkylation: Cleavage of the N-pentyl chain is another potential, though less predominant, metabolic pathway.[7]
The following diagram illustrates the primary Phase I metabolic pathways of JWH-250.
Phase II Metabolism: Glucuronidation for Enhanced Excretion
The hydroxylated metabolites formed during Phase I undergo conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[2] This process, known as glucuronidation, significantly increases the water solubility of the metabolites, preparing them for efficient renal and biliary excretion.[2] The resulting glucuronide conjugates are the predominant forms of JWH-250 metabolites found in urine.[8][9]
Major Metabolites of JWH-250
Based on in vitro and in vivo studies, the major metabolites of JWH-250 that serve as key biomarkers for its consumption are:
-
JWH-250 N-(4-hydroxypentyl) metabolite ((ω-1)-OH): This is often the most abundant hydroxylated metabolite detected in urine.[5]
-
JWH-250 N-(5-hydroxypentyl) metabolite (ω-OH): Another significant hydroxylated metabolite resulting from oxidation at the terminal carbon of the pentyl chain.[1][5]
-
JWH-250 N-pentanoic acid metabolite (ω-COOH): Formed by the further oxidation of the N-(5-hydroxypentyl) metabolite, this carboxylated metabolite is also a major urinary biomarker.[1][5][6]
-
Indole-hydroxylated metabolites: While present, these are generally found in lower concentrations compared to the N-pentyl chain metabolites.[5]
The relative abundance of these major metabolites in urine can vary between individuals, but a general pattern has been observed.
| Metabolite | Position of Modification | Relative Abundance in Urine |
| JWH-250 N-(4-hydroxypentyl) metabolite | (ω-1) on N-pentyl chain | Most Abundant Hydroxylated Metabolite[5] |
| JWH-250 N-pentanoic acid metabolite | (ω) on N-pentyl chain | Second Most Abundant Metabolite[5] |
| JWH-250 N-(5-hydroxypentyl) metabolite | (ω) on N-pentyl chain | Present in smaller amounts than (ω-1)-OH[5] |
Experimental Protocols for Metabolite Identification and Quantification
The identification and quantification of JWH-250 metabolites are crucial for both clinical and forensic toxicology. The following protocols outline the standard methodologies used in this field.
In Vitro Metabolism using Human Liver Microsomes (HLM)
This in vitro model is a cornerstone for predicting in vivo metabolic pathways.
Objective: To identify the Phase I metabolites of JWH-250 generated by hepatic enzymes.
Materials:
-
JWH-250
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Protocol:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine HLM and phosphate buffer. Pre-warm the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add JWH-250 (typically dissolved in a small amount of organic solvent like methanol or DMSO) to the pre-warmed microsome mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding ice-cold acetonitrile. This precipitates the microsomal proteins.
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Transfer the supernatant to a clean tube for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the formed metabolites.
Analysis of JWH-250 Metabolites in Urine
This protocol is essential for detecting and quantifying JWH-250 use in clinical and forensic settings.
Objective: To identify and quantify JWH-250 metabolites in a urine sample.
Materials:
-
Urine sample
-
β-glucuronidase
-
Phosphate or acetate buffer (for pH adjustment)
-
Internal standards (deuterated analogs of metabolites)
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials
-
LC-MS/MS system
Protocol:
-
Enzymatic Hydrolysis: To a urine sample, add a buffer to adjust the pH (typically to around 4-5). Add β-glucuronidase to cleave the glucuronide conjugates, liberating the Phase I metabolites. Incubate at an elevated temperature (e.g., 50-60°C) for a specified time (e.g., 1-2 hours).[1]
-
Internal Standard Spiking: Add a known concentration of internal standards to the hydrolyzed urine sample. This is crucial for accurate quantification.
-
Extraction: Perform either SPE or LLE to extract the metabolites from the urine matrix and concentrate them.
-
Sample Reconstitution: Evaporate the extraction solvent and reconstitute the residue in a mobile phase-compatible solvent.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. The use of tandem mass spectrometry allows for highly selective and sensitive detection and quantification of the target metabolites.[1][8]
Conclusion and Future Directions
The metabolic pathways of JWH-250 are well-characterized, proceeding through predictable oxidative and conjugative routes. The identification of its major hydroxylated and carboxylated metabolites provides robust biomarkers for monitoring its use. The established in vitro and analytical methodologies are essential tools for both fundamental research and applied toxicology.
Future research should focus on definitively identifying the specific CYP450 isozymes responsible for JWH-250 metabolism. This knowledge will be critical for predicting potential drug-drug interactions and understanding inter-individual variability in its metabolism and clearance. Furthermore, a more detailed quantitative analysis of the full spectrum of JWH-250 metabolites in various biological matrices will enhance the interpretation of toxicological findings. As the landscape of synthetic cannabinoids continues to evolve, a thorough understanding of their metabolic fate remains a cornerstone of public health and safety.
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ResearchGate. (n.d.). Chemical structures of JWH-250 and its common metabolites. Retrieved from [Link]
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characterization of JWH-250 5-hydroxypentyl reference material
An In-depth Technical Guide: Comprehensive Characterization of JWH-250 5-Hydroxypentyl Metabolite Reference Material
Authored by: Gemini, Senior Application Scientist
Introduction: The Analytical Imperative for Synthetic Cannabinoid Metabolites
JWH-250, chemically known as (1-pentyl-3-(2-methoxyphenylacetyl)indole), is a synthetic cannabinoid agonist belonging to the phenylacetylindole family.[1] It interacts with both the CB1 and CB2 cannabinoid receptors, producing psychoactive effects that have led to its widespread use in so-called "herbal smoking blends."[1][2] Due to its potential for abuse and lack of accepted medical use, it is classified as a Schedule I substance in the United States and is controlled in many other countries.[1][3]
In forensic and clinical toxicology, the detection of the parent compound is often insufficient. Synthetic cannabinoids like JWH-250 are rapidly and extensively metabolized by the human body.[4][5] The primary metabolic product resulting from the biotransformation of JWH-250 is its N-(5-hydroxypentyl) metabolite, formed by hydroxylation on the terminal carbon of the pentyl side chain.[6][7] This metabolite is a crucial biomarker for confirming JWH-250 consumption.
Therefore, the availability of a meticulously characterized this compound reference material is paramount. Such a standard is indispensable for the development and validation of sensitive and specific analytical methods, ensuring the accuracy and reliability of forensic investigations and clinical diagnoses.[2][4] This guide provides a comprehensive overview of the essential physicochemical properties and the multi-platform analytical methodologies required to fully characterize this critical reference standard.
Part 1: Physicochemical and Structural Identity
A reference material's utility begins with its fundamental identity. The precise chemical structure and associated physical properties must be unequivocally confirmed.
Table 1: Core Chemical Identifiers for this compound
| Property | Value | Source |
| Formal Name | 1-(1-(5-hydroxypentyl)-1H-indol-3-yl)-2-(2-methoxyphenyl)-ethanone | [6] |
| CAS Number | 1427325-83-4 | [6][8] |
| Molecular Formula | C₂₂H₂₅NO₃ | [6][8][9] |
| Molecular Weight | 351.4 g/mol | [6][8][9] |
| Canonical SMILES | COC1=CC=CC=C1CC(=O)C2=CN(C3=CC=CC=C32)CCCCCO | [8] |
| InChIKey | BEAGHVHOGRTTHK-UHFFFAOYSA-N | [6] |
| Physical Form | Crystalline Solid | [6] |
| Solubility | Soluble in DMF and DMSO | [6] |
Part 2: The Metabolic Landscape of JWH-250
Understanding the metabolic fate of JWH-250 is essential for selecting the correct biomarker for analysis. The primary route of metabolism involves Phase I oxidation reactions, catalyzed by cytochrome P450 enzymes in the liver.
The most abundant pathway is the hydroxylation of the N-alkyl (pentyl) side chain.[4] This process can yield several positional isomers, including the terminal 5-hydroxypentyl metabolite and the 4-hydroxypentyl metabolite.[7][10] Additionally, hydroxylation can occur on the indole ring, producing the 5-hydroxyindole metabolite.[11] Following hydroxylation, these Phase I metabolites are typically conjugated with glucuronic acid (a Phase II reaction) to form more water-soluble glucuronides, which are then excreted in the urine.[4][12][13]
The prevalence of the 5-hydroxypentyl metabolite makes it the most reliable biomarker for detecting JWH-250 use. However, the existence of isomers necessitates analytical methods capable of distinguishing between them.
Part 3: A Multi-Tiered Approach to Analytical Characterization
A single analytical technique is insufficient to fully characterize a reference material. A self-validating system employing orthogonal methods is required to establish identity, purity, concentration, and isomeric specificity with the highest degree of confidence.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the cornerstone for the detection and quantification of synthetic cannabinoid metabolites in biological fluids.[4][9][14] Its high sensitivity and selectivity allow for the reliable measurement of analytes at low nanogram-per-milliliter concentrations.
Core Principle: The liquid chromatograph separates the target analyte from matrix interferences and isomeric compounds. The triple quadrupole mass spectrometer then provides two levels of mass filtering. The first quadrupole selects the precursor ion (the protonated molecule, [M+H]⁺), which is then fragmented in a collision cell. The third quadrupole selects a specific, characteristic fragment ion for detection. This multiple reaction monitoring (MRM) process is highly specific and minimizes background noise.
Validated Protocol: Urinary Metabolite Quantification
-
Sample Preparation (Deconjugation):
-
To 100 µL of urine, add 10 µL of an internal standard solution (e.g., a deuterated analog).[4]
-
Add 50 µL of 0.4 M ammonium acetate buffer (pH 4.0) to adjust the pH.[4]
-
Vortex and incubate the sample for 2 hours at 55°C to enzymatically cleave the glucuronide conjugates.[4] This step is critical as it was found to be more efficient than alkaline hydrolysis.[12][14]
-
-
Protein Precipitation & Extraction:
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial for injection.
-
Chromatography: Utilize a C18 reversed-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 mm x 50 mm, 1.8 µm).[12][14]
-
Mobile Phases: A: 0.1% Formic Acid in Water; B: Acetonitrile with 0.1% Formic Acid.[4][15]
-
Gradient: A rapid 4-10 minute gradient is typically sufficient to achieve separation.[4][14]
-
Mass Spectrometry: Operate in positive ion electrospray ionization (ESI) mode, monitoring for specific MRM transitions for the analyte and internal standard.[14]
-
Advanced Isomer Separation: High-Resolution Ion Mobility-Mass Spectrometry (HRIM-MS)
While LC-MS/MS is powerful, co-eluting isomers can pose a significant challenge. HRIM-MS provides an additional dimension of separation based on an ion's size, shape, and charge, quantified as its Collision Cross Section (CCS).[10] This technique is exceptionally well-suited for distinguishing the this compound metabolite from its 4-hydroxypentyl and 5-hydroxyindole isomers, which may not be fully resolved by chromatography alone.[10]
A study utilizing Structures for Lossless Ion Manipulations (SLIM) IM-MS demonstrated baseline or near-baseline separation of these key isomers.[10]
Table 2: Experimental Collision Cross Section (CCS) Values for Sodiated JWH-250 Metabolite Isomers
| Metabolite Isomer | SLIM CCSN₂ (Ų) | Source |
| JWH-250 N-(5-hydroxypentyl) | 182.5 | [10] |
| JWH-250 N-(4-hydroxypentyl) | 187.5 | [10] |
| JWH-250 5-hydroxyindole | 202.3 | [10] |
The distinct CCS values provide a robust method for confirming the identity of the 5-hydroxypentyl metabolite and ensuring the isomeric purity of the reference material.
Definitive Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the gold standard for unambiguous structure determination. While MS techniques provide mass and fragmentation data, NMR elucidates the precise atomic connectivity of a molecule. For a reference material, ¹H and ¹³C NMR spectra are non-negotiable for providing definitive structural proof.
-
¹H NMR: Provides information on the number and chemical environment of hydrogen atoms. The spectrum for this compound will show characteristic signals for the aromatic protons on the indole and phenyl rings, the methylene protons of the pentyl chain, and a distinct signal for the terminal hydroxymethylene group (-CH₂OH).
-
¹³C NMR: Maps the carbon skeleton of the molecule, confirming the presence of all 22 carbon atoms in their unique chemical environments.
-
2D NMR (e.g., COSY, HSQC): These experiments establish correlations between protons and carbons, allowing for the complete and unequivocal assignment of the structure, confirming that hydroxylation occurred specifically at the C-5 position of the pentyl chain.
The combination of GC-MS and 1D/2D NMR provides sufficient information to identify the structure with absolute confidence.[16] Analysis and characterization of JWH-250 hydroxypentyl metabolites are routinely accomplished via HPLC, Mass Spectra, and ¹H-NMR.[2]
Conclusion: Ensuring Analytical Integrity
The characterization of a reference material like this compound is a rigorous, multi-faceted process that underpins the integrity of all subsequent analytical testing. The orthogonal methodologies of chromatography, mass spectrometry (including high-resolution ion mobility), and nuclear magnetic resonance spectroscopy create a self-validating system. This system ensures the material's identity, purity, isomeric specificity, and concentration are known with the highest degree of scientific certainty. For researchers, forensic scientists, and drug development professionals, relying on such a comprehensively characterized standard is not merely best practice—it is a fundamental requirement for producing defensible and trustworthy results.
References
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- A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. Oxford Academic.
- JWH 250 N-(5-hydroxypentyl) metabolite. Cayman Chemical.
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- Metabolism of synthetic cannabinoid receptor agonists encountered in clinical casework.
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biotransformation of JWH-250 in vivo
An In-Depth Technical Guide to the In-Vivo Biotransformation of JWH-250
Abstract
JWH-250, a synthetic cannabinoid receptor agonist (SCRA) of the phenylacetylindole class, has been identified as a psychoactive component in various "herbal smoking blends."[1][2] Unlike many earlier SCRAs, it lacks a naphthalene ring, featuring a 2-methoxyphenylacetyl group instead.[2] As with many xenobiotics, JWH-250 undergoes extensive metabolism in vivo, a process of critical importance for both clinical toxicology and forensic analysis. The parent compound is often present at very low or undetectable concentrations in biological samples, particularly urine, making the identification of its metabolites essential for confirming exposure.[1] This guide provides a comprehensive overview of the in-vivo biotransformation of JWH-250, detailing the primary metabolic pathways, the enzymatic systems involved, and the analytical methodologies required for the robust identification of its metabolic signature.
Introduction: The Rationale for Metabolite-Centric Analysis
JWH-250 (1-pentyl-3-(2-methoxyphenylacetyl)indole) exerts its psychoactive effects through potent agonism at both the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors.[2][3] Upon entering the body, its high lipophilicity makes it a prime target for the body's metabolic machinery, primarily within the liver. The overarching goal of this biotransformation is to convert the lipophilic parent drug into more water-soluble compounds that can be readily eliminated from the body, mainly via urine.
This metabolic process is so efficient that forensic investigations and clinical diagnostics cannot reliably depend on the detection of the parent JWH-250 molecule. Instead, a scientifically rigorous approach necessitates a focus on identifying its unique metabolic products. Understanding these pathways is not merely an academic exercise; it is the foundation upon which reliable analytical methods are built and provides insights into potential metabolite-driven toxicity or pharmacological activity.
Phase I Biotransformation: The Initial Oxidative Attack
Phase I metabolism involves the introduction or exposure of functional groups onto the parent molecule, primarily through oxidation. For JWH-250, this is the most significant stage of structural modification, catalyzed predominantly by the Cytochrome P450 (CYP) superfamily of enzymes in the liver. While specific studies on JWH-250 are limited, data from related synthetic cannabinoids strongly implicate CYP1A2 and CYP2C9 as major contributors to these oxidative reactions.[4][5][6]
The primary Phase I reactions observed for JWH-250 in vivo are:
-
Hydroxylation: This is the most prevalent metabolic transformation.[1] Oxidation can occur at multiple sites on the molecule:
-
Aliphatic Hydroxylation: The N-pentyl side chain is a common site for hydroxylation, leading to metabolites such as JWH-250 N-(4-hydroxypentyl) and N-(5-hydroxypentyl).[7]
-
Aromatic Hydroxylation: Both the indole ring and the 2-methoxyphenyl ring can be hydroxylated.
-
-
N-Dealkylation: This process involves the cleavage and removal of the N-pentyl chain. While observed, this pathway is a minor one in humans compared to hydroxylation.[1][8]
-
Carboxylation: Further oxidation of the terminal hydroxyl group on the pentyl chain (N-5-hydroxypentyl metabolite) results in the formation of a pentanoic acid metabolite (JWH-250 5-carboxypentyl).[7]
In human subjects, the most abundant urinary metabolites are the monohydroxylated forms of the parent compound.[1][8] Dihydroxylated metabolites have also been identified, representing further oxidative steps.[1]
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An In-depth Technical Guide on the Receptor Binding Affinity of JWH-250 and its Metabolites
Abstract
JWH-250, a synthetic cannabinoid receptor agonist (SCRA), has garnered significant attention within the scientific community due to its potent psychoactive effects and prevalence in illicit "herbal blend" products.[1][2][3] Understanding the molecular pharmacology of JWH-250 and its metabolites is crucial for elucidating its mechanism of action, predicting its physiological and toxicological effects, and developing potential therapeutic interventions. This technical guide provides a comprehensive analysis of the receptor binding affinity of JWH-250 and its primary phase I metabolites for the cannabinoid receptors type 1 (CB1) and type 2 (CB2). We delve into the experimental methodologies used to determine these affinities, present a comparative analysis of the binding data, and explore the downstream signaling consequences of receptor engagement. This document is intended for researchers, scientists, and drug development professionals engaged in cannabinoid research and related fields.
Introduction to JWH-250
JWH-250 (1-pentyl-3-(2-methoxyphenylacetyl)indole) is a member of the phenylacetylindole family of synthetic cannabinoids.[4] It was synthesized by Dr. John W. Huffman as a research tool to explore the endocannabinoid system.[4][5] Unlike many earlier SCRAs, JWH-250 lacks a naphthalene ring, which is replaced by a 2'-methoxyphenylacetyl group.[4] It acts as a potent agonist at both CB1 and CB2 receptors, with reported Ki values of 11 nM and 33 nM, respectively, demonstrating a threefold selectivity for the CB1 receptor.[4] The CB1 receptor is primarily located in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in the immune system and peripheral tissues.[6][7][8] The high affinity of JWH-250 for the CB1 receptor underlies its cannabis-like effects.[2][9]
In Vitro Metabolism of JWH-250
Like other xenobiotics, JWH-250 undergoes extensive phase I metabolism in the body, primarily mediated by cytochrome P450 enzymes. The primary metabolic transformations involve hydroxylation at various positions on the pentyl chain and the indole ring. The major metabolites identified include N-(4-hydroxypentyl), N-(5-hydroxypentyl), and 5-hydroxyindole derivatives.[10][11] The generation of these metabolites is significant as they may possess their own distinct pharmacological profiles, potentially contributing to the overall duration and intensity of the parent compound's effects.[12]
Caption: Major Phase I metabolic pathways of JWH-250.
Receptor Binding Affinity of JWH-250 and its Metabolites
The interaction of a ligand with its receptor is quantified by its binding affinity, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
Cannabinoid Receptors: A Brief Overview
CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) belonging to the rhodopsin-like family.[7] Upon activation by an agonist, they couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, modulation of ion channels (e.g., inhibition of Ca2+ channels and activation of K+ channels), and activation of mitogen-activated protein kinase (MAPK) pathways.[6][7][13] These signaling cascades ultimately mediate the diverse physiological effects of cannabinoids.
Comparative Binding Affinity at CB1 and CB2 Receptors
Studies have shown that JWH-250 and its hydroxylated metabolites retain significant affinity for both CB1 and CB2 receptors. The binding affinities of these compounds are crucial in determining their potency and potential for producing psychoactive and physiological effects.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB1/CB2 Selectivity |
| JWH-250 | 11[4] | 33[4] | 3.0 |
| JWH-250 N-(4-hydroxypentyl) | Data not available | Data not available | Data not available |
| JWH-250 N-(5-hydroxypentyl) | Data not available | Data not available | Data not available |
| JWH-250 5-hydroxyindole | Data not available | Data not available | Data not available |
Experimental Methodologies for Determining Binding Affinity
The most common method for determining the binding affinity of a compound to a receptor is the competitive radioligand binding assay.
Radioligand Competitive Binding Assay Protocol
This protocol outlines the general steps for a competitive binding assay to determine the Ki of a test compound (e.g., JWH-250 or its metabolites) for CB1 or CB2 receptors.
Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (with known affinity) for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Materials:
-
Cell membranes expressing the target receptor (human CB1 or CB2).
-
Radiolabeled ligand (e.g., [3H]CP55,940 or [3H]SR141716A).
-
Unlabeled test compounds (JWH-250 and its metabolites).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).[14]
-
Washing buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).[15]
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Step-by-Step Protocol:
-
Preparation of Reagents: Prepare all buffers and solutions. Dilute the test compounds to a range of concentrations.
-
Incubation: In a 96-well plate, combine the cell membranes, radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the unlabeled test compound or vehicle.
-
Determination of Non-Specific Binding: In separate wells, add a high concentration of a known unlabeled ligand to determine non-specific binding.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.[14][15]
-
Termination of Reaction: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold washing buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Functional Activity and Downstream Signaling
JWH-250 acts as a full agonist at CB1 receptors, meaning it can elicit a maximal response from the receptor.[1][16] This is in contrast to Δ9-THC, which is a partial agonist.[[“]] The higher efficacy of many synthetic cannabinoids, including JWH-250, likely contributes to their greater potency and potential for adverse effects compared to cannabis.[[“]]
Upon agonist binding, CB1 and CB2 receptors initiate a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase by the Gαi/o subunit, leading to decreased cyclic AMP (cAMP) levels.[6][7] The Gβγ subunit can modulate ion channels.[18] Additionally, cannabinoid receptors can activate various MAPK pathways, such as ERK1/2, which are involved in regulating gene expression and cellular processes.[6][7]
Caption: Simplified CB1 receptor signaling pathway upon agonist binding.
Discussion and Implications for Research and Drug Development
The high affinity of JWH-250 for the CB1 receptor is consistent with its potent psychoactive effects. The fact that its metabolites are also likely to be active cannabinoids has significant implications. Active metabolites can prolong the duration of action and contribute to the overall pharmacological and toxicological profile of the parent compound. This is a crucial consideration in both clinical and forensic toxicology.
For drug development professionals, understanding the structure-activity relationships of compounds like JWH-250 and their metabolites can inform the design of novel cannabinoid receptor modulators with improved therapeutic indices. For example, developing ligands with selectivity for CB2 over CB1 is a major goal for creating peripherally acting therapeutics that avoid the psychoactive side effects associated with CB1 activation.
Conclusion
JWH-250 is a potent synthetic cannabinoid agonist with high affinity for both CB1 and CB2 receptors, exhibiting a preference for CB1. Its metabolism produces hydroxylated derivatives that are likely to retain significant cannabinoid receptor affinity and activity, thereby contributing to the overall effects of the parent compound. The methodologies described in this guide, particularly competitive radioligand binding assays, are fundamental tools for characterizing the pharmacological properties of novel synthetic cannabinoids. A thorough understanding of the receptor binding profiles and downstream signaling of these compounds is essential for the scientific and medical communities to address their public health impact and explore their therapeutic potential.
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Bosier, B., Muccioli, G. G., & Lambert, D. M. (2010). The Endocannabinoid System: an Update on its Receptors, Ligands, and Enzymes. Current Medicinal Chemistry, 17(26), 2893-2919. [Link]
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Howlett, A. C. (2002). The cannabinoid receptors. Prostaglandins & other lipid mediators, 68, 619-631. [Link]
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Howlett, A. C., Abood, M. E., Alexander, S. P., Di Marzo, V., Elphick, M. R., Greasley, P. J., ... & Pertwee, R. G. (2011). International Union of Basic and Clinical Pharmacology. LXXIX. Cannabinoid receptors. Pharmacological reviews, 63(2), 101-143. [Link]
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Pertwee, R. G. (2008). The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin. British journal of pharmacology, 153(2), 199-215. [Link]
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Castillo, P. E., Younts, T. J., Chávez, A. E., & Hashimotodani, Y. (2012). Endocannabinoid signaling and synaptic function. Neuron, 76(1), 70-81. [Link]
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Kim, J., Lee, J., Lee, J., Kim, J., & Lee, S. (2015). Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. Toxicological research, 31(1), 37-43. [Link]
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Grigoryev, A., Melnik, A., Savchuk, S., Simonov, A., & Rozhanets, V. (2011). Gas and liquid chromatography-mass spectrometry studies on the metabolism of the synthetic phenylacetylindole cannabimimetic JWH-250, the psychoactive component of smoking mixtures. Journal of Chromatography B, 879(24), 2519-2526. [Link]
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Marti, M., et al. (2016). Effect of JWH-250, JWH-073 and their interaction on “tetrad”, sensorimotor, neurological and neurochemical responses in mice. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 67, 31-50. [Link]
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World Health Organization. (2014). JWH-250 Critical Review Report. Expert Committee on Drug Dependence Thirty-sixth Meeting. [Link]
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Brents, L. K., Reichard, E. E., Zimmerman, S. M., Moran, J. H., Fantegrossi, W. E., & Prather, P. L. (2011). Phase I hydroxylated metabolites of the K2 synthetic cannabinoid JWH-018 retain in vitro and in vivo cannabinoid 1 receptor affinity and activity. PLoS One, 6(7), e21917. [Link]
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Cannaert, A., et al. (2016). Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay. Analytical Chemistry, 88(22), 11096-11104. [Link]
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Wiley, J. L., et al. (2016). Evaluation of first generation synthetic cannabinoids on binding at non-cannabinoid receptors and in a battery of in vivo assays in mice. Neuropharmacology, 109, 215-224. [Link]
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Wikipedia. (n.d.). JWH-250. Retrieved January 16, 2026, from [Link]
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Fantegrossi, W. E., et al. (2014). Distinct pharmacology and metabolism of K2 synthetic cannabinoids compared to Δ(9)-THC: mechanism underlying greater toxicity?. Life sciences, 97(1), 45-54. [Link]
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A Senior Application Scientist's Synthesis of Metabolism, Analysis, and Toxicological Implications
An In-Depth Technical Guide to the Toxicokinetics of JWH-250 5-Hydroxypentyl Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the toxicokinetics of the 5-hydroxypentyl metabolite of JWH-250, a potent synthetic cannabinoid. As a Senior Application Scientist, the following narrative is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring a deep and actionable understanding for professionals in the field.
Introduction: The Significance of JWH-250 and its Metabolites
JWH-250, chemically known as 2-(2-methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone, is a synthetic cannabinoid that acts as a potent agonist for both the central (CB1) and peripheral (CB2) cannabinoid receptors. Its widespread use in "herbal blend" products has necessitated a thorough understanding of its metabolic fate and toxicological profile. The parent compound is extensively metabolized in the body, and its metabolites, particularly hydroxylated forms, are often the primary targets for forensic and clinical analysis.[1][2] The 5-hydroxypentyl metabolite of JWH-250 is of particular interest due to its potential for retained or even enhanced pharmacological activity, contributing significantly to the overall toxicodynamic profile of the parent compound.[1][3]
PART 1: The Metabolic Journey of JWH-250
The toxicokinetics of JWH-250 are largely dictated by its metabolic transformation. The lipophilic nature of the parent compound facilitates its distribution into tissues, but it must be metabolized to more polar compounds for efficient excretion. This biotransformation occurs primarily in the liver and involves Phase I and Phase II metabolic reactions.
Phase I Metabolism: The Genesis of the 5-Hydroxypentyl Metabolite
Phase I metabolism of JWH-250 is characterized by oxidative reactions, predominantly hydroxylation, catalyzed by the cytochrome P450 (CYP) enzyme system. While the specific CYP isozymes responsible for JWH-250 metabolism are not definitively identified in the provided literature, studies on analogous synthetic cannabinoids like JWH-018 strongly implicate CYP2C9 and CYP1A2 in the oxidative metabolism.[4][5]
The primary sites of hydroxylation on the JWH-250 molecule are the N-pentyl chain and the indole ring. Hydroxylation of the pentyl chain can occur at various positions, leading to metabolites such as JWH-250 N-(4-hydroxypentyl) and the focus of this guide, JWH-250 N-(5-hydroxypentyl) .[2][6] Further oxidation of the terminal hydroxyl group can lead to the formation of a carboxypentyl metabolite.[6]
Caption: Phase I and II metabolic pathways of JWH-250.
Phase II Metabolism: Conjugation and Excretion
Following Phase I hydroxylation, the resulting metabolites, including this compound, undergo Phase II conjugation reactions. The primary conjugation pathway for these hydroxylated metabolites is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[1][7] This process attaches a bulky, polar glucuronic acid moiety to the hydroxyl group, significantly increasing the water solubility of the metabolite and facilitating its excretion in urine.[8] It is crucial for analytical methods to account for these glucuronide conjugates, often requiring an enzymatic hydrolysis step to release the free metabolite for detection.[2][8]
PART 2: Analytical Methodologies for Detection and Quantification
The detection and quantification of this compound metabolite in biological matrices is a critical task in clinical and forensic toxicology. Due to the low concentrations typically present and the complexity of the matrices, highly sensitive and specific analytical techniques are required.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS is the preferred method for the definitive identification and quantification of JWH-250 metabolites.[2][8] The combination of liquid chromatography for physical separation and tandem mass spectrometry for mass-based detection provides exceptional selectivity and sensitivity.
Experimental Protocol: Quantification of this compound in Urine via LC-MS/MS
This protocol is a synthesized representation of best practices described in the literature.[2][8][9]
-
Sample Preparation:
-
Internal Standard Addition: To a 1 mL urine sample, add an appropriate deuterated internal standard (e.g., JWH-250-d5 N-(5-hydroxypentyl)). This is crucial for accurate quantification, as it corrects for variations in sample preparation and instrument response.
-
Enzymatic Hydrolysis: Add 1 mL of a β-glucuronidase solution in an appropriate buffer (e.g., 100 mM ammonium acetate, pH 5.0). Incubate the sample at an elevated temperature (e.g., 60°C) for a sufficient time (e.g., 2-3 hours) to ensure complete cleavage of the glucuronide conjugates. The choice of enzyme and incubation conditions is critical for method accuracy.
-
Solid-Phase Extraction (SPE): Perform SPE to clean up the sample and concentrate the analyte. A C18 cartridge is commonly used.[9]
-
Condition the cartridge with methanol followed by an acidic buffer.
-
Load the hydrolyzed sample.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., acetonitrile or a mixture of acetonitrile and butyl chloride).[9]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase. This step concentrates the sample for improved sensitivity.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution program. A typical mobile phase consists of water with a small amount of formic acid (for improved ionization) and acetonitrile or methanol.[2][10] The gradient is designed to separate the analyte from other matrix components and isomeric metabolites.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Scheduled Multiple Reaction Monitoring (sMRM) for optimal sensitivity and selectivity.[2] At least two MRM transitions (a quantifier and a qualifier) should be monitored for both the analyte and the internal standard to ensure confident identification.
-
Caption: A typical workflow for the analysis of JWH-250 metabolites in urine by LC-MS/MS.
Data Presentation: Quantitative Data Summary
| Analyte | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| JWH-250 Metabolites | Urine | LC-MS/MS | 0.5–10 ng/mL | Not specified | [2] |
| JWH-018/073 Metabolites | Urine | LC-MS/MS | Not specified | 1 ng/mL | [9] |
| JWH-type Metabolites | Urine | LC-MS/MS | Not specified | Varies (low ng/mL) | [8] |
PART 3: Toxicological Significance of the 5-Hydroxypentyl Metabolite
A critical aspect of the toxicokinetics of JWH-250 is the pharmacological activity of its metabolites. Unlike many drugs where metabolism leads to detoxification, the hydroxylated metabolites of synthetic cannabinoids can retain significant, and in some cases, enhanced activity at cannabinoid receptors.
Cannabinoid Receptor Affinity and Efficacy
Studies on metabolites of JWH-018, a close structural analog of JWH-250, have demonstrated that N-(5-hydroxypentyl) metabolites can bind to the CB1 receptor with high affinity, comparable to or even greater than the parent compound.[11][12] Furthermore, these hydroxylated metabolites often act as full agonists at the CB1 receptor, similar to the parent drug.[1][12] This sustained agonism by active metabolites likely contributes to the prolonged and potentially severe psychoactive and physiological effects observed in users of synthetic cannabinoids.[13] While the glucuronidated form of the JWH-018 5-hydroxypentyl metabolite has been shown to act as a CB1 receptor antagonist in vitro, the in vivo significance of this is still under investigation.[7]
Implications for Toxicity and Impairment
The presence of pharmacologically active metabolites like this compound has significant toxicological implications:
-
Prolonged Duration of Effects: The continuous formation and circulation of active metabolites can extend the duration of psychoactive and physiological effects long after the parent compound has been cleared from the bloodstream.
-
Increased Toxic Potential: The combined activity of the parent compound and its active metabolites can lead to a greater overall pharmacological effect, potentially increasing the risk of adverse events such as anxiety, paranoia, tachycardia, and in severe cases, seizures and psychosis.[13][14]
-
Challenges in Forensic Interpretation: The presence of high concentrations of active metabolites in urine samples, even in the absence of the parent drug, is indicative of prior exposure. Understanding the activity of these metabolites is crucial for interpreting the potential for impairment at the time of sample collection.
Conclusion
The toxicokinetics of JWH-250 are complex, with metabolism playing a pivotal role in both its elimination and its overall pharmacological and toxicological profile. The 5-hydroxypentyl metabolite is a key analyte for detecting JWH-250 use and is likely a significant contributor to the compound's effects. A thorough understanding of its formation, detection, and activity is essential for researchers, clinicians, and forensic toxicologists working to address the challenges posed by synthetic cannabinoids. The methodologies and insights presented in this guide provide a robust framework for navigating the complexities of JWH-250 toxicokinetics.
References
- Chimalakonda, K. C., Seely, K. A., Bratton, S. M., et al. (2012). Cytochrome P450-Mediated Oxidative Metabolism of Abused Synthetic Cannabinoids Found in K2/Spice. Drug Metabolism and Disposition, 40(11), 2174–2184.
- Fantegrossi, W. E., & Tai, S. (2015). Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites. In Neuropathology of Drug Addictions and Substance Misuse (Vol. 3, pp. 385-394).
- Hutter, M., Kneisel, S., Auwärter, V., et al. (2013). Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search. Journal of Analytical Toxicology, 37(8), 539-546.
- Seely, K. A., Brents, L. K., Radominska-Pandya, A., et al. (2012). A major glucuronidated metabolite of JWH-018 is a neutral antagonist at CB1 receptors. Chemical Research in Toxicology, 25(4), 825–827.
- Gunderson, E. W., Haughey, H. M., Ait-Daoud, N., et al. (2014). Synthetic Cannabinoids: Epidemiology, Pharmacodynamics, and Clinical Implications. Drug and Alcohol Dependence, 134, 42-49.
- de Jager, A. D., Koutsouvelis, N., & Fu, S. (2013). LC–MS/MS method for the quantitation of metabolites of eight commonly-used synthetic cannabinoids in human urine - An Australian perspective.
- Brents, L. K., Reichard, E. E., Zimmerman, S. M., et al. (2011). Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity. PLoS ONE, 6(7), e21917.
- Patton, A. L., Seely, K. A., Chimalakonda, K. C., et al. (2018). Altered metabolism of synthetic cannabinoid JWH-018 by human cytochrome P450 2C9 and variants.
- Gamage, T. F., Farquhar, C. E., Lefever, T. W., et al. (2018). Synthetic Cannabinoid Hydroxypentyl Metabolites Retain Efficacy at Human Cannabinoid Receptors. Journal of Pharmacology and Experimental Therapeutics, 367(2), 263-271.
- Richter, L. H. J., Beck, A., Flockerzi, V., et al. (2021). Cytotoxicity, metabolism, and isozyme mapping of the synthetic cannabinoids JWH-200, A-796260, and 5F-EMB-PINACA studied by means of in vitro systems. Archives of Toxicology, 95(1), 239-253.
- Amundsen, E. J., Karinen, R., & Vindenes, V. (2018). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. Drug Testing and Analysis, 10(10), 1548-1559.
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Bertin Bioreagent. (n.d.). JWH 250 N-(4-hydroxypentyl) metabolite. Retrieved from [Link]
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Chromtech. (n.d.). LC/MS/MS Analysis of Metabolites of Synthetic Cannabinoids JWH-018 and JWH-073 in Urine. Retrieved from [Link]
- Uttl, L., Szczurowska, E., Hájková, K., et al. (2018).
- Toennes, S. W., Geraths, A., & Pogoda, W. (2017). Pharmacokinetic properties of the synthetic cannabinoid JWH-018 and of its metabolites in serum after inhalation.
- Kim, H. S., Oh, S. M., & Chung, K. H. (2015). Neurotoxicity of Synthetic Cannabinoids JWH-081 and JWH-210. Biomolecules & Therapeutics, 23(6), 577–583.
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ResearchGate. (n.d.). Chemical structures of JWH-250 and its common metabolites. Retrieved from [Link]
- Cooper, Z. D. (2016). Adverse Effects of Synthetic Cannabinoids: Management of Acute Toxicity and Withdrawal.
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discovery and identification of novel JWH-250 metabolites
An In-Depth Technical Guide to the Discovery and Identification of Novel JWH-250 Metabolites
JWH-250, a synthetic cannabinoid of the phenylacetylindole class, has been a compound of interest in forensic and clinical toxicology due to its psychoactive effects and prevalence in designer drug markets.[1][2] Understanding its metabolic fate within the human body is paramount for developing reliable analytical methods for its detection in biological matrices. This guide provides a comprehensive, in-depth technical overview of the methodologies and scientific rationale behind the discovery and identification of novel JWH-250 metabolites. It is intended for researchers, scientists, and drug development professionals engaged in the fields of analytical chemistry, toxicology, and pharmacology. We will delve into the core principles of in vitro and in vivo metabolism studies, state-of-the-art analytical techniques, and the logic that underpins the structural elucidation of previously uncharacterized metabolic products.
PART 1: The Metabolic Landscape of JWH-250: A Strategic Overview
The core challenge in detecting JWH-250 consumption lies in its extensive metabolism; the parent compound is often found in very low concentrations or is entirely absent in urine samples.[2] Consequently, the analytical focus must shift to its more abundant and persistent metabolites. The metabolic transformations of JWH-250 primarily involve Phase I reactions, which introduce or expose functional groups, followed by Phase II reactions, where these modified compounds are conjugated with endogenous molecules to facilitate excretion.
Our exploration is structured to mirror a logical investigative workflow, from initial metabolic generation to final structural confirmation.
-
Metabolite Generation: Utilizing in vitro models to simulate human metabolism.
-
Sample Preparation: Isolating metabolites from complex biological matrices.
-
Analytical Detection & Identification: Employing mass spectrometry-based techniques to detect and characterize metabolites.
-
Structural Elucidation: Confirming the precise chemical structure of novel metabolites.
PART 2: Experimental Design & Methodologies
In Vitro Metabolism: Simulating the Human Liver
To prospectively identify metabolites without administering the compound to human subjects, in vitro systems that replicate the metabolic machinery of the liver are indispensable. Human liver microsomes (HLMs) are a subcellular fraction containing a high concentration of cytochrome P450 (CYP450) enzymes, the primary drivers of Phase I oxidative metabolism.[3][4][5][6]
HLMs provide a robust, reproducible, and cost-effective model for initial metabolite profiling. They are particularly rich in CYP enzymes like CYP1A2 and CYP2C9, which have been implicated in the metabolism of other synthetic cannabinoids and are likely involved in JWH-250's biotransformation.[7][8] This allows for the generation of a comprehensive panel of Phase I metabolites in a controlled environment.
-
Reagent Preparation:
-
Prepare a stock solution of JWH-250 (analytical reference standard grade) in a suitable organic solvent (e.g., methanol or acetonitrile).[9][10]
-
Thaw pooled human liver microsomes (e.g., 20 mg/mL protein concentration) on ice.
-
Prepare a 0.5 M phosphate buffer solution (pH 7.4).
-
Prepare a solution of NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure sustained CYP450 activity.
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and the JWH-250 stock solution. The final substrate concentration should be in a range (e.g., 1-10 µM) that is relevant for enzymatic kinetics.[5]
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 60 minutes) in a shaking water bath.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the microsomal proteins and halts enzymatic activity.
-
Vortex the mixture vigorously.
-
-
Sample Clarification:
-
Centrifuge the tube at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant, which contains the parent drug and its metabolites, to a clean tube for analysis.
-
Sample Preparation for In Vivo Samples (Urine)
For the analysis of authentic urine samples, a critical step is the cleavage of Phase II glucuronide conjugates, as many hydroxylated and carboxylated metabolites are excreted in this form.[1] Enzymatic hydrolysis with β-glucuronidase is the gold standard for this purpose.
-
pH Adjustment & Hydrolysis:
-
To 1 mL of urine, add an appropriate buffer (e.g., 0.4 M ammonium acetate, pH 4.0 or 0.5 M phosphate buffer, pH 6.8) to optimize the pH for the enzyme.[1][11]
-
Add a solution of β-glucuronidase (e.g., from E. coli or Abalone).[1][11][12]
-
Incubate the sample at an elevated temperature (e.g., 55°C) for 1-2 hours to ensure complete cleavage of the glucuronide bond.[1][11]
-
-
Extraction (Solid-Phase Extraction - SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or C18 sorbent) with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove interferences like salts and urea.
-
Elute the analytes (JWH-250 and its metabolites) with a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture containing a volatile base or acid).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase used for the subsequent LC-MS analysis. This step concentrates the analytes and ensures compatibility with the analytical system.
-
Analytical Workflow: The Power of High-Resolution Mass Spectrometry
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), particularly high-resolution mass spectrometry (HRMS) like Quadrupole Time-of-Flight (QTOF), is the definitive technique for metabolite identification.[13][14][15][16]
Caption: Fig. 1: Analytical Workflow for JWH-250 Metabolite ID.
-
Chromatography: A reverse-phase UHPLC system with a C18 column is typically used to separate the metabolites based on their polarity.[1][17] A gradient elution with mobile phases consisting of water and acetonitrile, often with a formic acid additive to improve ionization, is employed.[1][18]
-
Mass Spectrometry:
-
Full Scan MS: The instrument acquires high-resolution mass spectra of all ions eluting from the column. This allows for the determination of the accurate mass of potential metabolites.
-
Data-Dependent Acquisition (DDA): A survey scan identifies the most intense ions, which are then automatically selected for fragmentation (MS/MS). This provides structural information based on the fragmentation pattern of the metabolite.
-
PART 3: Data Analysis and Structure Elucidation
Identifying Potential Metabolites
The identification process begins by predicting the masses of expected metabolites based on common metabolic reactions. For JWH-250, these include:
-
Hydroxylation: Addition of an oxygen atom (+15.9949 Da)
-
Dihydroxylation: Addition of two oxygen atoms (+31.9898 Da)
-
Carboxylation: Oxidation of a terminal alkyl chain to a carboxylic acid (+29.9898 Da relative to the parent)
-
N-Dealkylation: Removal of the pentyl chain (-70.0783 Da)
Extracted Ion Chromatograms (XICs) are then generated for these predicted accurate masses. The presence of a peak at the expected m/z suggests a potential metabolite.
JWH-250 Metabolic Pathways
Studies have shown that JWH-250 undergoes several key metabolic transformations in humans.[2] The primary routes involve hydroxylation on the N-pentyl chain and the indole ring, as well as subsequent oxidation to form a carboxylic acid.[1][2]
Caption: Fig. 2: Major Metabolic Pathways of JWH-250.
Structural Elucidation through MS/MS Fragmentation
The definitive identification of a novel metabolite relies on interpreting its MS/MS fragmentation pattern. By comparing the fragment ions of a suspected metabolite to those of the parent compound and known metabolites, the site of metabolic modification can be deduced. For example, a modification on the N-pentyl chain will result in a mass shift in fragments containing that chain, while the core indole or phenylacetyl fragments remain unchanged.
The final confirmation requires the synthesis of a reference standard of the proposed metabolite.[19] The chromatographic retention time and the MS/MS spectrum of the metabolite detected in the biological sample must match those of the certified reference standard for unequivocal identification.
Data Summary: Key Identified JWH-250 Metabolites
The following table summarizes some of the major JWH-250 metabolites that have been identified in human samples, which serve as crucial biomarkers for detecting consumption.
| Metabolite Name | Chemical Formula | Modification from Parent | Common Analytical Target |
| JWH-250 N-(5-carboxypentyl) | C₂₂H₂₃NO₃ | Oxidation of terminal methyl | Yes[20] |
| JWH-250 N-(4-hydroxypentyl) | C₂₂H₂₅NO₃ | Hydroxylation on pentyl chain | Yes[9][21] |
| JWH-250 N-(5-hydroxypentyl) | C₂₂H₂₅NO₃ | Hydroxylation on pentyl chain | Yes[9][21] |
| JWH-250 5-hydroxyindole | C₂₂H₂₅NO₃ | Hydroxylation on indole ring | Yes[9][22] |
| Dihydroxylated Metabolites | C₂₂H₂₅NO₄ | Two hydroxylations | Yes[2] |
| N-dealkylated Metabolites | C₁₇H₁₅NO₂ | Loss of pentyl chain | Minor in humans[2] |
PART 4: Conclusion & Future Directions
The identification of JWH-250 metabolites is a dynamic process that relies on a logical, multi-faceted analytical strategy. The combination of in vitro metabolism models with advanced LC-HRMS techniques provides a powerful engine for the discovery of novel biomarkers. The principles and protocols outlined in this guide represent a robust framework for these investigations. As new synthetic cannabinoids emerge, this systematic approach—predicting, generating, detecting, and confirming metabolites—will remain the cornerstone of forensic and clinical toxicology, ensuring that analytical methods keep pace with the evolving landscape of designer drugs.
References
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High-resolution mass spectrometric determination of the synthetic cannabinoids MAM-2201, AM-2201, AM-2232, and their metabolites in postmortem plasma and urine by LC/Q-TOFMS. International Journal of Legal Medicine. [Link]
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Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search. Journal of Analytical Toxicology. [Link]
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Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs. Journal of Mass Spectrometry. [Link]
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Gas and liquid chromatography-mass spectrometry studies on the metabolism of the synthetic phenylacetylindole cannabimimetic JWH-250, the psychoactive component of smoking mixtures. Journal of Chromatography B. [Link]
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New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. Frontiers in Chemistry. [Link]
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Ultrafast Screen for Synthetic Cannabinoids in Urine Using the Agilent RapidFire High-Throughput Mass Spectrometry System. Agilent Technologies. [Link]
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Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers using SLIM High-Resolution Ion Mobility-Tandem Mass. ChemRxiv. [Link]
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Metabolism of synthetic cannabinoid receptor agonists encountered in clinical casework: major in vivo phase I metabolites of JWH. Current Pharmaceutical Biotechnology. [Link]
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High-Resolution Mass Spectrometry in Identification of New Analytes & Metabolites. ResearchGate. [Link]
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Chemical structures of JWH-250 and its common metabolites. ResearchGate. [Link]
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Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens. Journal of Analytical Toxicology. [Link]
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GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Egyptian Journal of Forensic Sciences. [Link]
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Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. DiVA portal. [Link]
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A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. Journal of Analytical Toxicology. [Link]
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Bioanalytical studies of the synthetic cannabinoids JWH-018 and JWH-081. Diva-portal.org. [Link]
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Quantitative Measurement of JWH-018 and JWH-073 Metabolites Excreted in Human Urine. Analytical Chemistry. [Link]
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Synthetic Cannabinoids. Chromservis. [Link]
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Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology. [Link]
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In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Current Protocols in Pharmacology. [Link]
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Role of human liver microsomes in in vitro metabolism of drugs-a review. Applied Biochemistry and Biotechnology. [Link]
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Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI. [Link]
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In Vivo Bio-Activation of JWH-175 to JWH-018: Pharmacodynamic and Pharmacokinetic Studies in Mice. ResearchGate. [Link]
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Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice. Frontiers in Pharmacology. [Link]
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In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]
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Identification of Cytochrome P450 Enzymes Responsible for Oxidative Metabolism of Synthetic Cannabinoid (1-Hexyl-1H-Indol-3-yl)-1-naphthalenyl-methanone (JWH-019). MDPI. [Link]
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A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Molecules. [Link]
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Merging metabolic pathways for synthetic cannabinoids AKB-48, JWH-018,... ResearchGate. [Link]
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Jwh 250 | C22H25NO2. PubChem. [Link]
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In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology. [Link]
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Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls. Accounts of Chemical Research. [Link]
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Altered metabolism of synthetic cannabinoid JWH-018 by human cytochrome P450 2C9 and variants. Biochemical Pharmacology. [Link]
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Exogenous cannabinoids as substrates, inhibitors, and inducers of human drug metabolizing enzymes: a systematic review. Drug Metabolism Reviews. [Link]
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Synthesis of JHW-250 4-hydroxypentyl Metabolite. Cerilliant. [Link]
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An In-depth Technical Guide to the Chemical Structure and Properties of JWH-250 N-(5-hydroxypentyl) Metabolite
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the prominent synthetic cannabinoid metabolite, JWH-250 N-(5-hydroxypentyl). Emerging from the widespread use of the parent compound, JWH-250, a thorough understanding of the chemical and pharmacological properties of its metabolites is critical for forensic analysis, clinical toxicology, and the development of effective countermeasures. This document delves into the molecular architecture, physicochemical characteristics, metabolic pathways, analytical methodologies, and pharmacological activity of this significant metabolite.
Introduction: The Evolving Landscape of Synthetic Cannabinoids
The clandestine synthesis and distribution of synthetic cannabinoids present an ongoing challenge to public health and law enforcement. JWH-250, a phenylacetylindole, is a potent agonist of the cannabinoid receptors and has been a prevalent component of "herbal incense" products. The pharmacological and toxicological effects of JWH-250 are not solely attributable to the parent compound but are significantly influenced by its metabolic products. The primary route of metabolism for many JWH-series compounds is hydroxylation of the N-alkyl chain, leading to the formation of active metabolites such as JWH-250 N-(5-hydroxypentyl) metabolite.[1] This guide focuses on this key metabolite, providing a detailed scientific resource for professionals in the field.
Chemical Profile and Physicochemical Properties
The JWH-250 N-(5-hydroxypentyl) metabolite is the result of phase I metabolism of the parent compound, JWH-250. This biotransformation introduces a hydroxyl group at the terminal position of the N-pentyl chain, significantly altering the polarity and potential for further conjugation.
Chemical Structure
-
Systematic Name: 1-(1-(5-hydroxypentyl)-1H-indol-3-yl)-2-(2-methoxyphenyl)ethanone[2]
-
Parent Compound: JWH-250 (2-(2-methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone)
Below is a diagram illustrating the chemical structures of JWH-250 and its N-(5-hydroxypentyl) metabolite.
Caption: Chemical structures of JWH-250 and its N-(5-hydroxypentyl) metabolite.
Physicochemical Data
A summary of the key physicochemical properties of JWH-250 N-(5-hydroxypentyl) metabolite is provided in the table below. This data is essential for the development of analytical methods and for understanding its pharmacokinetic behavior.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₅NO₃ | [2] |
| Molecular Weight | 351.4 g/mol | [2] |
| CAS Number | 1427325-83-4 | [2] |
| Appearance | Crystalline solid | [2] |
| Solubility | DMF: 20 mg/ml, DMSO: 14 mg/ml, DMF:PBS (pH 7.2) (1:9): 0.1 mg/ml | [2] |
| UV λmax | 213, 245, 304 nm | [2] |
Metabolism and Pharmacokinetics
The metabolism of JWH-250 primarily occurs in the liver via cytochrome P450 (CYP450) enzymes. The introduction of a hydroxyl group increases the water solubility of the compound, facilitating its excretion.
Metabolic Pathway
The metabolic transformation of JWH-250 to its N-(5-hydroxypentyl) metabolite is a critical step in its detoxification and elimination. This process can be visualized as follows:
Caption: Metabolic pathway of JWH-250.
In Vitro Metabolism Studies
The investigation of JWH-250 metabolism can be effectively carried out using in vitro systems, such as human liver microsomes (HLMs). These preparations contain a high concentration of CYP450 enzymes and are a reliable model for predicting in vivo metabolic pathways.[3][4]
Protocol for In Vitro Metabolism of JWH-250 using Human Liver Microsomes:
-
Incubation Mixture Preparation:
-
Prepare a stock solution of JWH-250 in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mM.
-
In a microcentrifuge tube, combine the following reagents to a final volume of 200 µL:
-
100 mM potassium phosphate buffer (pH 7.4)
-
1 mg/mL human liver microsomes
-
3 mM MgCl₂
-
1 µM JWH-250 (added from the stock solution, ensure final organic solvent concentration is <1%)
-
-
-
Initiation of Reaction:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, and 0.4 U/mL glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Preparation for Analysis:
-
Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Analytical Methodology
The detection and quantification of JWH-250 N-(5-hydroxypentyl) metabolite in biological matrices, primarily urine, is crucial for forensic and clinical toxicology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.
Extraction from Biological Matrices
Due to the presence of the metabolite as a glucuronide conjugate in urine, an initial enzymatic hydrolysis step is required to cleave the glucuronic acid moiety.
Protocol for Solid-Phase Extraction (SPE) from Urine:
-
Enzymatic Hydrolysis:
-
To 1 mL of urine, add an internal standard.
-
Add 1 mL of acetate buffer (pH 5.0).
-
Add β-glucuronidase enzyme.
-
Incubate at 60°C for 2 hours.
-
Allow the sample to cool to room temperature.
-
-
Solid-Phase Extraction:
-
Condition a mixed-mode SPE cartridge with methanol followed by deionized water and finally acetate buffer.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with deionized water followed by a weak organic solvent (e.g., 10% methanol in water) to remove interferences.
-
Dry the cartridge thoroughly under vacuum.
-
Elute the analyte with an appropriate organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol with ammonia).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The separation and detection of the metabolite are achieved using a liquid chromatograph coupled to a tandem mass spectrometer.
Typical LC-MS/MS Parameters:
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transitions | Specific precursor-to-product ion transitions are monitored for quantification and qualification. For JWH-250, characteristic fragment ions include those corresponding to the methoxybenzyl moiety (m/z 121) and the alkylindole portion (m/z 214).[5] Similar fragmentation patterns are expected for the hydroxylated metabolite. |
Pharmacological Properties
The pharmacological activity of synthetic cannabinoid metabolites is a critical determinant of their overall effect and toxicity. Hydroxylated metabolites of JWH compounds have been shown to retain significant affinity and activity at cannabinoid receptors.[6][7]
Cannabinoid Receptor Binding and Activity
The interaction of these compounds with the cannabinoid receptors can be visualized as follows:
Caption: Interaction of JWH-250 and its metabolite with cannabinoid receptors.
The continued agonistic activity of the N-(5-hydroxypentyl) metabolite contributes to the prolonged and potentially intensified psychoactive and physiological effects observed after consumption of the parent compound.
Conclusion and Future Directions
The JWH-250 N-(5-hydroxypentyl) metabolite is a key analyte for monitoring the use of its parent compound. Its chemical properties, metabolic fate, and pharmacological activity are of significant interest to the scientific and forensic communities. While much is known, further research is warranted to fully characterize its specific binding affinities and functional activities at both CB1 and CB2 receptors. The development of certified reference standards for this and other metabolites is crucial for the continued accuracy of forensic and clinical testing. The methodologies and information presented in this guide provide a solid foundation for researchers and professionals working to address the challenges posed by the ever-evolving landscape of synthetic cannabinoids.
References
-
Kim, J., et al. (2015). Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. Toxicological Research, 31(1), 83–89. [Link]
- Pandey, S., & Ganesan, V. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Methods in Molecular Biology (Vol. 2341, pp. 165-182). Humana, New York, NY.
- Jackson, G. P., et al. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. International Journal of Mass Spectrometry, 368, 23-29.
- Mercolini, L., et al. (2014). Characterization of the main biotransformation pathways of synthetic cannabinoids from different chemical classes. Recent Advances in Doping Analysis, (22).
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Aderorho, R., Lucas, S. W., & Chouinard, C. D. (2023). Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers using SLIM High-Resolution Ion Mobility-Tandem Mass. ChemRxiv. [Link]
-
PubChem. (n.d.). JWH-250 5-Hydroxypentyl. Retrieved from [Link]
- Samano, K. L., et al. (2014). Development of a high-performance liquid chromatography-tandem mass spectrometry method for the identification and quantification of CP-47,497, CP-47,497-C8 and JWH-250 in mouse brain. Journal of analytical toxicology, 38(4), 198–205.
- Kim, J., et al. (2015). Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. Toxicological research, 31(1), 83–89.
- Dinger, J., et al. (2021). Cytotoxicity, metabolism, and isozyme mapping of the synthetic cannabinoids JWH-200, A-796260, and 5F-EMB-PINACA studied by means of in vitro systems. Archives of toxicology, 95(4), 1335–1349.
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- Wang, G., et al. (2020). Synthesis of nine potential synthetic cannabinoid metabolites with a 5F-4OH pentyl side chain from a scalable key intermediate. Drug Testing and Analysis, 13(3), 566-574.
- Brents, L. K., et al. (2011). Phase I hydroxylated metabolites of the K2 synthetic cannabinoid JWH-018 retain in vitro and in vivo cannabinoid 1 receptor affinity and activity. PloS one, 6(7), e21917.
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0251536). Retrieved from [Link]
- Brents, L. K., et al. (2011). Phase I hydroxylated metabolites of the K2 synthetic cannabinoid JWH-018 retain in vitro and in vivo cannabinoid 1 receptor affinity and activity. PloS one, 6(7), e21917.
- Brents, L. K., et al. (2012). Monohydroxylated metabolites of the K2 synthetic cannabinoid JWH-073 retain physiological and pharmacological activity at cannabinoid 1 receptors. British journal of pharmacology, 167(4), 805–817.
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Bertin Bioreagent. (n.d.). JWH 250 N-(5-hydroxypentyl) metabolite-d5. Retrieved from [Link]
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- Ngadjui, B. T., et al. (2013). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Bulletin of the Chemical Society of Ethiopia, 27(3), 465-470.
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Beilstein Journals. (n.d.). BJOC - Search Results. Retrieved from [Link]
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Methodological & Application
Application Note: Quantitative Analysis of JWH-250 5-Hydroxypentyl Metabolite in Human Urine via LC-MS/MS
Introduction & Significance
Synthetic cannabinoids represent a large and dynamic class of new psychoactive substances (NPS) designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC). JWH-250 is a cannabimimetic indole that has been identified in various herbal incense products and is abused for its potent psychoactive effects.[1][2] Unlike the parent compound, which is rapidly metabolized, its metabolites are excreted in urine over a longer duration, making them ideal biomarkers for confirming exposure.
The primary urinary biomarker for JWH-250 consumption is the N-(5-hydroxypentyl) metabolite.[1][3] Accurate and sensitive quantification of this metabolite is critical in both forensic toxicology, for legal investigations, and in clinical settings, for diagnosing intoxications and monitoring substance use. This application note details a comprehensive, field-proven protocol for the quantification of JWH-250 N-(5-hydroxypentyl) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a gold-standard analytical technique prized for its sensitivity and specificity.[4][5]
The methodology herein is built upon established principles of forensic toxicology, emphasizing a self-validating system through enzymatic hydrolysis, efficient solid-phase extraction (SPE) for sample cleanup, and highly selective detection by tandem mass spectrometry.
Principle of the Analytical Workflow
The quantification of JWH-250 N-(5-hydroxypentyl) from a complex biological matrix like urine requires a multi-stage approach to ensure accuracy and reliability. The workflow is designed to isolate the target analyte from endogenous interferences and prepare it for instrumental analysis.
-
Enzymatic Hydrolysis: In the body, drug metabolites are often conjugated with glucuronic acid to increase their water solubility and facilitate excretion. This process, known as glucuronidation, can mask the target analyte. The first critical step involves enzymatic hydrolysis using β-glucuronidase to cleave this bond, liberating the free JWH-250 N-(5-hydroxypentyl) metabolite for extraction.[6][7][8]
-
Solid-Phase Extraction (SPE): Urine contains a high concentration of salts, pigments, and other endogenous materials that can interfere with LC-MS/MS analysis, causing matrix effects and ion suppression.[9] SPE is a crucial sample preparation technique used to purify and concentrate the analyte of interest.[10][11] By passing the hydrolyzed urine through a specially selected sorbent (e.g., a reversed-phase or polymeric cartridge), interfering substances are washed away while the analyte is retained and later eluted with an organic solvent.[6]
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): The cleaned and concentrated extract is injected into a high-performance liquid chromatography system. A C18 analytical column separates the JWH-250 N-(5-hydroxypentyl) metabolite from any remaining matrix components based on its physicochemical properties.[12][13]
-
Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is directed into the mass spectrometer. Using electrospray ionization (ESI), the analyte is ionized. The tandem mass spectrometer then performs Multiple Reaction Monitoring (MRM), a highly specific and sensitive detection mode. The precursor ion (the molecular ion of the analyte) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3).[5][14] This process provides two layers of mass-based identification, ensuring definitive confirmation and quantification.
-
Materials, Reagents, and Equipment
Reagents and Standards
-
Reference Standards: JWH-250 N-(5-hydroxypentyl) metabolite (≥98% purity).
-
Internal Standard (IS): JWH-250 N-(5-hydroxypentyl) metabolite-d5.[15] Using a stable isotope-labeled internal standard is crucial for correcting variations in extraction recovery and matrix effects.
-
Enzyme: β-glucuronidase from E. coli or similar source.
-
Solvents: HPLC or MS-grade methanol, acetonitrile, ethyl acetate, and reagent-grade water.
-
Buffers & Additives: Formic acid (≥98%), ammonium formate, and sodium acetate buffer (100 mM, pH 5.0).
-
Blank Matrix: Certified drug-free human urine.
Consumables and Equipment
-
SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, Styre Screen® HLD) are recommended for broad analyte recovery.[6][11]
-
Analytical Column: C18 reversed-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[13][14]
-
Instrumentation:
-
LC-MS/MS system with a triple quadrupole mass spectrometer.
-
Vortex mixer and centrifuge.
-
Heating block or water bath.
-
Positive pressure or vacuum SPE manifold.
-
Nitrogen evaporator.
-
Detailed Experimental Protocols
Preparation of Standards and Calibrators
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the JWH-250 metabolite and its deuterated internal standard in methanol. Store at -20°C.
-
Working Solutions: Prepare intermediate working solutions by diluting the stock solutions in methanol. A typical concentration for the IS working solution is 1 µg/mL.
-
Calibration Curve: Prepare a series of calibrators by spiking appropriate volumes of the working standard solution into blank urine. A typical calibration range is 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL.[14] Quality control (QC) samples should be prepared independently at low, medium, and high concentrations.
Sample Preparation Protocol
-
Aliquot: To a 1.5 mL microcentrifuge tube, add 0.5 mL of urine sample, calibrator, or QC.
-
Add Internal Standard: Add 20 µL of the internal standard working solution to all tubes except for blanks.
-
Hydrolysis: Add 0.5 mL of 100 mM sodium acetate buffer (pH 5.0) and 25 µL of β-glucuronidase solution. Vortex briefly.[6]
-
Incubation: Incubate the samples at 60-65°C for 1 to 2 hours to ensure complete deconjugation.[6]
-
Cool & Centrifuge: Allow samples to cool to room temperature. Centrifuge at 3,000 x g for 5 minutes to pellet any precipitates.
Solid-Phase Extraction (SPE) Protocol
-
Condition Cartridge: Condition the SPE cartridge sequentially with 2 mL of methanol, followed by 2 mL of water, and finally 2 mL of 100 mM acetate buffer. Do not allow the sorbent to dry.
-
Load Sample: Load the supernatant from the hydrolyzed sample onto the conditioned cartridge.
-
Wash Cartridge: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a 25:75 methanol:acetate buffer solution to remove polar interferences.[6]
-
Dry Cartridge: Dry the cartridge thoroughly under full vacuum or positive pressure for 10 minutes to remove all residual water. This step is critical to ensure efficient elution.[6]
-
Elute Analyte: Elute the analyte from the cartridge with 2 mL of ethyl acetate into a clean collection tube.[6]
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A: 10% Mobile Phase B).[6] Vortex and transfer to an autosampler vial for analysis.
LC-MS/MS Instrumental Parameters
The following tables provide typical starting parameters. These should be optimized for the specific instrument in use.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| Column | Zorbax Eclipse Plus C18 RRHD (2.1 x 100 mm, 1.8 µm)[13][14] |
| Mobile Phase A | 0.1% Formic Acid in Water[13] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[13] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 60°C[13] |
| Gradient | 10% B (0-2 min), 10-60% B (2-8 min), 60-95% B (8-9 min), hold at 95% B (1 min)[13][14] |
Table 2: Mass Spectrometry Parameters | Parameter | Setting | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Capillary Voltage | 3500 V[13] | | Gas Temperature | 150°C[13] | | Gas Flow | 15 L/min[13] | | Nebulizer Pressure | 20 psig[13] | | Analytes | Precursor Ion (m/z) | Product Ion (m/z) (Quant/Qual) | Collision Energy (V) (Quant/Qual) | | JWH-250 5-OH | 352.2 | 121.1 / 186.2 | 27 / 21[3] | | JWH-250 5-OH-d5 | 357.2 | 121.1 / 191.2 | 27 / 21 |
Method Validation & Performance
This method should be fully validated according to internationally recognized guidelines to ensure its suitability for forensic or clinical use.[7] Key validation parameters include:
-
Linearity & Range: The method should demonstrate linearity across the calibration range (e.g., 0.1-100 ng/mL) with a correlation coefficient (r²) of >0.99.[14]
-
Limit of Detection (LOD) & Quantification (LOQ): The LOD and LOQ should be sufficiently low to detect relevant concentrations, typically in the range of 0.01-0.5 ng/mL.[9][12][14]
-
Precision & Accuracy: Intra- and inter-day precision (as %CV) and accuracy (as %bias) should be within ±15% (±20% at the LLOQ).[14]
-
Matrix Effect & Recovery: The extraction recovery should be consistent and efficient, while matrix effects should be minimized or compensated for by the stable isotope-labeled internal standard.[9][14]
-
Selectivity: The method must be free from interferences from endogenous urine components and other common drugs of abuse.
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and robust protocol for the quantification of the JWH-250 N-(5-hydroxypentyl) metabolite in human urine. The combination of enzymatic hydrolysis, efficient solid-phase extraction, and selective MRM detection ensures high confidence in analytical results. This method is fit-for-purpose in forensic and clinical toxicology laboratories for monitoring JWH-250 abuse.
References
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Gruber, M., et al. (2020). Solid-phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry Method for the Qualitative Analysis of 61 Synthetic Cannabinoid Metabolites in Urine. Drug Testing and Analysis, 12(1), 27-40. [Link]
-
Forensic RTI. (2022). Validating Liquid Chromatography–Mass Spectrometry for Urine and Oral Fluid Drug Testing. RTI International. [Link]
-
Geffert, A., et al. (2019). Validation of a New LC-MS/MS Assay for the Analysis of Drugs in Urine and Comparison with Established Analytical Methods (GC-MS and LC-MS/MS). Labor Staber. [Link]
-
Florou, D. M., et al. (2025). Development and validation of a 'dilute and shoot' LC-MS/MS method in urine suitable for screening and confirmation analyses in a clinical setting. Journal of Chromatography B. [Link]
-
Moody, D. E., et al. (2019). Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens. Journal of Analytical Toxicology, 43(9), 716-724. [Link]
-
Chromsystems. (n.d.). LC-MS/MS in Drugs of Abuse Testing for Target Screening and Quantitative Confirmation. Technology Networks. [Link]
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Bishop, C. (2013). An evaluation of commercially available solid phase extraction cartridges for the isolation of synthetic cannabinoid metabolites from urine. Boston University Theses & Dissertations. [Link]
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Li, P., et al. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Molecules, 28(6), 2603. [Link]
-
Huestis, M. A., et al. (2014). Simultaneous Quantification of 20 Synthetic Cannabinoids and 21 Metabolites, and Semi-quantification of 12 Alkyl Hydroxy Metabolites in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Chromatography A, 1327, 87-98. [Link]
-
Bertin Bioreagent. (n.d.). JWH 250 N-(4-hydroxypentyl) metabolite. Bertin Bioreagent. [Link]
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Bertin Bioreagent. (n.d.). JWH 250 N-(5-hydroxypentyl) metabolite-d5. Bertin Bioreagent. [Link]
-
Cerilliant. (n.d.). Synthesis of JWH-250 4-hydroxypentyl Metabolite. Cerilliant Corporation. [Link]
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Bishop, C., & Bell, S. (2013). An evaluation of commercially available solid phase extraction cartridges for the isolation of synthetic cannabinoid metabolites. Boston University. [Link]
-
De Jager, A. D., et al. (2014). LC-MS/MS method for the quantitation of metabolites of eight commonly-used synthetic cannabinoids in human urine - An Australian perspective. Forensic Science International, 243, 13-21. [Link]
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Romm, M., & Miller, V. P. (n.d.). Ultrafast Screen for Synthetic Cannabinoids in Urine Using the Agilent RapidFire High-Throughput Mass Spectrometry System. Agilent Technologies, Inc. Application Note. [Link]
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Kim, J., et al. (2015). Simultaneous quantification of 37 synthetic cannabinoid metabolites in human urine by liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 407(23), 7041-7054. [Link]
-
Berg, T., et al. (2018). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. Drug Testing and Analysis, 10(10), 1547-1558. [Link]
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Application Note: High-Resolution Mass Spectrometry for the Confident Identification of JWH-250 Metabolites
Abstract
This application note provides a comprehensive guide for the identification of metabolites of the synthetic cannabinoid JWH-250 using high-resolution mass spectrometry (HRMS). JWH-250, a psychoactive compound found in "herbal smoking blends," undergoes extensive metabolism in the body, making the detection of its metabolites crucial for forensic and clinical toxicology.[1][2] This document outlines detailed protocols for in vitro metabolism studies using human liver microsomes, sample preparation, liquid chromatography-high-resolution mass spectrometry (LC-HRMS) analysis, and data processing strategies. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with the necessary tools for the unambiguous characterization of JWH-250 biotransformation products.
Introduction
JWH-250, or (1-pentyl-3-(2-methoxyphenylacetyl)indole), is a synthetic cannabinoid of the phenylacetylindole class that acts as an agonist at both the CB1 and CB2 receptors.[2] Its widespread abuse has necessitated the development of sensitive and specific analytical methods for its detection in biological matrices. Since parent compounds are often rapidly metabolized, the identification of their metabolites is paramount for confirming exposure.[1] High-resolution mass spectrometry, particularly when coupled with liquid chromatography, offers the analytical power to accurately determine the elemental composition of unknown metabolites and elucidate their structures through fragmentation analysis.[3][4] This application note details a robust workflow for the identification of JWH-250 metabolites, leveraging the capabilities of HRMS to provide confident structural assignments.
Experimental Design and Rationale
The overall workflow for JWH-250 metabolite identification is a multi-step process that begins with the generation of metabolites in a controlled in vitro system, followed by sample cleanup, instrumental analysis, and data interpretation.
Figure 1: A schematic overview of the experimental workflow for JWH-250 metabolite identification.
In Vitro Metabolism with Human Liver Microsomes (HLMs)
HLMs are a well-established in vitro model for studying Phase I and Phase II drug metabolism as they contain a high concentration of key drug-metabolizing enzymes like cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs).[5][6] This model allows for the generation of metabolites in a controlled environment, facilitating their subsequent identification without the complexity of a full biological matrix.
Sample Preparation
A robust sample preparation protocol is critical for removing interferences and concentrating the analytes of interest. Protein precipitation with a cold organic solvent like acetonitrile is a common and effective method for terminating the enzymatic reaction and removing the bulk of the microsomal proteins.[7] For cleaner extracts, especially when dealing with complex matrices, solid-phase extraction (SPE) can be employed.[8]
LC-HRMS Analysis
Liquid chromatography is used to separate the parent drug from its various metabolites prior to their introduction into the mass spectrometer. A reversed-phase C18 column is typically suitable for the separation of synthetic cannabinoids and their metabolites.[9][10] High-resolution mass spectrometry provides highly accurate mass measurements, which are essential for determining the elemental composition of potential metabolites. Data-dependent MS/MS (dd-MS2) experiments are then used to acquire fragmentation spectra of the potential metabolites, providing structural information.
Materials and Methods
Reagents and Materials
-
JWH-250 standard (Cayman Chemical or equivalent)
-
Pooled Human Liver Microsomes (Corning, Sekisui XenoTech, or equivalent)
-
NADPH regenerating system (e.g., Corning Gentest™)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Protocol: In Vitro Incubation of JWH-250 with Human Liver Microsomes
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), human liver microsomes (final concentration of 0.5-1.0 mg/mL), and JWH-250 (final concentration of 1-10 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add the NADPH regenerating system to the mixture to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.
-
Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant to a clean tube for LC-HRMS analysis.
Protocol: LC-HRMS Analysis
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
High-Resolution Mass Spectrometry (HRMS) Parameters:
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full Scan (m/z 100-1000) followed by Data-Dependent MS/MS (dd-MS2) |
| Resolution | > 60,000 FWHM |
| Collision Energy (dd-MS2) | Stepped collision energy (e.g., 10, 20, 40 eV) |
| TopN (dd-MS2) | 3-5 most intense ions |
Results and Discussion: Identifying JWH-250 Metabolites
The primary metabolic pathways for synthetic cannabinoids like JWH-250 involve oxidation (hydroxylation) and subsequent glucuronidation.[7][11] The high-resolution full scan data is first interrogated for masses corresponding to these expected metabolic transformations.
Expected Metabolic Transformations of JWH-250
| Metabolic Reaction | Mass Change (Da) |
| Hydroxylation | +15.9949 |
| Dihydroxylation | +31.9898 |
| Carboxylation | +29.9698 |
| N-dealkylation | -70.0783 |
| Glucuronidation | +176.0321 |
Data Analysis and Interpretation
-
Extract Ion Chromatograms (EICs): Generate EICs for the theoretical exact masses of the predicted metabolites.
-
Isotopic Pattern Matching: Compare the isotopic pattern of the detected peaks with the theoretical pattern for the proposed elemental composition.
-
Fragmentation Analysis (MS/MS): The fragmentation spectra of the parent JWH-250 and its metabolites are crucial for structural elucidation. Characteristic fragment ions can pinpoint the location of the metabolic modification.
Characteristic Fragment Ions of JWH-250:
The fragmentation of JWH-250 typically involves cleavage at the carbonyl bridge, yielding characteristic ions. For example, a prominent fragment ion at m/z 121 is often observed, corresponding to the methoxybenzyl moiety.[11] Another significant fragment can be observed at m/z 214, representing the indole portion of the molecule.[11]
Figure 2: Simplified fragmentation of JWH-250 in positive ion mode.
When a hydroxylation occurs on the pentyl chain, the m/z 214 fragment will shift to m/z 230. If the hydroxylation is on the phenyl ring, the m/z 121 fragment will shift to m/z 137. By analyzing these shifts in the fragmentation patterns of the metabolites, the site of metabolism can be confidently assigned.
Conclusion
The workflow presented in this application note provides a robust and reliable approach for the identification of JWH-250 metabolites using LC-HRMS. The combination of in vitro metabolism, high-resolution mass spectrometry, and systematic data analysis allows for the confident structural elucidation of biotransformation products. This methodology is essential for forensic laboratories, clinical research, and drug metabolism studies to keep pace with the evolving landscape of synthetic cannabinoids.
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Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. Journal of Analytical Toxicology. [Link]
-
Fast and Effective LC/MS/MS Analysis of Synthetic Cannabinoids. American Laboratory. [Link]
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Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications. LCGC International. [Link]
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Emerging Synthetic Cannabinoids: Development and Validation of a Novel Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry Assay for Real-Time Detection. ResearchGate. [Link]
-
Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Annex Publishers. [Link]
-
Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers using SLIM High-Resolution Ion Mobility-Tandem Mass. ChemRxiv. [Link]
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Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs. National Institutes of Health. [Link]
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Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive. Ovid. [Link]
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Metabolism of synthetic cannabinoid receptor agonists encountered in clinical casework: major in vivo phase I metabolites of JWH. Linköping University Electronic Press. [Link]
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Characterization of the main biotransformation pathways of synthetic cannabinoids from different chemical classes. Pre-meeting abstracts - 31st International Symposium on Capillary Chromatography and 5th GCxGC Symposium. [Link]
-
Ultrafast Screen for Synthetic Cannabinoids in Urine Using the Agilent RapidFire High-Throughput Mass Spectrometry System. Agilent Technologies. [Link]
-
Chromatographic separation and fragmentation pattern for JWH-250 (A), CP-47497 (B) and CP-47497-C8 (C). ResearchGate. [Link]
-
Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. West Virginia University Research Repository. [Link]
-
Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search. National Institutes of Health. [Link]
-
In vivo and in vitro metabolism of the synthetic cannabinoid JWH-200. PubMed. [Link]
-
High-Resolution Mass Spectrometry in Identification of New Analytes & Metabolites. ResearchGate. [Link]
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A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. Oxford Academic. [Link]
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Chemical structures of JWH-250 and its common metabolites. ResearchGate. [Link]
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JWH-250. Wikipedia. [Link]
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Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles. PubMed Central. [Link]
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In vivo and in vitro metabolism of the synthetic cannabinoid JWH-200. ResearchGate. [Link]
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Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. DiVA portal. [Link]
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In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. National Institutes of Health. [Link]
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In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]
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In Vitro Drug Metabolism Using Liver Microsomes. PubMed. [Link]
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immunoassay for the detection of JWH-250 metabolites in biological fluids
Application Notes and Protocols
Introduction: The Analytical Challenge of Synthetic Cannabinoids
JWH-250, or 1-(1-pentyl-1H-indol-3-yl)-2-(2-methoxyphenyl)-ethanone, is a potent synthetic cannabinoid receptor agonist (SCRA) belonging to the phenylacetylindole class.[1][2] First identified in forensic casework in 2009, it became a prevalent component in "herbal incense" products designed to mimic the effects of cannabis.[3][4] Unlike traditional cannabinoids (e.g., THC), SCRAs like JWH-250 are not detected by standard marijuana immunoassays, necessitating the development of specific analytical methods for clinical and forensic toxicology.[5][6]
Rapid and extensive metabolism of the parent compound means that JWH-250 is often present at very low to undetectable concentrations in biological fluids shortly after use.[3] Therefore, sensitive detection methods must target the more abundant and persistent urinary metabolites. This document provides a detailed protocol and technical guidance for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed for the qualitative screening of JWH-250 metabolites in biological fluids, primarily urine.
Metabolic Fate of JWH-250: Identifying the Analytical Targets
The efficacy of an immunoassay for a synthetic cannabinoid is critically dependent on its ability to recognize the major metabolites excreted in urine. JWH-250 undergoes extensive Phase I metabolism, primarily through oxidation. The key metabolic transformations include:
-
Hydroxylation: The addition of hydroxyl (-OH) groups occurs at various positions, most notably on the N-pentyl chain (producing N-(4-hydroxypentyl) and N-(5-hydroxypentyl) metabolites) and on the indole ring (producing the 5-hydroxyindole metabolite).[7][8][9]
-
Carboxylation: Further oxidation of the terminal hydroxylated pentyl chain results in the formation of the JWH-250 N-pentanoic acid metabolite.[10][11][12][13]
These hydroxylated and carboxylated metabolites are the primary targets for immunoassay detection as they are the most abundant species found in urine samples.[3][5][14]
Caption: Metabolic pathway of JWH-250 into its major urinary metabolites.
Principle of the Competitive ELISA
This immunoassay is a competitive ELISA, a robust and high-throughput screening method. The principle relies on the competition between the JWH-250 metabolites present in the sample and a fixed amount of a JWH-250-enzyme conjugate for a limited number of binding sites on an anti-JWH-250 antibody coated onto a microplate well.
The process is as follows:
-
Competition: The sample (containing unknown amounts of JWH-250 metabolites) is added to the antibody-coated well along with the JWH-250-Horseradish Peroxidase (HRP) conjugate.
-
Binding: During incubation, both the metabolites in the sample and the JWH-250-HRP conjugate compete to bind to the immobilized antibody. If the sample contains a high concentration of JWH-250 metabolites, they will occupy most of the antibody binding sites, leaving few sites for the JWH-250-HRP conjugate to bind. Conversely, in a negative sample, the JWH-250-HRP conjugate will bind to most of the available sites.
-
Washing: Unbound materials, including unbound sample components and unbound conjugate, are washed away.
-
Signal Generation: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme on the bound conjugate converts the substrate into a colored product.
-
Detection: The reaction is stopped with an acid solution, and the optical density (color intensity) is measured using a microplate reader at 450 nm. The intensity of the color is inversely proportional to the concentration of JWH-250 metabolites in the original sample.
Assay Performance and Validation
The trustworthiness of any screening assay is defined by its performance characteristics, which must be thoroughly understood by the end-user. Validation studies for JWH-250 immunoassays have demonstrated high accuracy, sensitivity, and specificity.[5][6][15]
| Parameter | Typical Performance | Rationale & Significance |
| Calibrator | JWH-250 N-(4-hydroxypentyl) metabolite[5][16] | The assay is calibrated against a major, stable metabolite to ensure consistent detection of JWH-250 use. |
| Cutoff Concentration | 5 ng/mL[5][6] | This concentration provides an optimal balance between detecting true positives (sensitivity) and avoiding false positives (specificity). |
| Sensitivity | >95%[5][17] | The assay correctly identifies a high percentage of true positive samples, minimizing false negatives. |
| Specificity | >99%[17] | The assay correctly identifies a high percentage of true negative samples, minimizing false positives. |
| Accuracy | ~98%[5][6][15] | The overall ability of the assay to correctly classify samples as positive or negative is very high. |
Cross-Reactivity: The Key to Specificity
Cross-reactivity determines the ability of the assay's antibody to recognize compounds other than the primary target. For SCRAs, this is a critical parameter due to the vast number of structurally related compounds. The JWH-250 specific immunoassay demonstrates high reactivity towards its own metabolites and limited cross-reactivity with other SCRA families.[5][6]
| Compound | Class | % Cross-Reactivity* |
| JWH-250 N-(4-hydroxypentyl) metabolite | JWH-250 Metabolite | ~304% [2] |
| JWH-250 N-(5-hydroxypentyl) metabolite | JWH-250 Metabolite | ~290% [2] |
| JWH-250 (Parent) | JWH-250 | 100% [2] |
| JWH-250 N-(5-carboxypentyl) metabolite | JWH-250 Metabolite | ~90% [2] |
| JWH-251 | Phenylacetylindole | ~26%[2] |
| RCS-8 | Phenylacetylindole | ~23%[2] |
| JWH-203 | Phenylacetylindole | ~17%[2] |
| JWH-018 Metabolites | Naphthoylindole | <1%[5] |
| AM-2201 Metabolites | Naphthoylindole | <1%[5] |
| UR-144 / XLR-11 | Indazole-based | <1%[16] |
| Δ⁹-THC-COOH | Natural Cannabinoid | Not Detected[5] |
*Cross-reactivity is relative to JWH-250 parent compound (defined as 100%). Data is representative and may vary between kit manufacturers.
Detailed Experimental Protocol
This protocol is a representative example for the qualitative screening of JWH-250 metabolites. Users should always refer to the specific instructions provided with their assay kit.
Materials and Reagents
-
Anti-JWH-250 Antibody Coated 96-well Microplate[18]
-
Negative Calibrator (e.g., synthetic urine)[18]
-
Positive Calibrator (e.g., 5 ng/mL JWH-250 N-4-hydroxypentyl metabolite)[16][18]
-
Wash Buffer Concentrate (10x)[18]
-
TMB Chromogenic Substrate[18]
-
Stop Solution (e.g., 1N HCl)[18]
-
Precision pipettes and disposable tips
-
Microplate reader with a 450 nm filter
Sample Preparation
For urine samples, the protocol is typically straightforward, requiring only equilibration to room temperature.[17] For other biological fluids like blood or oral fluid, a protein precipitation or extraction step may be necessary.[20][21]
-
Collect urine samples in clean containers. Samples can be stored at 2-8°C for short-term storage or frozen at -20°C for long-term storage.
-
Before testing, allow all samples and reagents to reach room temperature (20-25°C).
-
Centrifuge samples containing particulate matter at 2,000 x g for 10 minutes to clarify.
Expert Insight: Some metabolites are excreted as glucuronide conjugates. For maximum sensitivity, a hydrolysis step (using β-glucuronidase) can be performed prior to the assay to cleave these conjugates and measure the total (free + conjugated) metabolite concentration. However, for routine screening, this is often omitted as the assay is typically sensitive enough to detect the free fraction.
Assay Workflow
Caption: General experimental workflow for the JWH-250 competitive ELISA.
Step-by-Step Procedure
-
Preparation: Dilute the 10x Wash Buffer Concentrate with deionized water to create a 1x working solution.
-
Sample Addition: Add 20 µL of each calibrator, control, and unknown sample into the appropriate wells of the antibody-coated microplate.[17]
-
Conjugate Addition: Add 100 µL of the JWH-250-HRP Conjugate to each well.[17]
-
First Incubation: Gently mix the plate and incubate for 60 minutes at room temperature.[17]
-
Washing: After incubation, discard the contents of the wells. Wash the wells 3-5 times with 300 µL of 1x Wash Buffer per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual buffer.
-
Substrate Addition: Add 100 µL of TMB Substrate to each well.
-
Second Incubation: Incubate the plate for 30 minutes at room temperature, protected from direct light. A blue color will develop.
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Reading: Immediately read the absorbance (Optical Density or OD) of each well at 450 nm using a microplate reader.
Data Interpretation
This is a qualitative assay. The result is determined by comparing the OD of the unknown sample to the OD of the cutoff calibrator (Positive Control).
-
Negative Result: If the sample's OD is greater than the OD of the cutoff calibrator, it indicates that the concentration of JWH-250 metabolites is below the detection limit.
-
Positive Result: If the sample's OD is less than or equal to the OD of the cutoff calibrator, the sample is considered presumptive positive for JWH-250 metabolites.
Crucial Caveat: Immunoassays are screening tests. Due to the potential for cross-reactivity with other structurally similar compounds, all presumptive positive results must be confirmed by a more specific, quantitative method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[18][22]
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No color development or very low OD values for all wells | Reagents added in the wrong order; TMB substrate or HRP conjugate has degraded; Stop solution added prematurely. | Verify the assay procedure. Ensure reagents are stored correctly and are within their expiration date. |
| High OD values for all wells (including positive controls) | Insufficient washing; Contaminated wash buffer. | Ensure wash steps are performed thoroughly. Use fresh wash buffer. Check for cross-contamination between wells. |
| High variability (CV%) between duplicate wells | Inconsistent pipetting technique; Improper mixing of reagents; Partial drying of wells. | Ensure proper pipette calibration and technique. Mix plate gently after adding reagents. Do not allow wells to dry out between steps. |
References
-
Arntson, A., Ofsa, B., Lancaster, D., Simon, J. R., McMullin, M., & Logan, B. (2013). Validation of a Novel Immunoassay for the Detection of Synthetic Cannabinoids and Metabolites in Urine Specimens. Journal of Analytical Toxicology, 37(5), 284–290. [Link]
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Oxford Academic. (2013). Validation of a Novel Immunoassay for the Detection of Synthetic Cannabinoids and Metabolites in Urine Specimens. Journal of Analytical Toxicology. [Link]
-
Yates, T. L., Poklis, J. L., Holt, A. K., Fleming, J. H., & Peace, M. R. (2025). Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits. Journal of Analytical Toxicology. [Link]
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Hermanns-Clausen, M., Kneisel, S., Hutter, M., Szabo, B., & Auwärter, V. (2017). Immunoassay screening in urine for synthetic cannabinoids - an evaluation of the diagnostic efficiency. Drug Testing and Analysis, 10(1), 154-162. [Link]
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ResearchGate. (n.d.). Using cheminformatics to predict cross reactivity of “designer drugs” to their currently available immunoassays. Retrieved from [Link]
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Huestis, M. A., & Smith, M. L. (2015). Validation of an ELISA Synthetic Cannabinoids Urine Assay. Journal of Analytical Toxicology, 39(8), 626–632. [Link]
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ResearchGate. (n.d.). Chemical structures of JWH-250 and its common metabolites. Retrieved from [Link]
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PubMed. (2013). Validation of a novel immunoassay for the detection of synthetic cannabinoids and metabolites in urine specimens. Journal of Analytical Toxicology. [Link]
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Carlier, J., & Stove, C. (2014). Using cheminformatics to predict cross reactivity of “designer drugs” to their currently available immunoassays. Clinical Biochemistry, 47(15), 1545-1552. [Link]
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ResearchGate. (2020). Sample preparation strategies for the determination of psychoactive substances in biological fluids. Retrieved from [Link]
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Oxford Academic. (2013). Validation of a Novel Immunoassay for the Detection of Synthetic Cannabinoids and Metabolites in Urine Specimens. Journal of Analytical Toxicology. [Link]
-
Creative Diagnostics. (n.d.). Synthetic Cannabinoids (JWH-250) ELISA Kit. Retrieved from [Link]
-
Hutter, M., Broecker, S., Kneisel, S., Auwärter, V., et al. (2018). Metabolism of Nine Synthetic Cannabinoid Receptor Agonists Encountered in Clinical Casework. Current Pharmaceutical Biotechnology, 19(2), 144-162. [Link]
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Aderorho, R., Lucas, S.W., & Chouinard, C.D. (2024). Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers using SLIM High-Resolution Ion Mobility-Tandem Mass Spectrometry. ChemRxiv. [Link]
-
ZeptoMetrix. (n.d.). JWH-250 N-pentanoic acid metabolite, 100 µg/mL, AN, 1 mL. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Ultrafast Screen for Synthetic Cannabinoids in Urine Using the Agilent RapidFire High-Throughput Mass Spectrometry System. Retrieved from [Link]
-
Maxanim. (n.d.). Synthetic Cannabinoids (JWH-250) Forensic ELISA Kit. Retrieved from [Link]
-
Vaiano, F., et al. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. Journal of Analytical Methods in Chemistry. [Link]
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PubChem. (n.d.). JWH 250 N-pentanoic acid metabolite. Retrieved from [Link]
-
Tulip Biolabs, Inc. (n.d.). JWH-250 (K2/Spice) Synthetic Cannabinoid ELISA Assay Kit. Retrieved from [Link]
-
Kikura-Hanajiri, R. (2014). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 32(2), 231-242. [Link]
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Bertin Bioreagent. (n.d.). JWH 250 N-(4-hydroxypentyl) metabolite. Retrieved from [Link]
-
Oxford Academic. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology. [Link]
-
National Institutes of Health. (n.d.). Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine. Retrieved from [Link]
-
Oxford Academic. (2018). Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid. Journal of Analytical Toxicology. [Link]
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PubMed Central. (2021). Comparison of Two Immunoassay Screening Methods and a LC-MS/MS in Detecting Traditional and Designer Benzodiazepines in Urine. Journal of Clinical Medicine. [Link]
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SciSpace. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Retrieved from [Link]
-
Cerilliant. (n.d.). Synthesis of JWH-250 4-hydroxypentyl Metabolite. Retrieved from [Link]
-
National Institutes of Health. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]
-
PubMed. (2018). Metabolism of Nine Synthetic Cannabinoid Receptor Agonists Encountered in Clinical Casework: Major in vivo Phase I Metabolites of AM-694, AM-2201, JWH-007, JWH-019, JWH-203, JWH-307, MAM-2201, UR-144 and XLR-11 in Human Urine Using LC-MS/MS. Current Pharmaceutical Biotechnology. [Link]
-
Thevis, M., et al. (2011). Structure characterisation of urinary metabolites of the cannabimimetic JWH-018 using chemically synthesised reference material for the support of LC-MS/MS-based drug testing. Analytical and Bioanalytical Chemistry, 401(2), 507-520. [Link]
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Randox Toxicology. (n.d.). ELISA Solutions. Retrieved from [Link]
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Wikipedia. (n.d.). JWH-250. Retrieved from [Link]
-
Cannaert, A., et al. (2016). Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay. Analytical Chemistry, 88(22), 11066–11074. [Link]
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Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of JWH-250 5-hydroxypentyl Metabolite in Whole Blood
Abstract & Introduction
Synthetic cannabinoids represent a significant challenge in clinical and forensic toxicology due to their high potency and constantly evolving chemical structures.[1][2] JWH-250, a psychoactive compound from the phenylacetylindole family, is one such substance that has been identified in illicit products.[3] Following ingestion, parent synthetic cannabinoids are rapidly metabolized, making the detection of their metabolites crucial for confirming exposure. The N-(5-hydroxypentyl) metabolite of JWH-250 is a key biomarker for this purpose.
This application note provides a detailed, robust, and fully validated method for the quantification of JWH-250 5-hydroxypentyl in human whole blood using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocol is designed for researchers, forensic toxicologists, and drug development professionals who require a reliable and reproducible "fit-for-purpose" method. The validation process adheres to the principles outlined by leading regulatory and scientific bodies, ensuring the integrity and defensibility of the generated data.[4][5][6]
Scientific Rationale & Method Overview
The accurate quantification of drug metabolites in complex biological matrices like whole blood necessitates a methodology with high sensitivity and selectivity. LC-MS/MS is the gold standard for this application due to its ability to physically separate the analyte from matrix components via chromatography and then selectively detect it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.[1][7]
The workflow for this method is grounded in established bioanalytical principles. It begins with an efficient sample preparation step to isolate the analyte and its deuterated internal standard from blood proteins and other interferences. This is followed by chromatographic separation on a C18 reverse-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Each stage of this process has been optimized to mitigate matrix effects, maximize recovery, and ensure accurate quantification.
The validation protocol is comprehensive, establishing the method's performance characteristics in accordance with international guidelines.[8][9] This ensures that the method is not only scientifically sound but also meets the rigorous standards required for forensic and clinical applications.[4]
Experimental Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.
Caption: End-to-end workflow for the analysis of this compound in blood.
Materials, Reagents & Instrumentation
Reagents and Materials
-
JWH-250 N-(5-hydroxypentyl) metabolite certified reference material (CRM)
-
JWH-250 N-(5-hydroxypentyl)-d5 deuterated internal standard (IS)
-
LC-MS grade Methanol, Acetonitrile, and Water
-
Formic Acid (≥98%)
-
Ammonium Formate
-
1-Chlorobutane
-
Certified drug-free human whole blood
-
Microcentrifuge tubes (1.5 mL)
-
Glass test tubes (13 x 100 mm)
Instrumentation
-
Liquid Chromatograph (e.g., Agilent 1290, Waters Acquity UPLC)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500, Agilent 6460)
-
Analytical Balance
-
Centrifuge
-
Evaporator (e.g., Nitrogen stream)
Detailed Protocols
Preparation of Stock Solutions, Calibrators, and Quality Controls (QCs)
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of the this compound metabolite and its deuterated internal standard (IS) in methanol.
-
Working Standard Solution (1 µg/mL): Create a working standard solution by diluting the primary stock. This will be used to spike calibrators and QCs.
-
Internal Standard Spiking Solution (100 ng/mL): Prepare a working IS solution for fortifying all samples.
-
Calibration Standards & QCs: Prepare calibrators and QCs by spiking appropriate volumes of the working standard solution into certified drug-free whole blood. A typical calibration range is 0.1 to 50 ng/mL.[1] QC samples should be prepared at a minimum of three levels: low, medium, and high.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is designed to efficiently extract the analyte from the whole blood matrix while minimizing interferences.[10]
-
Pipette 200 µL of whole blood sample (calibrator, QC, or unknown) into a 13 x 100 mm glass test tube.
-
Add 20 µL of the Internal Standard Spiking Solution (100 ng/mL) to each tube and vortex briefly.
-
Add 1 mL of ice-cold acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 3,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean glass tube.
-
Add 2 mL of 1-chlorobutane. Vortex for 1 minute.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Parameters
The following tables provide the optimized instrumental conditions for the analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC Column | C18 Reverse-Phase (e.g., Phenomenex Gemini C18, 150 x 4.6 mm, 3 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile:Methanol (80:20) |
| Flow Rate | 0.8 mL/min |
| Gradient | 75% B to 95% B over 5 min, hold 2.5 min, re-equilibrate |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Note: These parameters are a starting point and may require optimization based on the specific instrumentation used.[1]
Table 2: Mass Spectrometry Parameters
| Parameter | This compound | This compound-d5 (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) m/z | Value to be determined | Value to be determined |
| Product Ion (Q3) m/z | Value to be determined | Value to be determined |
| Collision Energy (eV) | Value to be determined | Value to be determined |
| Dwell Time (ms) | 100 | 100 |
Note: Precursor/product ions and collision energies must be optimized by infusing the pure standard into the mass spectrometer.
Method Validation Protocol & Acceptance Criteria
Method validation is the process of confirming that the analytical procedure is suitable for its intended purpose.[5][11] The following parameters must be assessed according to established guidelines.[4][8]
Table 3: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Design | Acceptance Criteria |
| Selectivity & Specificity | Analyze at least six different blank blood lots for interferences at the analyte's retention time. | No significant interfering peaks (>20% of LLOQ response for analyte, >5% for IS). |
| Linearity & Range | Analyze a calibration curve with at least 6 non-zero points, over 3 separate runs. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze QCs at low, mid, and high concentrations in triplicate on three different days (n=9 per level). | Accuracy: Mean concentration within ±15% of nominal. Precision: Coefficient of Variation (CV) ≤15%. |
| Lower Limit of Quantitation (LLOQ) | Analyze the lowest calibrator concentration over 3 runs. | Signal-to-noise ratio > 10. Accuracy within ±20% of nominal and precision (CV) ≤20%. |
| Matrix Effect | Compare the peak area of analyte spiked into post-extraction blank matrix with the peak area of a pure solution at the same concentration. | The IS-normalized matrix factor should be consistent across different lots, with a CV ≤15%. |
| Extraction Recovery | Compare the peak area of analyte from a pre-extraction spiked sample with that of a post-extraction spiked sample at the same concentration. | Recovery should be consistent and reproducible. |
| Stability | Assess analyte stability in blood at room temperature (bench-top), after freeze-thaw cycles, and long-term storage at -20°C or -80°C. | Mean concentration should be within ±15% of the nominal concentration of freshly prepared samples. |
Discussion
The described LC-MS/MS method provides a reliable and robust tool for the quantification of this compound in whole blood. The use of a deuterated internal standard is critical as it co-elutes with the analyte and experiences similar extraction and ionization effects, thereby correcting for variations and improving accuracy and precision.
A key challenge in bioanalysis is managing the matrix effect, where components of the blood can suppress or enhance the ionization of the target analyte.[5] The combination of protein precipitation followed by liquid-liquid extraction effectively cleans the sample, minimizing this effect. The validation data, particularly the matrix effect and recovery experiments, confirm that the sample preparation is "fit-for-purpose."
The chromatographic parameters were chosen to ensure a sufficient separation from endogenous interferences and provide a sharp peak shape for sensitive detection. The validation results summarized in Table 3 demonstrate that the method meets the stringent requirements for forensic toxicological analysis.
Conclusion
This application note details a comprehensive and fully validated LC-MS/MS method for the quantitative determination of this compound in whole blood. The protocol is selective, sensitive, accurate, and precise over a clinically and forensically relevant concentration range. By adhering to the principles and steps outlined, laboratories can confidently implement this method to support their analytical needs in the challenging field of synthetic cannabinoid detection.
References
- Bicker, W., et al. (2020).
- U.S. Food and Drug Administration. (2025).
- American Academy of Forensic Sciences Standards Board. (2019).
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA.
- U.S. Food and Drug Administration. (2001).
- American Academy of Forensic Sciences Standards Board.
- U.S. Food and Drug Administration. (2022).
- Sandle, T. (2023).
- Scientific Working Group for Forensic Toxicology (SWGTOX).
- Office of the Chief Medical Examiner, City of New York.
- MOBILion Systems, Inc. (2023). Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers using SLIM High-Resolution Ion Mobility-Tandem Mass. ChemRxiv.
- Logan, B. K., et al. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. PubMed Central.
- Agilent Technologies. (2016). A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. Oxford Academic.
- Wikipedia. JWH-250.
- Gerostamoulos, D., et al. (2025). LC-MS/MS method for the quantitation of metabolites of eight commonly-used synthetic cannabinoids in human urine - An Australian perspective.
- Ndlovu, N., et al. (2025). A Validated Method for the Detection and Quantitation of Synthetic Cannabinoids in Whole Blood and Urine, and its Application to Postmortem Cases in Johannesburg, South Africa.
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- 11. scribd.com [scribd.com]
High-Recovery Solid-Phase Extraction (SPE) Protocol for the Quantification of JWH-250 Metabolites in Human Plasma
An Application Guide
Abstract
This application note provides a comprehensive and robust protocol for the solid-phase extraction (SPE) of JWH-250 metabolites from human plasma. JWH-250, a potent synthetic cannabinoid, undergoes extensive metabolism, resulting in low plasma concentrations of the parent compound and a variety of hydroxylated and carboxylated metabolites.[1] Effective analytical surveillance and toxicological assessment therefore depend on the reliable detection of these metabolic products.[2] This guide details a streamlined SPE workflow designed for high recovery and efficient matrix cleanup, preparing samples for sensitive downstream analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explain the rationale behind each step, from sample pre-treatment to final elution, to ensure methodological clarity and reproducibility for researchers, forensic toxicologists, and drug development professionals.
Introduction: The Analytical Challenge of JWH-250
JWH-250 (1-pentyl-3-(2-methoxyphenylacetyl)indole) is a synthetic cannabinoid of the phenylacetylindole class.[1] Following consumption, it is rapidly and extensively metabolized in the body, primarily through hydroxylation of the N-alkyl pentyl chain and the indole ring, followed by oxidation to form carboxylic acid metabolites.[1][3][4] These metabolites are the primary targets for confirming JWH-250 exposure, as the parent compound is often undetectable in plasma shortly after use.[1]
The analysis is complicated by two factors:
-
Low Concentrations: Metabolites are typically present at trace levels (ng/mL), requiring a sample preparation method that can concentrate the analytes.[5][6]
-
Complex Matrix: Plasma contains a high concentration of proteins, lipids, and salts that can interfere with analysis, causing ion suppression in mass spectrometry and compromising column integrity.[7]
Solid-phase extraction is an indispensable technique that addresses these challenges by selectively isolating analytes from complex biological matrices, reducing matrix effects, and concentrating the sample prior to instrumental analysis.[8][9] This protocol is optimized for reversed-phase SPE, which is highly effective for the range of polarities exhibited by JWH-250 and its metabolites.
Workflow Overview: From Plasma to Analysis
The entire analytical process involves several critical stages, each designed to ensure the accurate quantification of JWH-250 metabolites. The workflow begins with enzymatic treatment to account for conjugated metabolites, followed by protein removal and SPE purification.
Caption: Complete workflow for JWH-250 metabolite analysis in plasma.
Detailed Application Protocol
This protocol is designed for a 1 mL plasma sample and utilizes a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, UCT StyreScreen® HLD, or equivalent).
Required Materials and Reagents
-
Plasma: Human plasma collected in K2-EDTA or sodium citrate tubes. Store at -80°C to preserve glucuronide conjugates.[10]
-
Standards: Certified reference materials for JWH-250 metabolites (e.g., JWH-250 4-hydroxypentyl, 5-hydroxypentyl, 5-carboxypentyl) and corresponding deuterated internal standards (IS).
-
Enzyme: β-glucuronidase from E. coli.
-
Buffers: 100 mM Ammonium Acetate or Sodium Acetate buffer (pH 5.0).
-
Solvents: LC-MS grade acetonitrile, methanol, ethyl acetate, and water.
-
Reagents: Formic acid (reagent grade).
-
SPE Cartridges: Polymeric reversed-phase, 3 cc, 60 mg (or equivalent).
-
Equipment: Centrifuge, SPE vacuum manifold, sample concentrator (nitrogen evaporator).
Step-by-Step Procedure
PART A: Sample Pre-Treatment
The goal of pre-treatment is to release conjugated metabolites and remove the bulk of plasma proteins, which would otherwise clog the SPE cartridge and interfere with the analysis.
-
Thaw & Spike: Thaw 1 mL of plasma sample at room temperature. Spike with the internal standard solution and vortex briefly.
-
Enzymatic Hydrolysis: Add 2 mL of 100 mM acetate buffer (pH 5.0) and 50 µL of β-glucuronidase solution.[9]
-
Incubation: Vortex the sample for 30 seconds and incubate at 65°C for 1-2 hours.[9] Allow the sample to cool to room temperature.
-
Protein Precipitation: Add 2 mL of cold acetonitrile. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at >3,000 x g for 10 minutes.
-
Supernatant Collection: Carefully transfer the clear supernatant to a clean tube for SPE loading.
PART B: Solid-Phase Extraction
This multi-step process isolates the target analytes from the pre-treated sample.
| Step | Procedure | Solvents & Volume | Rationale |
| 1. Conditioning | Pass solvents through the SPE cartridge. Do not allow the sorbent to dry out. | 1. Methanol (3 mL) 2. Water (3 mL) | Wets the polymeric sorbent and activates the functional groups for consistent interaction with the analytes.[12] |
| 2. Sample Loading | Load the supernatant from Part A onto the conditioned cartridge. | Entire Supernatant | Analytes are retained on the sorbent via hydrophobic interactions, while highly polar matrix components (salts) pass through. |
| 3. Wash | Wash the cartridge to remove residual interferences. | 1. 100mM Acetate buffer (3 mL) 2. 25:75 Methanol:Water (3 mL) | The initial buffer wash removes remaining salts. The weak organic wash removes moderately polar interferences without eluting the target analytes. Using more than 25% methanol may cause loss of hydroxylated metabolites.[9] |
| 4. Dry | Dry the cartridge under full vacuum. | N/A (5-10 minutes) | Removes residual aqueous solvent to ensure efficient elution with a non-polar organic solvent. |
| 5. Elution | Elute the target analytes into a clean collection tube. | Ethyl Acetate (3 mL) | A solvent of intermediate polarity like ethyl acetate effectively disrupts the hydrophobic interaction between the analytes and the sorbent, releasing them from the cartridge.[9] |
PART C: Post-Elution Processing
-
Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a solvent that matches the initial mobile phase of the LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[9][13] Vortex to ensure complete dissolution. The sample is now ready for injection.
Downstream Analysis: LC-MS/MS Parameters
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying JWH-250 metabolites due to its superior sensitivity and selectivity.[1][7]
| Parameter | Typical Setting |
| LC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 10-20% B, ramp to 95% B over ~8 minutes, hold, and re-equilibrate.[3] |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
Example MRM Transitions for JWH-250 Metabolites:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| JWH-250 5-hydroxypentyl | 352.2 | 144.1 |
| JWH-250 4-hydroxypentyl | 352.2 | 144.1 |
| JWH-250 5-carboxypentyl | 366.2 | 144.1 |
| Internal Standard (d5-JWH-250 5-OH) | 357.2 | 144.1 |
Note: Specific transitions must be optimized in-house. Positional isomers like 4-OH and 5-OH will have identical MRM transitions and must be separated chromatographically.[14]
Method Validation and Trustworthiness
To ensure the reliability of results, the entire method must be validated according to established guidelines.[15][16] Key parameters to evaluate include:
-
Extraction Recovery: The percentage of analyte recovered after the SPE process. Typical recoveries for this method should be >70%.[17]
-
Matrix Effect: Assessment of ion suppression or enhancement caused by co-eluting components from the plasma matrix.[3][5] The use of co-eluting, stable isotope-labeled internal standards is critical to compensate for these effects.[11]
-
Selectivity & Specificity: Ensuring no interference from endogenous plasma components at the retention time of the analytes.
-
Linearity, LOD, and LOQ: Determining the reportable range of the assay and its ultimate sensitivity. Limits of quantification (LOQs) in the sub-ng/mL range are achievable with this method.[3][18]
-
Precision & Accuracy: Intra- and inter-day analysis of quality control samples to demonstrate reproducibility.[17]
By systematically validating these parameters, a laboratory can establish a self-validating system that produces trustworthy and defensible results.
References
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Nieddu, M., et al. (2014). Development and validation of a solid-phase extraction method using anion exchange sorbent for the analysis of cannabinoids in plasma and serum by gas chromatography-mass spectrometry. PubMed. Available at: [Link]
-
Grigoryev, A., et al. (2011). Gas and liquid chromatography-mass spectrometry studies on the metabolism of the synthetic phenylacetylindole cannabimimetic JWH-250, the psychoactive component of smoking mixtures. PubMed. Available at: [Link]
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Pichini, S., et al. (2017). Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices. PubMed. Available at: [Link]
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Aldlgan, A. A., & Torrance, H. J. (n.d.). Bioanalytical methods for the determination of synthetic cannabinoids and metabolites in biological specimens. Elsevier. Available at: [Link]
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Zhao, Y., et al. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. MDPI. Available at: [Link]
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Aldlgan, A. A., & Torrance, H. J. (2014). Bioanalytical methods for the determination of synthetic cannabinoids and metabolites in biological specimens. ResearchGate. Available at: [Link]
-
Zhao, Y., et al. (2022). Rapid simultaneous determination of 11 synthetic cannabinoids in urine by liquid chromatography-triple quadrupole mass spectrometry. Preprints.org. Available at: [Link]
-
Chung, H., et al. (2022). Validation of a Microsampling-Compatible Liquid-Liquid Extraction Method for Cannabinoid Quantitation in 50 μL of Whole Blood. Oxford Academic. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Solid phase extraction – Knowledge and References. Taylor & Francis Online. Available at: [Link]
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Benvenuto, K., et al. (2017). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Annex Publishers. Available at: [Link]
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Office of Justice Programs. (n.d.). Analysis of Marijuana and Marijuana Products. Office of Justice Programs. Available at: [Link]
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Hutter, M., et al. (2013). Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search. National Institutes of Health. Available at: [Link]
-
Biotage, LLC. (n.d.). Extraction of Synthetic Cannabinoids Parents and Metabolites (JWH Series) from Urine, Plasma, and Whole Blood Using Supported Liquid Extraction (ISOLUTE® SLE+) in Cartridge and 96-Well Format Prior to LC–MS-MS. LCGC International. Available at: [Link]
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protocols.io. (2022). Procedure to analyze cannabinoids in bovine plasma using solid phase extraction & UPLC MS/MS. protocols.io. Available at: [Link]
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Coulter, C., et al. (2012). LC-MS/MS method for the quantitation of metabolites of eight commonly-used synthetic cannabinoids in human urine - An Australian perspective. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Chemical structures of JWH-250 and its common metabolites. ResearchGate. Available at: [Link]
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ChemRxiv. (n.d.). Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers using SLIM High-Resolution Ion Mobility-Tandem Mass. ChemRxiv. Available at: [Link]
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Chimalakonda, K. C., et al. (2012). Solid-phase extraction and quantitative measurement of omega and omega-1 metabolites of JWH-018 and JWH-073 in human urine. National Institutes of Health. Available at: [Link]
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OUCI. (n.d.). Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC. OUCI. Available at: [Link]
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Chromtech. (n.d.). LC/MS/MS Analysis of Metabolites of Synthetic Cannabinoids JWH-018 and JWH-073 in Urine. Chromtech. Available at: [Link]
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National Institutes of Health. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. National Institutes of Health. Available at: [Link]
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ResearchGate. (2021). (PDF) Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC. ResearchGate. Available at: [Link]
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Authored by: Senior Application Scientist, Advanced Analytical Solutions
An Application Note and Protocol for the Quantification of JWH-250 5-Hydroxypentyl Metabolite in Human Hair Samples by LC-MS/MS
Abstract
This document provides a comprehensive guide for the quantitative analysis of JWH-250 N-(5-hydroxypentyl) metabolite in human hair samples. Hair analysis offers a unique advantage by providing a long-term window of detection for substance use, making it an invaluable matrix in forensic toxicology and clinical research.[1][2] JWH-250 is a potent synthetic cannabinoid, and the detection of its metabolites, such as the 5-hydroxypentyl variant, is crucial for confirming ingestion. This application note details a robust workflow, from sample collection and preparation to instrumental analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique widely recognized for its sensitivity and specificity in this field.[2][3] We will delve into the critical steps of decontamination, extraction, and chromatographic separation, providing scientifically grounded explanations for each procedural choice to ensure accuracy and reliability.
Introduction: The Significance of Hair Analysis for Synthetic Cannabinoids
Synthetic cannabinoids (SCs) represent a large and evolving class of new psychoactive substances (NPS) designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC).[2] JWH-250 is a cannabimimetic indole that has been identified in various herbal blends.[4] Unlike urine or blood, which reflect recent drug use, hair provides a historical record of exposure, with approximately 1 cm of head hair corresponding to one month of history.
The primary challenge in hair analysis is to unequivocally differentiate between systemic incorporation of a drug following consumption and passive contamination from the environment (e.g., smoke).[5][6] Therefore, the detection of metabolites, which are produced within the body, is considered definitive proof of ingestion. JWH-250 N-(5-hydroxypentyl) is a recognized phase I metabolite of JWH-250.[4][7] Its quantification in hair provides a reliable biomarker for JWH-250 consumption.
This guide is designed for researchers and forensic toxicologists, offering a validated protocol that emphasizes meticulous sample preparation and highly sensitive LC-MS/MS analysis to achieve low limits of detection and quantification.[3][8]
Experimental Workflow Overview
The entire process, from receiving the hair sample to generating a final quantitative result, follows a multi-stage workflow. Each stage is critical for the integrity of the final data.
Caption: High-level workflow for JWH-250 metabolite analysis in hair.
Materials and Reagents
Standards and Reagents
-
JWH-250 N-(5-hydroxypentyl) metabolite certified reference material (CRM).[4][7]
-
JWH-250 N-(5-hydroxypentyl) metabolite-d11 (or other suitable stable isotope-labeled internal standard).
-
Methanol (LC-MS grade).
-
Acetonitrile (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Ammonium formate (LC-MS grade).
-
Ultrapure water (18.2 MΩ·cm).
-
Drug-free human hair for blanks and calibration standards.
Consumables and Equipment
-
Glass culture tubes with screw caps.
-
Pipettes and disposable tips.
-
Analytical balance.
-
Scissors and/or ball mill for hair homogenization.
-
Ultrasonic bath.
-
Centrifuge.
-
Sample evaporator (e.g., nitrogen blow-down).
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange).
-
SPE vacuum manifold.
-
Autosampler vials with inserts.
-
LC-MS/MS system (e.g., Triple Quadrupole).
Detailed Protocols
PART 1: Sample Preparation - The Foundation of Accurate Analysis
The goal of sample preparation is twofold: 1) to remove external contaminants and 2) to efficiently extract the target analyte from the complex keratin matrix.[1]
Causality: This is arguably the most critical step to ensure that the detected analyte results from systemic absorption rather than external exposure.[5] A multi-step wash with both organic and aqueous solvents is recommended by guidelines like those from the Society of Hair Testing (SoHT) to remove oils, cosmetics, and drug residues from the hair surface.[5][11] Dichloromethane is effective for removing lipophilic substances, while a subsequent methanol or aqueous wash removes more polar contaminants.[10]
Protocol:
-
Weigh approximately 20-50 mg of hair into a glass tube.
-
Add 2 mL of dichloromethane, vortex for 2 minutes, and discard the solvent.
-
Repeat the wash with 2 mL of ultrapure water, vortex for 2 minutes, and discard the solvent.
-
Perform a final wash with 2 mL of methanol, vortex for 2 minutes, and discard the solvent.
-
Dry the hair completely under a gentle stream of nitrogen or in a vacuum oven at 40°C.
Causality: To liberate the analytes trapped within the keratin structure, the hair must be pulverized or cut into very small segments (~1-2 mm).[11][12] This significantly increases the surface area, allowing for efficient penetration of the extraction solvent.
Protocol:
-
Option A (Recommended): Place the decontaminated, dry hair into a ball mill and pulverize into a fine powder.
-
Option B: Finely mince the hair into segments of 1-2 mm using clean, sharp scissors.[10]
Causality: Methanol is an effective solvent for extracting a wide range of synthetic cannabinoids and their metabolites from the hair matrix.[13] The use of ultrasonication provides energy to disrupt the matrix and facilitate the diffusion of the analyte into the solvent, increasing extraction efficiency.[3]
Protocol:
-
To the homogenized hair, add 1 mL of methanol containing the internal standard (e.g., JWH-250 N-(5-hydroxypentyl) metabolite-d11 at 10 pg/mg).
-
Seal the tube tightly and vortex briefly.
-
Place the tube in an ultrasonic bath and sonicate for 2-3 hours at 45-50°C.[3]
-
After sonication, centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully transfer the methanol supernatant to a clean tube for cleanup.
Causality: Hair extracts contain numerous endogenous compounds (lipids, melanin) that can interfere with LC-MS/MS analysis, causing a phenomenon known as the "matrix effect," which can suppress or enhance the analyte signal.[14][15] SPE is a crucial cleanup step that separates the analyte of interest from these interferences, improving method robustness and accuracy.[10][16] A mixed-mode cation exchange (MCX) sorbent is often effective for a broad range of drug compounds.
Protocol:
-
Condition the SPE cartridge (e.g., 30 mg, 1 mL MCX) with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Evaporate the methanol extract from Step 3 to dryness under nitrogen.
-
Reconstitute the residue in 1 mL of a mild acidic solution (e.g., 2% formic acid in water) and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interferences.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the final residue in 100 µL of the mobile phase starting condition (e.g., 80% Water / 20% Acetonitrile with 0.1% formic acid) and transfer to an autosampler vial.
Caption: Detailed sample preparation workflow from raw hair to final extract.
PART 2: Instrumental Analysis - LC-MS/MS Quantification
Causality: LC-MS/MS provides the high sensitivity and selectivity required to detect picogram-per-milligram levels of analytes in hair.[2][17] The liquid chromatography (LC) step separates the target analyte from other components in the extract, while the tandem mass spectrometry (MS/MS) step provides definitive identification and quantification based on the specific mass-to-charge ratios of the parent molecule and its fragments.
| Parameter | Typical Setting |
| LC System | UPLC/UHPLC System |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10-20% B, ramp to 95% B over 5-7 min, hold, re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized empirically for JWH-250 5-OH and its IS |
| (Example Precursor Ion) | [M+H]⁺ = 352.2 for this compound |
Note: MRM transitions must be optimized in the laboratory by infusing pure standards to determine the most abundant and stable precursor and product ions.
Method Validation and Performance
A full method validation must be performed according to established forensic toxicology guidelines.[9] This ensures the method is reliable, reproducible, and fit for purpose.
Key Validation Parameters
| Parameter | Typical Acceptance Criteria / Performance |
| Linearity | Calibration curve with at least 5 points, correlation coefficient (r²) > 0.99.[17][18] |
| Limit of Detection (LOD) | Typically determined as Signal-to-Noise ratio > 3. Expected range: 0.5 - 10 pg/mg.[8][18] |
| Limit of Quantification (LOQ) | The lowest point on the calibration curve with acceptable precision and accuracy (e.g., S/N > 10, RSD < 20%, Accuracy 80-120%). Expected range: 1 - 25 pg/mg.[8][17] |
| Precision & Accuracy | Evaluated at low, medium, and high QC levels. Intra- and inter-day precision (as %RSD) should be < 15% (< 20% at LOQ). Accuracy (as %Bias) should be within ±15% (±20% at LOQ).[2][17] |
| Matrix Effect | Assessed by comparing the analyte response in post-extraction spiked matrix with the response in a pure solvent. Should be minimized and compensated for by the stable isotope-labeled internal standard.[19][20][21] Recovery rates should be consistent and reproducible, typically in the range of 85-115%.[17] |
| Recovery | Extraction recovery should be determined at multiple concentrations. While it does not need to be 100%, it must be consistent and reproducible. |
| Selectivity | Analysis of at least six different blank hair sources to ensure no endogenous interferences are present at the retention time of the analyte and internal standard.[2] |
Conclusion
This application note provides a robust and reliable framework for the quantification of JWH-250 N-(5-hydroxypentyl) metabolite in hair. The success of the analysis is critically dependent on a meticulous sample preparation protocol, including a validated decontamination procedure to eliminate the risk of misinterpretation due to external contamination. The use of a stable isotope-labeled internal standard is essential to compensate for matrix effects and variations in extraction efficiency. The described LC-MS/MS method offers the necessary sensitivity and selectivity for detecting chronic use of JWH-250, making it a powerful tool for forensic investigations and clinical monitoring.
References
-
Chiarotti, M., & Strano-Rossi, S. (1996). Preparation of Hair Samples for Drug Analysis. Forensic Science Review, 8(2), 111-128. [Link]
-
Salomone, A., et al. (2023). Development and Validation of a Rapid Method for Identification of New Synthetic Cannabinoids in Hair Based on High-Performance Liquid Chromatography–Ion Trap Mass Spectrometry Using a Simplified User Interface. Journal of Analytical Toxicology, 47(1), 72-80. [Link]
-
Salomone, A., et al. (2023). Development and Validation of a Rapid Method for Identification of New Synthetic Cannabinoids in Hair Based on High-Performance Liquid Chromatography-Ion Trap Mass Spectrometry Using a Simplified User Interface. Journal of Analytical Toxicology. [Link]
-
Forensic and Clinical Toxicology Association (FACTA). (2023). FACTA Recommended Practice Guidelines for Drug Testing in Hair. [Link]
-
Samano, K. L., et al. (2021). Evaluation of decontamination procedures for drug testing in undamaged versus damaged hair. Drug Testing and Analysis. [Link]
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Bishop, C. A., et al. (2021). Assessing Hair Decontamination Protocols for Diazepam, Heroin, Cocaine and Δ9-Tetrahydrocannabinol by Statistical Design of Experiments. Journal of Analytical Toxicology. [Link]
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Cho, B., et al. (2020). Simultaneous determination of synthetic cannabinoids and their metabolites in human hair using LC-MS/MS and application to human hair. Forensic Science International, 306, 110058. [Link]
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News-Medical.Net. (2020). How to Detect Synthetic Cannabinoids in Hair. [Link]
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Sempio, C., et al. (2021). A systematic investigation of forensic hair decontamination procedures and their limitations. Drug Testing and Analysis. [Link]
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Salomone, A., et al. (2022). Development and Validation of a Rapid Method for Identification of New Synthetic Cannabinoids in Hair Based on High-Performance Liquid Chromatography-Ion Trap Mass Spectrometry Using a Simplified User-Interface. Journal of Analytical Toxicology. [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]
-
Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
-
Bansal, S. (2017). Matrix effects and application of matrix effect factor. ResearchGate. [Link]
-
Huang, Y., et al. (2019). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 1114-1115, 136-144. [Link]
-
ResearchGate. (n.d.). Chemical structures of JWH-250 and its common metabolites. [Link]
-
Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. [Link]
-
Shin, J., et al. (2014). Deposition of JWH-018, JWH-073 and their metabolites in hair and effect of hair pigmentation. Analytical and Bioanalytical Chemistry, 406(5), 1423-1432. [Link]
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Kneisel, S., et al. (2012). Determination of 22 synthetic cannabinoids in human hair by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 903, 106-114. [Link]
-
Klein, J., et al. (2012). Simultaneous detection of seventeen drugs of abuse and metabolites in hair using solid phase micro extraction (SPME) with GC/MS. Forensic Science International, 218(1-3), 50-56. [Link]
-
Niebel, A., et al. (2020). Detection and quantification of synthetic cathinones and selected piperazines in hair by LC-MS/MS. Forensic Science, Medicine, and Pathology, 16(1), 32-42. [Link]
-
Liu, Y., et al. (2024). A comprehensive LC-MS/MS method for simultaneous analysis of 65 synthetic cannabinoids in human hair samples and application to forensic investigations. Journal of Forensic and Legal Medicine, 101, 102636. [Link]
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Grapp, M., et al. (2015). Hair analysis for JWH-018, JWH-122, and JWH-210 after passive in vivo exposure to synthetic cannabinoid smoke. ResearchGate. [Link]
-
Waters Corporation. (n.d.). A Complete Workflow for the Determination of Drugs that Conforms to the Society of Hair Testing (SoHT) Guidelines. [Link]
-
Bertin Bioreagent. (n.d.). JWH 250 N-(4-hydroxypentyl) metabolite. [Link]
-
Lee, S., et al. (2019). Hybrid Solid-Phase Extraction for Selective Determination of Methamphetamine and Amphetamine in Dyed Hair by Using Gas Chromatography-Mass Spectrometry. Molecules, 24(13), 2501. [Link]
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Cho, B., et al. (2019). Simultaneous determination of synthetic cannabinoids and their metabolites in human hair using LC-MS/MS and application to human hair. ResearchGate. [Link]
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Shin, J., et al. (2013). Deposition of JWH-018, JWH-073 and their metabolites in hair and effect of hair pigmentation. ResearchGate. [Link]
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Application Note: Advanced Derivatization Strategies for the GC-MS Analysis of JWH-250 Metabolites
Abstract
This document provides a comprehensive guide to the derivatization techniques essential for the robust and sensitive analysis of JWH-250 metabolites by Gas Chromatography-Mass Spectrometry (GC-MS). JWH-250, a synthetic cannabinoid of the phenylacetylindole class, undergoes extensive phase I metabolism, resulting in hydroxylated and carboxylated species that are often non-volatile and thermally labile. Direct GC-MS analysis of these metabolites is challenging, leading to poor chromatographic peak shape, thermal degradation, and low sensitivity. This application note details field-proven protocols for silylation, a critical derivatization strategy that enhances the volatility and thermal stability of JWH-250 metabolites, thereby enabling their successful separation and identification. We will delve into the causality behind experimental choices, provide step-by-step methodologies, and present data to guide researchers, scientists, and drug development professionals in establishing reliable analytical methods for these compounds.
Introduction: The Analytical Challenge of JWH-250 Metabolism
JWH-250 is a potent synthetic cannabinoid receptor agonist that has been identified in numerous herbal incense products. Like many synthetic cannabinoids, it is extensively metabolized in the human body, primarily through hydroxylation of the alkyl side chain and the indole ring, as well as carboxylation.[1] The resulting metabolites, which are the primary targets for forensic and clinical urine analysis, contain polar functional groups (-OH, -COOH) that render them unsuitable for direct GC-MS analysis.
The high temperatures employed in the GC inlet and column (often ≥250 °C) can cause thermal degradation and decarboxylation of these polar metabolites.[2][3] This not only leads to a loss of the target analyte but can also result in the formation of misleading artifacts. Chemical derivatization is a crucial sample preparation step that addresses these challenges by replacing active hydrogens in polar functional groups with non-polar moieties, thereby increasing the analyte's volatility and thermal stability.[2][4]
This guide focuses on silylation, the most widely adopted and effective derivatization technique for cannabinoid metabolites, providing the necessary theoretical background and practical protocols for its successful implementation.[2]
The Rationale for Derivatization: Enhancing Analyte Amenability for GC-MS
The primary goal of derivatization in the context of GC-MS analysis of JWH-250 metabolites is to transform the polar, non-volatile analytes into less polar, more volatile, and thermally stable derivatives. This transformation offers several key advantages:
-
Increased Volatility: By masking polar functional groups, derivatization reduces intermolecular hydrogen bonding, which in turn lowers the boiling point of the analyte and allows it to be readily vaporized in the GC inlet.[4][5]
-
Improved Thermal Stability: Derivatization protects thermally labile groups, such as carboxylic acids, from decarboxylation at the high temperatures of the GC system.[2][3][6]
-
Enhanced Chromatographic Performance: The resulting derivatives are less prone to interacting with active sites on the GC column, leading to sharper, more symmetrical peaks and improved resolution.
-
Characteristic Mass Spectra: The derivatized compounds often produce predictable and structurally informative fragmentation patterns in the mass spectrometer, aiding in their identification and confirmation.[2]
Silylation, which involves the introduction of a trimethylsilyl (TMS) group, is particularly effective for derivatizing the hydroxyl and carboxyl groups present in JWH-250 metabolites.[2]
Experimental Workflow for JWH-250 Metabolite Analysis
A typical workflow for the analysis of JWH-250 metabolites from biological matrices such as urine involves sample preparation (including hydrolysis of glucuronide conjugates), extraction, derivatization, and subsequent GC-MS analysis.
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Unveiling Molecular Subtleties: A Guide to Isomer Separation using SLIM High-Resolution Ion Mobility Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular analysis, isomers—molecules with the same chemical formula but different structural arrangements—pose a significant challenge. Their subtle structural distinctions can lead to vastly different biological activities, making their accurate identification and separation crucial in fields ranging from drug discovery to biomarker validation. Traditional analytical techniques often fall short in resolving these closely related species. This guide delves into the application of Structures for Lossless Ion Manipulation (SLIM), a groundbreaking high-resolution ion mobility (HRIM) technology, for the effective separation of isomers. As a senior application scientist, this document will not only provide detailed protocols but also the underlying principles and practical insights to empower researchers to harness the full potential of SLIM-based HRIM-MS for their specific analytical needs.
The Challenge of Isomerism and the Power of High-Resolution Ion Mobility
Isomers represent a critical hurdle in analytical chemistry. Their identical mass-to-charge ratios (m/z) make them indistinguishable by mass spectrometry (MS) alone. While liquid chromatography (LC) can provide some level of separation, co-elution of structurally similar isomers is a common problem, leading to ambiguous results.[1][2] Ion mobility spectrometry (IMS) offers an orthogonal separation dimension by differentiating ions based on their size, shape, and charge in the gas phase.[3] However, conventional IMS platforms often lack the necessary resolving power to distinguish between isomers with minute structural differences.
This is where SLIM technology emerges as a transformative solution. Developed at Pacific Northwest National Laboratory (PNNL) and commercialized by companies like MOBILion Systems, SLIM utilizes a serpentine, extended path length for ion mobility separations within a compact footprint.[4][5][6] This extended path, often exceeding 13 meters, allows for significantly enhanced resolution, enabling the separation of isomers that were previously unresolvable.[4][7] The "lossless" nature of SLIM ensures that ions are efficiently transmitted through the long path without significant signal degradation, a critical factor for analyzing low-abundance species.[5]
The SLIM Advantage: A Deeper Look at the Technology
At its core, SLIM technology employs a series of printed circuit boards (PCBs) to create a confined path for ions. Traveling electrical waves propel the ions through this serpentine path, and their drift time is measured.[8] The longer the path, the greater the separation between ions with different mobilities. This fundamental principle is what gives SLIM its exceptional resolving power. The ability to manipulate ions around corners without loss is a key innovation of SLIM.[4]
The resolving power (Rp) of an ion mobility separation is a crucial metric, and for SLIM, it is directly proportional to the square root of the path length.[8] This relationship underscores the advantage of the extended path length in achieving high-resolution separations.
Application Protocol 1: Separation of Phosphatidylcholine (PC) Isomers in Lipidomics
Lipidomics is a field where isomerism is particularly prevalent and challenging. Phosphatidylcholines (PCs), a major class of phospholipids, can exist as numerous isomers differing in fatty acyl chain length, degree of unsaturation, double bond position, and stereochemistry. These subtle variations can have profound biological implications. This protocol outlines a detailed workflow for the separation of PC isomers using a SLIM-based HRIM-MS system.
Sample Preparation: The Foundation of a Successful Analysis
The goal of sample preparation is to efficiently extract lipids from the biological matrix while minimizing contamination and isomerization.
Protocol:
-
Lipid Extraction: Employ a modified Bligh-Dyer or a similar two-phase liquid-liquid extraction method to isolate lipids from plasma, tissue homogenates, or cell lysates. A common solvent system is chloroform:methanol:water (2:1:0.8, v/v/v).
-
Phase Separation: Centrifuge the mixture to achieve clear phase separation. The lower organic phase, containing the lipids, should be carefully collected.
-
Solvent Evaporation: Dry the collected organic phase under a gentle stream of nitrogen gas to avoid oxidation of unsaturated lipids.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the subsequent analysis, such as methanol or isopropanol. The final concentration should be optimized based on instrument sensitivity, typically in the range of 1-10 µg/mL.
-
Adduct Formation (Optional but Recommended): For enhanced separation of certain PC isomers, consider the addition of a metal salt to the sample solution to promote the formation of metal adducts (e.g., [M+Na]+, [M+Ag]+). Silver adduction, in particular, has been shown to significantly improve the separation of regioisomers.[1][2] Add a low concentration of silver nitrate (e.g., 1-10 µM) to the final sample solution.
SLIM-HRIM-MS Analysis: Instrumental Parameters for Optimal Separation
This section provides a starting point for instrumental parameters. Optimization will be necessary based on the specific instrument and the isomers of interest.
Table 1: Recommended SLIM-HRIM-MS Parameters for PC Isomer Analysis
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | PCs readily form positive ions, especially as protonated molecules or adducts. |
| Capillary Voltage | 3.0 - 4.0 kV | Optimize for stable spray and maximum ion signal. |
| SLIM Pressure | 2.5 - 4.0 Torr (Nitrogen) | Higher pressure increases the number of collisions, enhancing separation. Optimize for the best balance between resolution and sensitivity. |
| SLIM Traveling Wave Velocity | 200 - 400 m/s | This parameter influences the drift time and separation. Slower velocities can improve resolution for some isomers. |
| SLIM Traveling Wave Amplitude | 30 - 50 V | Higher amplitudes can increase ion kinetic energy; optimize for separation without inducing fragmentation. |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) | Provides high mass accuracy and resolution for confident lipid identification. |
| Acquisition Mode | MS1 (Full Scan) | For initial profiling and isomer discovery. |
| Collision Energy (for MS/MS) | 20 - 40 eV | For structural confirmation of separated isomers through fragmentation analysis. |
Data Analysis and Interpretation
-
Data Processing: Utilize the instrument manufacturer's software or third-party tools like Skyline to process the raw data. This involves peak picking, alignment, and integration in both the ion mobility and m/z dimensions.
-
Isomer Identification: Isomers will appear as distinct peaks in the ion mobility dimension at the same m/z value. Their arrival time distributions (ATDs) will be different.
-
Collision Cross-Section (CCS) Calibration: For accurate and transferable data, calibrate the measured drift times to collision cross-section (CCS) values using a suitable set of standards with known CCS values.
-
Structural Confirmation: Perform targeted MS/MS experiments on the separated isomer peaks to generate fragmentation patterns that can help elucidate the specific structural differences (e.g., double bond positions).
Application Protocol 2: Resolving Peptide Isomers in Pharmaceutical Development
In the development of peptide-based therapeutics, even minor changes in amino acid sequence or the presence of stereoisomers can significantly impact efficacy and safety. This protocol details a workflow for the separation of challenging peptide isomers using SLIM-HRIM-MS.
Sample Preparation: Ensuring Peptide Integrity
-
Peptide Solubilization: Dissolve the synthetic peptide or protein digest in a suitable solvent, such as 0.1% formic acid in water/acetonitrile. The concentration should be optimized for the instrument, typically in the range of 1-10 pmol/µL.
-
Desalting (if necessary): If the sample contains high concentrations of salts, use a C18 ZipTip or a similar solid-phase extraction method to desalt the sample, as salts can interfere with ESI and ion mobility separations.
-
Derivatization (Optional): For certain isomers, such as those with subtle stereochemical differences, derivatization can be employed to enhance separation in the gas phase. This is a specialized technique and requires careful optimization.
LC-SLIM-HRIM-MS Analysis: A Multi-Dimensional Approach
Coupling liquid chromatography with SLIM-HRIM-MS provides an additional layer of separation, which can be highly beneficial for complex peptide mixtures.
Table 2: Recommended LC-SLIM-HRIM-MS Parameters for Peptide Isomer Analysis
| Parameter | Setting | Rationale |
| LC Column | C18 reversed-phase, e.g., 2.1 mm x 100 mm, 1.7 µm | Provides good separation of peptides based on hydrophobicity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard mobile phase for peptide separations. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic mobile phase for reversed-phase chromatography. |
| Gradient | Optimized for the specific peptide mixture | A shallow gradient can improve the chromatographic resolution of closely related isomers. |
| Ionization Mode | ESI, Positive | Peptides readily form positive ions. |
| SLIM Pressure | 2.5 - 4.0 Torr (Nitrogen) | As with lipids, higher pressure generally improves separation. |
| SLIM Traveling Wave Velocity | 250 - 450 m/s | Optimize for the specific m/z range and charge state of the peptides. |
| SLIM Traveling Wave Amplitude | 35 - 55 V | Adjust to achieve optimal separation without in-source fragmentation. |
| Mass Spectrometer | Q-TOF or Orbitrap | High-resolution mass analysis is critical for accurate peptide identification. |
| Acquisition Mode | Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) | DDA is suitable for discovering and identifying isomers, while DIA can be used for quantitative analysis of known isomers. |
Data Analysis and Interpretation
-
Peptide Identification: Use a database search engine (e.g., Mascot, SEQUEST) to identify the peptides from the MS/MS data.
-
Isomer Separation Analysis: In the ion mobility dimension, look for multiple peaks at the same m/z corresponding to the identified peptide. These represent the separated isomers.
-
Quantitative Analysis: For DIA data, specialized software can be used to extract and quantify the abundance of each separated isomer across different samples.
-
Structural Characterization: Analyze the MS/MS spectra of the separated isomers to identify any differences in fragmentation patterns that could provide clues about their structural variations.
Visualizing the Workflow and Principles
To better understand the experimental process and the underlying principles of SLIM technology, the following diagrams are provided.
Caption: General experimental workflow for isomer analysis.
Troubleshooting and Best Practices
-
Low Signal Intensity: Check for issues with the ESI source, sample concentration, or potential ion losses in the transfer optics. Ensure the SLIM device is properly tuned.
-
Poor Separation: Optimize the SLIM pressure and traveling wave parameters. For challenging separations, consider increasing the path length if the instrument allows for multi-pass capabilities. [7]* Peak Tailing: This can be caused by interactions with surfaces or space-charge effects at high ion concentrations. Ensure the sample is appropriately diluted and the instrument is clean.
-
Reproducibility: Maintain stable temperature and pressure in the laboratory environment, as these can affect drift times. [9]Regularly calibrate the instrument.
Conclusion: A New Era in Isomer Analysis
SLIM high-resolution ion mobility spectrometry represents a paradigm shift in the analysis of isomers. Its ability to provide unprecedented resolving power in a compact and efficient platform opens up new avenues for research and development across various scientific disciplines. By providing a deeper understanding of molecular structure, SLIM-HRIM-MS empowers scientists to unravel the complexities of biological systems and accelerate the development of new therapeutics and diagnostics. The protocols and insights provided in this guide serve as a starting point for researchers to explore the vast potential of this transformative technology.
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MOBILion Systems Inc. (n.d.). Technology (SLIM). Retrieved from [Link]
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Garimella, S., et al. (2017). SLIM Ultrahigh Resolution Ion Mobility Spectrometry Separations of Isotopologues and Isotopomers Reveal Mobility Shifts due to Mass Distribution Changes. Analytical Chemistry, 89(17), 9454-9461. [Link]
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Kedia, K., et al. (2023). Investigating Performance of the SLIM-Based High Resolution Ion Mobility Platform for Separation of Isomeric Phosphatidylcholine Species. Journal of the American Society for Mass Spectrometry, 34(10), 2176-2186. [Link]
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MOBILion Systems Inc. (n.d.). SLIM-based High-Resolution Ion Mobility Mass Spec in Biopharmaceutical Applications. Retrieved from [Link]
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Pacific Northwest National Laboratory. (n.d.). Structures for Lossless Ion Manipulation (SLIM). Retrieved from [Link]
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Leaptrot, K. L., et al. (2024). High-resolution ion mobility based on traveling wave structures for lossless ion manipulation resolves hidden lipid features. Analytical and Bioanalytical Chemistry. [Link]
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Agilent Technologies. (n.d.). Development and Application of SLIM-based Mobility-Aligned Fragmentation for Protein Analysis. Retrieved from [Link]
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Kedia, K., et al. (2023). Investigating Performance of the SLIM-Based High Resolution Ion Mobility Platform for Separation of Isomeric Phosphatidylcholine Species. Semantic Scholar. [Link]
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Kedia, K., et al. (2023). Investigating Performance of the SLIM-Based High Resolution Ion Mobility Platform for Separation of Isomeric Phosphatidylcholine Species. Journal of the American Society for Mass Spectrometry. [Link]
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Kyle, J. E., et al. (2020). Recent Advances in Lipid Separations and Structural Elucidation Using Mass Spectrometry Combined with Ion Mobility Spectrometry, Ion-Molecule Reactions and Fragmentation Approaches. Current Opinion in Chemical Biology, 54, 36-43. [Link]
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ResearchGate. (n.d.). Separation of lipid isomers by structures for lossless ion manipulation (SLIM). [Link]
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Weitz, K. K., et al. (2019). SLIM Ultrahigh Resolution Ion Mobility Spectrometry Separations of Isotopologues and Isotopomers Reveal Mobility Shifts due to Mass Distribution Changes. ResearchGate. [Link]
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Lab Bulletin. (2020). Mobilion systems unveils novel slim-based ion mobility product at virtual ASMS conference 2020. [Link]
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De Pauw, E., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 176, 112813. [Link]
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Hollerbach, A. L., et al. (2022). Implementation of Ion Mobility Spectrometry-Based Separations in Structures for Lossless Ion Manipulations (SLIM). Methods in Molecular Biology, 2394, 453-469. [Link]
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Pacific Northwest National Laboratory. (2022). A Miniature Multilevel Structures for Lossless Ion Manipulations Ion Mobility Spectrometer with Wide Mobility Range Separation Capabilities. [Link]
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Pacific Northwest National Laboratory. (2020). SLIM Reaches New Levels. [Link]
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Kedia, K., et al. (2023). Investigating Performance of the SLIM-Based High Resolution Ion Mobility Platform for Separation of Isomeric Phosphatidylcholine Species. Request PDF. [Link]
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Clemmer, D. E., et al. (2004). Resolution Equations for High-Field Ion Mobility. Journal of the American Society for Mass Spectrometry, 15(9), 1320-1324. [Link]
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Labroots. (2021). The Next Generation of Ion Mobility MS with Structures for Lossless Ion Manipulations. [Link]
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Kedia, K., et al. (2023). Investigating Performance of the SLIM-Based High Resolution Ion Mobility Platform for Separation of Isomeric Phosphatidylcholine Species. CoLab. [Link]
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Li, F., et al. (2025). Iterative SLIM (itSLIM) for Ultrahigh Resolution Targeted Ion Mobility Analysis. Analytical Chemistry. [Link]
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Hollerbach, A. L., et al. (2021). Implementation of Ion Mobility Spectrometry-Based Separations in Structures for Lossless Ion Manipulations (SLIM). [Link]
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Vreeken, R. J., et al. (2013). Enhanced lipid isomer separation in human plasma using reversed-phase UPLC with ion-mobility/high-resolution MS detection. Journal of Lipid Research, 54(10), 2854-2862. [Link]
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Manufacturing Chemist. (2021). SLIM-based HRIM-MS: the future of challenging separations. [Link]
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SCIEX. (n.d.). Improved Mass Spectrometry Workflows for Glycopeptides Characterization. Retrieved from [Link]
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University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]
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Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]
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LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
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Spectroscopy Online. (2023). New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. [Link]
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Wang, Y., et al. (2022). MS-Based Glycomics and Glycoproteomics Methods Enabling Isomeric Characterization. Metabolites, 12(1), 57. [Link]
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American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]
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van der Burg, W. J., et al. (2021). Glycoproteomics-Compatible MS/MS-Based Quantification of Glycopeptide Isomers. Analytical Chemistry, 93(10), 4447-4455. [Link]
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Hollerbach, A. L., et al. (2022). Implementation of Ion Mobility Spectrometry-Based Separations in Structures for Lossless Ion Manipulations (SLIM). Methods in Molecular Biology, 2394, 453-469. [Link]
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ResearchGate. (n.d.). Strategies for analysis of isomeric peptides. [Link]
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Sugimoto, M., et al. (2022). Data Processing and Analysis in Liquid Chromatography-Mass Spectrometry-Based Targeted Metabolomics. Methods in Molecular Biology, 2549, 315-325. [Link]
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Biocompare. (2021). Resolving the Isomer Problem: Tackling Characterization Challenges. [Link]
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Bruker. (n.d.). LCMS-188 Glycopeptide analysis in Peptide Mapping workflow. Retrieved from [Link]
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The MetaRbolomics book. (n.d.). 2.1 Mass spectrometry data handling and (pre-)processing. Retrieved from [Link]
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Waters Corporation. (2022). Step-by-step LC-MS Peptide Mapping. [Link]
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Development of a Certified Reference Standard for JWH-250 5-hydroxypentyl Metabolite: An Application Note
Introduction: The Critical Need for Metabolite-Specific Reference Standards in Forensic Toxicology
The landscape of novel psychoactive substances (NPS) is in a constant state of flux, with synthetic cannabinoids representing one of the largest and most dynamic classes.[1][2] Among these, JWH-250 has been a compound of significant concern in forensic and clinical toxicology. Like many synthetic cannabinoids, JWH-250 undergoes rapid and extensive metabolism in the body, meaning the parent compound is often undetectable in urine samples.[2][3][4] Instead, analytical methods must target its metabolites to confirm exposure.[1][3][5] The 5-hydroxypentyl metabolite of JWH-250 is a major urinary biomarker, making it a crucial target for forensic analysis.[6][7][8]
Accurate and legally defensible quantification of this metabolite hinges on the availability of a high-purity, well-characterized Certified Reference Material (CRM).[9][10] CRMs serve as the bedrock of analytical quality control, enabling the calibration of instruments, validation of methods, and ensuring the metrological traceability of measurement results.[9][11][12] This application note provides a comprehensive guide to the development of a JWH-250 5-hydroxypentyl metabolite CRM, adhering to the stringent requirements of ISO 17034, "General requirements for the competence of reference material producers."[13][14][15][16] We will detail the synthesis, purification, comprehensive characterization, and the rigorous certification process, including homogeneity and stability assessments, culminating in the assignment of a certified value and its associated uncertainty.
Synthesis and Purification: From Precursor to High-Purity Material
The production of a CRM begins with the synthesis of the target analyte with the highest possible purity. A multi-step synthetic route is employed to produce JWH-250 N-(5-hydroxypentyl) metabolite. The rationale behind this approach is to control the introduction of impurities and facilitate purification.
Synthetic Pathway Overview:
A plausible synthetic route involves the alkylation of an indole precursor with a protected 5-bromopentan-1-ol, followed by deprotection and subsequent acylation with 2-methoxyphenylacetyl chloride. This method is adaptable from established synthetic strategies for similar synthetic cannabinoid metabolites.[17][18][19]
Experimental Protocol: Synthesis of this compound Metabolite
-
Step 1: Alkylation of Indole. To a solution of indole in a suitable aprotic solvent (e.g., dimethylformamide), a strong base such as sodium hydride is added portion-wise at 0°C. After stirring, a protected 5-halopentanol (e.g., 1-bromo-5-(tert-butyldimethylsilyloxy)pentane) is added, and the reaction is allowed to proceed to completion.
-
Step 2: Deprotection. The resulting protected intermediate is then deprotected using a standard method, such as treatment with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran, to yield 1-(5-hydroxypentyl)-1H-indole.
-
Step 3: Acylation. The 1-(5-hydroxypentyl)-1H-indole is then acylated at the 3-position using 2-methoxyphenylacetyl chloride in the presence of a suitable catalyst (e.g., a Lewis acid) in an inert solvent.
-
Purification. The crude product is subjected to multi-step purification. Initial purification is achieved through flash column chromatography on silica gel.[17] This is followed by recrystallization from a suitable solvent system to achieve high crystalline purity. The final purification step involves preparative High-Performance Liquid Chromatography (HPLC) to isolate the compound to a purity of ≥98%.[17]
Comprehensive Characterization: Unambiguous Identification and Purity Assessment
Once a high-purity material is obtained, its identity and purity must be rigorously confirmed using a suite of orthogonal analytical techniques. This multi-faceted approach ensures the unequivocal structural confirmation and accurate quantification of any residual impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a cornerstone technique for structural elucidation. The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the connectivity of atoms and the successful synthesis of the target metabolite.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule.[20] Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern, providing further structural confirmation and serving as a reference for future analytical methods.[21]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis identifies the functional groups present in the molecule, corroborating the structural information obtained from NMR and MS.
-
Purity Determination (HPLC-UV): The purity of the synthesized material is quantitatively assessed using a validated HPLC-UV method. A purity of ≥98% is a critical requirement for a candidate reference material.
| Analytical Technique | Parameter | Specification/Result |
| ¹H and ¹³C NMR | Structural Confirmation | Conforms to the expected structure of this compound metabolite. |
| High-Resolution MS | Elemental Composition | C₂₂H₂₅NO₃, [M+H]⁺ matches theoretical mass within ± 5 ppm. |
| FTIR Spectroscopy | Functional Group Analysis | Confirms presence of hydroxyl, carbonyl, and aromatic functionalities. |
| HPLC-UV | Purity | ≥ 98% |
The Certification Process: Adherence to ISO 17034
The certification of a reference material is a meticulous process governed by international standards, primarily ISO 17034.[13][14][15][16][22] This ensures the competence of the reference material producer and the reliability of the certified value. The key stages of certification are homogeneity testing, stability assessment, and characterization for value assignment.
Homogeneity Assessment
Homogeneity testing is crucial to ensure that every unit (e.g., vial or ampoule) of the CRM has the same property value within the stated uncertainty.[9][23][24] This is essential because a user will only analyze a small portion of a single unit and assume it is representative of the entire batch.
Experimental Protocol: Homogeneity Testing
-
Sampling: A statistically relevant number of units are randomly selected from the batch. For a batch of 500 units, for example, 15 units might be selected.
-
Analysis: Two independent samples are taken from each selected unit and analyzed under repeatable conditions using a high-precision analytical method (e.g., LC-MS/MS).
-
Statistical Analysis: The data is analyzed using Analysis of Variance (ANOVA) to determine the between-unit and within-unit variation.[24] The between-unit standard deviation (s_bb_) is calculated and used to estimate the uncertainty due to inhomogeneity (u_hom_).
| Parameter | Result |
| Number of Units Tested | 15 |
| Replicates per Unit | 2 |
| Between-Unit Standard Deviation (s_bb_) | 0.25% |
| Within-Unit Standard Deviation (s_wb_) | 0.40% |
| Uncertainty due to Inhomogeneity (u_hom_) | 0.25% |
Stability Assessment
The stability of a CRM must be evaluated to ensure that its certified property value remains valid over time under specified storage and transport conditions.[9][15][23] Both short-term (for transport) and long-term (for storage) stability studies are conducted.
Experimental Protocol: Stability Studies
-
Long-Term Stability: Units of the CRM are stored at the recommended storage temperature (e.g., -20°C) and analyzed at regular intervals (e.g., 0, 6, 12, 24, and 36 months). The data is plotted against time, and a linear regression analysis is performed. The uncertainty due to long-term stability (u_lts_) is calculated from the slope of the regression line.
-
Short-Term Stability: Units are exposed to elevated temperatures (e.g., 4°C and 25°C) for a period that simulates typical shipping times (e.g., 1 and 2 weeks). The results are compared to those of units stored at the recommended temperature. No significant degradation should be observed.
| Study | Conditions | Duration | Result |
| Long-Term Stability | -20°C | 36 Months | No significant trend observed. Uncertainty (u_lts_) calculated as 0.15%. |
| Short-Term Stability | 4°C and 25°C | 2 Weeks | No significant degradation compared to control. |
Characterization and Value Assignment
The certified value of the CRM is determined through characterization by one or more highly accurate and precise analytical methods. For a pure substance CRM, the certified value is its purity.
The certified value and its expanded uncertainty are calculated by combining the uncertainties from characterization (purity), homogeneity, and stability.[10][25][26]
Uncertainty Calculation:
The combined standard uncertainty (u_CRM_) is calculated using the sum of squares of the individual uncertainty components:
u_CRM_ = √((u_char_)² + (u_hom_)² + (u_lts_)²)
The expanded uncertainty (U_CRM_) is then calculated by multiplying the combined standard uncertainty by a coverage factor (k), which is typically 2 for a 95% confidence level.[10][25][27]
U_CRM_ = k * u_CRM_
| Uncertainty Component | Source | Relative Standard Uncertainty (%) |
| u_char_ | Purity Assessment (HPLC) | 0.50% |
| u_hom_ | Homogeneity Study | 0.25% |
| u_lts_ | Long-Term Stability Study | 0.15% |
| u_CRM_ (Combined) | - | 0.58% |
| U_CRM_ (Expanded, k=2) | - | 1.16% |
Certified Value: 99.5% ± 1.16%
Protocol for Use: Ensuring Accurate Calibration
The proper handling and use of the CRM are paramount to achieving accurate and reliable analytical results.
Experimental Protocol: Preparation of Calibration Standards
-
Equilibration: Allow the sealed CRM ampoule to equilibrate to room temperature for at least 30 minutes before opening.
-
Stock Solution Preparation: Open the ampoule and accurately weigh a suitable amount of the solid material. Dissolve the material in a known volume of a suitable solvent (e.g., methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working calibration standards by performing serial dilutions of the stock solution with the appropriate solvent or matrix.[28]
-
Storage: Store the stock and working solutions at the recommended temperature (e.g., -20°C) in tightly sealed containers to prevent solvent evaporation and degradation.
Visualization of the CRM Development Workflow
Caption: Workflow for the development and certification of a CRM.
Conclusion
The development of a Certified Reference Material for this compound metabolite is a rigorous, multi-stage process that underpins the reliability of forensic toxicological testing. By following a structured approach encompassing controlled synthesis, comprehensive characterization, and adherence to the principles of ISO 17034 for homogeneity, stability, and value assignment, a CRM of the highest quality and metrological integrity can be produced. This, in turn, provides researchers, scientists, and drug development professionals with an indispensable tool for accurate quantification, ensuring confidence in their analytical data and contributing to the broader goals of public health and safety.
References
-
ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization. [Link]
-
Huestis, M. A., & Smith, M. L. (2018). Metabolism and toxicological analysis of synthetic cannabinoids in biological fluids and tissues. In Neuropathology of Drug Addictions and Substance Misuse (Vol. 3, pp. 247-268). Academic Press. [Link]
-
ANAB. ISO 17034 Reference Material Producer (RMP) Accreditation. ANSI National Accreditation Board. [Link]
-
Grigoryev, A., et al. (2012). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, 36(8), 538-546. [Link]
-
Cannaert, A., et al. (2017). New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. Frontiers in Pharmacology, 8, 77. [Link]
-
Wylie, P. L. (2019). Analysis of Synthetic Cannabinoid Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology, 1872, 137-147. [Link]
-
Atlan, D. (2025). ISO 17034 The Complete Guide to Reference Material Producers and Global Accreditation. Qualio. [Link]
-
Namera, A., et al. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 33(2), 175-194. [Link]
-
Grigoryev, A., et al. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, 40(1), 1-10. [Link]
-
NATA. Reference Materials Producers (ISO 17034) Accreditation. National Association of Testing Authorities, Australia. [Link]
-
ISO. (2016). ISO 17034:2016(en) General requirements for the competence of reference material producers. [Link]
-
Cannaert, A., et al. (2016). Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay. Analytical Chemistry, 88(22), 11096-11104. [Link]
-
Wikipedia. Certified reference materials. [Link]
-
van der Veen, A. M. H., et al. (2001). Homogeneity and stability of reference materials. Accreditation and Quality Assurance, 6(7), 290-294. [Link]
-
Man-Tic, C., et al. (2020). Identification and Analytical Characterization of a Novel Synthetic Cannabinoid-Type Substance in Herbal Material in Europe. Molecules, 25(23), 5723. [Link]
-
Inorganic Ventures. (n.d.). A Statistical Approach to Reporting Uncertainty on Certified Values of Chemical Reference Materials for Trace Metal Analysis. [Link]
-
ElSohly, M. A., & Gul, W. (2014). Synthetic cannabinoids: analysis and metabolites. In Neuropathology of drug addictions and substance misuse (pp. 869-883). Academic Press. [Link]
-
Misztal, K., & Główka, A. (2022). Homogeneity and stability assessment of certified reference materials on the example of the liquid density standard. Metrology and Measurement Systems, 29(2), 269-280. [Link]
-
Hutter, M., et al. (2013). Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search. Journal of analytical toxicology, 37(8), 539-547. [Link]
-
Almeida, M. J., et al. (2019). Evaluation of Homogeneity in Certified Reference Materials (CRM). EPJ Web of Conferences, 207, 03001. [Link]
-
OMCL Network. (2018). Estimation of measurement uncertainty using Top-down approach. Annex 2.3 Use of Certified Reference Materials for the estimation of MU. [Link]
-
Farrance, I., & Badrick, T. (2013). Uncertainty of Measurement: A Review of the Rules for Calculating Uncertainty Components through Functional Relationships. The Clinical biochemist. Reviews, 34(2), 69–76. [Link]
-
ARO Scientific. (2025). Method validation using Certified Reference Materials (CRMs). [Link]
-
van der Veen, A. M. H., et al. (2001). Uncertainty calculations in the certification of reference materials 4. Characterisation and certification. Accreditation and Quality Assurance, 6(1), 26-30. [Link]
-
National Institute of Standards and Technology. (2003). Definitions of Terms and Modes Used at NIST for Value-Assignment of Reference Materials for Chemical Measurements. NIST Special Publication 260-136. [Link]
-
Wang, G., et al. (2021). Synthesis of nine potential synthetic cannabinoid metabolites with a 5F-4OH pentyl side chain from a scalable key intermediate. Synthetic Communications, 51(5), 778-786. [Link]
-
Aderorho, R., Lucas, S. W., & Chouinard, C. D. (2024). Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers using SLIM High-Resolution Ion Mobility-Tandem Mass Spectrometry. ChemRxiv. [Link]
-
Sieber, J. (2020). How to Use and How Not to Use Certified Reference Materials in Industrial Chemical Metrology Laboratories. Advances in X-Ray Analysis, 63. [Link]
-
Grigoryev, A. M., et al. (2012). CHROMATOGRAPHY-MASS SPECTROMETRY IDENTIFICATION OF METABOLITES OF THE SYNTHETIC CANNABIMIMETIC JWH-250 IN BIOLOGICAL LIQUIDS OF HUMANS AND RATS. Narcology, 11(6), 46-55. [Link]
-
ResearchGate. (n.d.). Chemical structures of JWH-250 and its common metabolites. [Link]
-
Wang, G., et al. (2020). Synthesis of nine potential synthetic cannabinoid metabolites with a 5F-4OH pentyl side chain from a scalable key intermediate. Synthetic Communications, 51(5), 778-786. [Link]
-
Cerilliant. (n.d.). Synthesis of JHW-250 4-hydroxypentyl Metabolite. [Link]
-
National Institute of Standards and Technology. Standard Reference Materials. [Link]
-
Busardò, F. P., et al. (2020). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. Molecules, 25(24), 5849. [Link]
Sources
- 1. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 2. Frontiers | New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites [frontiersin.org]
- 3. [PDF] Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Analysis of Synthetic Cannabinoid Metabolites by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. Certified reference materials - Wikipedia [en.wikipedia.org]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. Method validation using Certified Reference Materials (CRMs) [aroscientific.com]
- 12. How to Use and How Not to Use Certified Reference Materials in Industrial Chemical Metrology Laboratories | NIST [nist.gov]
- 13. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]
- 14. Reference Material Producer Accreditation | ISO 17034 | ANAB [anab.ansi.org]
- 15. certbetter.com [certbetter.com]
- 16. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 17. tandfonline.com [tandfonline.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Synthesis of JHW-250 4-hydroxypentyl Metabolite - Cerilliant [cerilliant.com]
- 20. Identification and Analytical Characterization of a Novel Synthetic Cannabinoid-Type Substance in Herbal Material in Europe | MDPI [mdpi.com]
- 21. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nata.com.au [nata.com.au]
- 23. researchgate.net [researchgate.net]
- 24. Evaluation of Homogeneity in Certified Reference Materials (CRM) | International Congress of Metrology [cfmetrologie.edpsciences.org]
- 25. web-resources-prod.zeptometrix.com [web-resources-prod.zeptometrix.com]
- 26. researchgate.net [researchgate.net]
- 27. Uncertainty of Measurement: A Review of the Rules for Calculating Uncertainty Components through Functional Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in the Urinary Analysis of JWH-250 5-Hydroxypentyl
Welcome to the technical support center for the urinary analysis of JWH-250 5-hydroxypentyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalysis, with a specific focus on mitigating matrix effects in urine samples. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your LC-MS/MS results.
Introduction to Matrix Effects in Urinary Analysis
Urine is a complex biological matrix containing a high concentration of endogenous compounds such as salts, urea, creatinine, and various metabolites.[1][2] These components can interfere with the ionization of the target analyte, this compound, in the mass spectrometer source, a phenomenon known as matrix effects.[3] Matrix effects can lead to ion suppression or enhancement, resulting in poor data quality, including reduced sensitivity, poor reproducibility, and inaccurate quantification.[3] Overcoming these effects is paramount for developing a robust and reliable analytical method.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in urinary analysis?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix.[3] In urinary analysis, the high abundance of endogenous substances can suppress the ionization of the target analyte, leading to a weaker signal than expected, or in some cases, enhance it. This variability compromises the accuracy and precision of quantitative results, potentially leading to false negatives or unreliable data.[2]
Q2: Why is the 5-hydroxypentyl metabolite the target analyte for JWH-250, and not the parent compound?
A2: Synthetic cannabinoids like JWH-250 are extensively metabolized in the body, and the parent compound is often present at very low or undetectable concentrations in urine.[6] The 5-hydroxypentyl metabolite is a major urinary metabolite of JWH-250, making it a more reliable and abundant biomarker for detecting exposure.[7][8]
Q3: What is a stable isotope-labeled internal standard, and why is it crucial for this analysis?
A3: A stable isotope-labeled (SIL) internal standard is a version of the analyte where some atoms have been replaced with their heavier stable isotopes (e.g., deuterium, carbon-13). For this compound, a deuterated version like JWH-250 N-(5-hydroxypentyl) metabolite-d5 is an excellent choice. Because SIL internal standards have nearly identical chemical and physical properties to the analyte, they co-elute and experience the same degree of matrix effects.[9] This allows for accurate correction of any signal suppression or enhancement, leading to reliable quantification.
Q4: What are the most common sample preparation techniques to reduce matrix effects for this analysis?
A4: The most common and effective techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[4][10] Both methods aim to separate the analyte from interfering matrix components. SPE often provides cleaner extracts, while LLE can be simpler to implement.[7][11] A simple "dilute-and-shoot" approach, while fast, is generally not recommended for this application due to the high complexity of the urine matrix and the need for high sensitivity.
Troubleshooting Guide
Issue 1: Low or No Signal Intensity for this compound
Q: My signal for this compound is much lower than expected, or I'm not seeing a peak at all. What could be the cause?
A: This is a classic symptom of significant ion suppression. The high concentration of salts and other endogenous compounds in your urine extract is likely interfering with the ionization of your analyte in the MS source.
Troubleshooting Steps:
-
Evaluate Your Sample Preparation:
-
If using "dilute-and-shoot": This method is prone to severe matrix effects. Implement a more rigorous sample cleanup technique like SPE or LLE.
-
If using SPE or LLE: Your current protocol may not be sufficiently removing interfering compounds. Re-optimize your wash and elution steps. For SPE, ensure your wash solvent is strong enough to remove interferences without eluting the analyte, and that your elution solvent is strong enough to fully recover the analyte.[4][12]
-
-
Optimize Chromatographic Separation:
-
Ensure your analyte peak is not co-eluting with a region of high matrix interference. You can visualize this using a post-column infusion experiment.
-
Adjust your gradient to better separate this compound from the "matrix band" that often appears at the beginning of the chromatogram.[13]
-
-
Check for Proper Hydrolysis:
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: The chromatographic peak for my analyte is tailing or fronting, leading to inaccurate integration. What should I do?
A: Poor peak shape can be caused by both matrix effects and issues with your chromatography.
Troubleshooting Steps:
-
Address Matrix Overload:
-
If your sample extract is too concentrated with matrix components, it can overload the analytical column. Try diluting your final extract or improving your sample cleanup to reduce the overall matrix load.
-
-
Optimize LC Conditions:
-
Mobile Phase Mismatch: Ensure your reconstitution solvent is similar in composition to your initial mobile phase to avoid peak distortion.
-
Column Choice: A C18 column is commonly used for this analysis.[15][16] If you are still experiencing issues, consider a column with a different selectivity, such as a phenyl-hexyl column.
-
pH of Mobile Phase: The pH of your mobile phase can affect the peak shape of your analyte. Ensure your mobile phase is appropriately buffered, typically with 0.1% formic acid for positive ion mode.[13][17]
-
Issue 3: High Variability in Results (Poor Precision)
Q: I'm seeing a lot of variability in my replicate injections and between different samples. How can I improve my precision?
A: High variability is often a result of inconsistent matrix effects between samples.
Troubleshooting Steps:
-
Implement a SIL Internal Standard:
-
If you are not already using a stable isotope-labeled internal standard, this is the most critical step to improve precision. JWH-250 N-(5-hydroxypentyl) metabolite-d5 is a suitable option.
-
-
Standardize Sample Preparation:
-
Ensure your sample preparation protocol is followed consistently for all samples, calibrators, and quality controls. Any minor variation can lead to differences in matrix composition and, consequently, matrix effects.
-
-
Matrix-Match Your Calibrators:
-
Prepare your calibration standards in a blank urine matrix that is free of the analyte. This ensures that your calibrators experience similar matrix effects as your unknown samples, leading to more accurate quantification.[18]
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound in Urine
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
Sample Pre-treatment (Hydrolysis):
-
To 1 mL of urine, add an appropriate amount of your SIL internal standard (e.g., JWH-250 N-(5-hydroxypentyl) metabolite-d5).
-
Add 1 mL of acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase enzyme solution.[12]
-
Vortex and incubate at 65°C for 1-2 hours.[12]
-
Allow the sample to cool to room temperature.
-
-
SPE Procedure (using a polymeric reversed-phase cartridge):
-
Condition: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load: Load the pre-treated urine sample onto the cartridge.
-
Wash 1: Wash with 3 mL of deionized water.
-
Wash 2: Wash with 3 mL of 25:75 methanol:acetate buffer (pH 5.0).[12]
-
Dry: Dry the cartridge under vacuum for 5-10 minutes.
-
Elute: Elute the analyte with 3 mL of ethyl acetate.[12]
-
Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of your initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Urine
-
Sample Pre-treatment (Hydrolysis):
-
Follow the same hydrolysis procedure as in the SPE protocol.
-
-
LLE Procedure:
-
To the hydrolyzed sample, add 3 mL of an organic extraction solvent (e.g., a mixture of 1-chlorobutane and isopropanol (70:30 v/v)).[18]
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of your initial mobile phase.
-
Data Presentation
Table 1: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| Analyte | This compound |
| Internal Standard | JWH-250 N-(5-hydroxypentyl) metabolite-d5 |
| Precursor Ion (m/z) | 352.1 |
| Product Ion 1 (Quantifier, m/z) | 121.1 |
| Product Ion 2 (Qualifier, m/z) | 93.1 |
| IS Precursor Ion (m/z) | 357.1 |
| IS Product Ion (m/z) | 121.1 |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
Note: These are example parameters and should be optimized for your specific instrument.
Visualizations
Caption: Mechanism of Ion Suppression in Electrospray Ionization (ESI).
Caption: Workflow for Overcoming Matrix Effects in Urinary Analysis.
References
Sources
- 1. JWH-250 4-Hydroxypentyl metabolite-D5 (indole-D5) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. JWH-250 4-Hydroxypentyl metabolite-D5 solution 100 μg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
- 4. unitedchem.com [unitedchem.com]
- 5. Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry [mdpi.com]
- 6. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [open.bu.edu]
- 8. caymanchem.com [caymanchem.com]
- 9. lcms.cz [lcms.cz]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. unitedchem.com [unitedchem.com]
- 13. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. annexpublishers.com [annexpublishers.com]
- 16. diva-portal.org [diva-portal.org]
- 17. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing JWH-250 Metabolite Extraction from Whole Blood
Welcome to the technical support center for the analysis of JWH-250 and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing extraction efficiency from whole blood. Here, we move beyond simple step-by-step protocols to explain the causality behind experimental choices, ensuring your methods are both robust and reliable.
Understanding the Analyte: JWH-250 Metabolism
JWH-250, a synthetic cannabinoid, undergoes extensive metabolism in the body, primarily through oxidation. The main metabolic pathways include mono- and dihydroxylation of the aromatic and aliphatic parts of the molecule, as well as N-dealkylation.[1] The resulting metabolites are more polar than the parent compound and can exist in both free and glucuronidated forms in whole blood.[2] Accurate quantification, therefore, requires an extraction method that can efficiently recover both the parent drug and its key hydroxylated metabolites.
A visual representation of the metabolic pathway is crucial for understanding the targets of your extraction method.
Caption: Metabolic pathway of JWH-250.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when extracting JWH-250 and its metabolites from whole blood?
A1: Whole blood is a complex matrix that presents several challenges. The high protein content can lead to analyte binding and emulsion formation during liquid-liquid extraction (LLE). Phospholipids are a major source of matrix effects in LC-MS/MS analysis, causing ion suppression or enhancement.[3][4] Furthermore, the metabolites of JWH-250 are present at low concentrations, requiring a highly efficient and clean extraction method for sensitive detection.
Q2: Should I analyze for free metabolites, or is hydrolysis of glucuronides necessary?
A2: Synthetic cannabinoids and their metabolites are excreted in urine primarily as glucuronide conjugates.[2] While the extent of glucuronidation in whole blood may be less, it is a critical consideration for comprehensive analysis. Enzymatic hydrolysis with β-glucuronidase is recommended to cleave the glucuronide moiety, converting the conjugated metabolites into their free form for detection.[5] This step is crucial for accurately quantifying the total metabolite concentration. Recombinant β-glucuronidases can offer faster and more efficient hydrolysis compared to traditional enzyme preparations.[5]
Q3: Which extraction technique is superior for JWH-250 metabolites: LLE, SPE, or SLE?
A3: The "best" technique depends on your laboratory's specific needs, such as throughput, cost, and desired level of automation.
-
Liquid-Liquid Extraction (LLE): A classic and cost-effective method. However, it can be labor-intensive, prone to emulsion formation with whole blood, and may have lower recoveries for more polar metabolites.
-
Solid-Phase Extraction (SPE): Offers excellent cleanup and high recovery rates by utilizing specific interactions between the analyte and a solid sorbent.[6][7] It is highly amenable to automation.
-
Supported Liquid Extraction (SLE): A simplified version of LLE where the aqueous sample is adsorbed onto a diatomaceous earth support. The organic extraction solvent then flows through the support, eliminating the risk of emulsions and often leading to high recoveries.[8][9]
| Technique | Pros | Cons | Typical Recovery |
| LLE | Cost-effective, simple setup. | Labor-intensive, emulsion risk, large solvent volumes. | 60-85% |
| SPE | High recovery, excellent cleanup, automatable. | Higher cost, method development can be complex. | 80-95%[6] |
| SLE | Fast, no emulsions, high recovery, easy to automate. | Higher cost than LLE. | 70-98%[9] |
Troubleshooting Guide
This section addresses common issues encountered during the extraction and analysis of JWH-250 metabolites.
Caption: A logical workflow for troubleshooting common analytical issues.
Issue 1: Low Analyte Recovery
Symptom: The signal intensity for your analytes of interest is significantly lower than expected in your spiked quality control samples.
Possible Causes & Solutions:
-
Incomplete Protein Precipitation:
-
Why it happens: JWH-250 and its metabolites can bind to plasma proteins. If proteins are not sufficiently precipitated, the analytes will be lost during subsequent steps.
-
Solution: Ensure a sufficient volume of cold acetonitrile or methanol is added to the whole blood sample (typically a 3:1 or 4:1 ratio of solvent to blood). Vortex thoroughly and allow adequate time for precipitation before centrifugation.
-
-
Suboptimal pH for Extraction:
-
Why it happens: The charge state of the hydroxylated metabolites of JWH-250 is pH-dependent. For reverse-phase SPE, a slightly acidic pH will ensure the analytes are neutral and retain well on the sorbent. For LLE, adjusting the pH of the aqueous phase can maximize the partitioning of the analytes into the organic solvent.
-
Solution: Adjust the pH of your pre-treated sample to approximately 6.0 using a suitable buffer (e.g., sodium acetate) before loading onto an SPE cartridge or performing LLE.[10]
-
-
Inefficient Enzymatic Hydrolysis:
-
Why it happens: If a significant portion of the metabolites are glucuronidated, incomplete hydrolysis will lead to underestimation of the total metabolite concentration.
-
Solution: Verify the activity of your β-glucuronidase enzyme. Optimize incubation time and temperature as recommended by the enzyme manufacturer. The use of a deuterated internal standard for a glucuronidated metabolite can help monitor the efficiency of the hydrolysis step.
-
-
Inappropriate LLE/SPE Solvent Choice or Volume:
-
Why it happens: The polarity of the extraction and elution solvents is critical. A solvent that is too non-polar may not efficiently extract the more polar hydroxylated metabolites, while a solvent that is too polar may co-extract excessive matrix components.
-
Solution for LLE: A mixture of a non-polar solvent (e.g., hexane or methyl tert-butyl ether) and a slightly more polar solvent (e.g., ethyl acetate) can be effective. For more polar metabolites, a mixture like chlorobutane:isopropyl alcohol may be necessary.[11]
-
Solution for SPE: For elution from a reverse-phase sorbent, a solvent mixture such as hexane:ethyl acetate is a good starting point. A more polar solvent like methanol or acetonitrile may be required for the hydroxylated metabolites.[10] Ensure the elution solvent volume is sufficient to completely elute the analytes from the sorbent bed.
-
Issue 2: High Matrix Effects in LC-MS/MS
Symptom: You observe significant signal suppression or enhancement for your analytes when comparing the response in post-extraction spiked matrix samples to that in a neat solution.
Possible Causes & Solutions:
-
Co-elution with Phospholipids:
-
Why it happens: Phospholipids from the whole blood matrix are a primary cause of matrix effects in electrospray ionization (ESI).[3] They can co-elute with the analytes and compete for ionization, leading to signal suppression.
-
Solution 1 (Improved Cleanup): Employ a more rigorous sample cleanup technique. SPE with a sorbent that specifically targets phospholipids, or a pass-through cleanup plate like Oasis PRiME HLB, can significantly reduce their presence in the final extract.[6]
-
Solution 2 (Chromatographic Separation): Modify your LC gradient to achieve better separation between your analytes and the bulk of the phospholipids, which typically elute later in the run.
-
Solution 3 (Alternative Ionization): Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects from phospholipids than ESI.[3] If your instrument is equipped with an APCI source, this could be a viable alternative.
-
-
Insufficient Sample Cleanup:
-
Why it happens: A simple protein precipitation may not be sufficient to remove all interfering matrix components.
-
Solution: Incorporate an SPE or SLE step after protein precipitation to further clean the extract. A wash step with a weak organic solvent during SPE can help remove residual matrix components without eluting the analytes of interest.
-
Issue 3: Poor Peak Shape and Chromatography
Symptom: Your analyte peaks are broad, tailing, or splitting.
Possible Causes & Solutions:
-
Incompatible Reconstitution Solvent:
-
Why it happens: If the final extract is reconstituted in a solvent that is significantly stronger (more organic content) than the initial mobile phase of your LC gradient, it can cause peak distortion.
-
Solution: Evaporate the elution solvent to dryness and reconstitute the residue in a solvent that is as close as possible in composition to your initial mobile phase.
-
-
LC Column Degradation:
-
Why it happens: Injection of insufficiently cleaned whole blood extracts can lead to the accumulation of matrix components on the column, degrading its performance.
-
Solution: Always use a guard column to protect your analytical column. If peak shape deteriorates, try flushing the column with a strong solvent series. If performance is not restored, the column may need to be replaced.
-
Recommended Experimental Protocols
The following are detailed, step-by-step methodologies for the extraction of JWH-250 and its metabolites from whole blood.
Protocol 1: Supported Liquid Extraction (SLE)
This method is recommended for its simplicity, speed, and high recovery rates.
-
Sample Pre-treatment:
-
To 1 mL of whole blood in a glass tube, add an appropriate internal standard.
-
Add 1 mL of HPLC-grade water and vortex for 10 seconds.[9]
-
-
SLE Procedure:
-
Load the diluted sample onto an ISOLUTE® SLE+ 2 mL cartridge.
-
Apply a brief pulse of positive pressure or vacuum to initiate flow and allow the sample to adsorb for 5 minutes.[9]
-
Apply 4 mL of hexane to the cartridge and allow it to percolate through under gravity.[9]
-
Repeat the elution with a second 4 mL aliquot of hexane.
-
Apply a final pulse of positive pressure or vacuum to elute any remaining solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of your initial mobile phase.
-
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is for a mixed-mode SPE cartridge and provides excellent cleanup.
-
Sample Pre-treatment and Protein Precipitation:
-
To 1 mL of whole blood, add an internal standard.
-
Add 3 mL of cold acetonitrile dropwise while vortexing.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to approximately 1 mL under nitrogen.
-
Add 4 mL of 0.1 M sodium acetate buffer (pH 6.0).
-
-
SPE Procedure (using a mixed-mode C8/strong anion exchange sorbent):
-
Conditioning: Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of 0.1 M sodium acetate buffer (pH 6.0). Do not allow the cartridge to go dry.
-
Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1-2 mL/min.
-
Washing:
-
Wash with 2 mL of deionized water.
-
Wash with 2 mL of 0.1 M acetic acid.
-
Dry the cartridge under full vacuum for 5 minutes.
-
Wash with 2 mL of hexane.
-
-
Elution:
-
Elute the analytes with 4 mL of a 75:25 hexane:ethyl acetate mixture containing 1% acetic acid.[10]
-
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of the initial mobile phase.
-
References
-
Agilent Technologies. (n.d.). Solid phase extraction of THC, THC-COOH and 11-OH-THC from whole blood. Retrieved from [Link]
-
Biotage. (n.d.). Extraction of synthetic cannabinoids from oral fluid using ISOLUTE® SLE+. Retrieved from [Link]
-
De Jager, A. D., Warner, J. V., Henman, M., Ferguson, W., & Hall, A. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of analytical toxicology, 40(1), 1–11. [Link]
-
Jang, M., Shin, I., Kim, J., & Yang, W. (2015). Simultaneous quantification of 37 synthetic cannabinoid metabolites in human urine by liquid chromatography-tandem mass spectrometry. Forensic toxicology, 33(2), 231–244. [Link]
-
LCGC International. (2012). Extraction of Synthetic Cannabinoids Parents and Metabolites (JWH Series) from Urine, Plasma, and Whole Blood Using Supported Liquid Extraction (ISOLUTE® SLE+) in Cartridge and 96-Well Format Prior to LC–MS-MS. Retrieved from [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of and reduction of the effect. Analytical chemistry, 75(13), 3019–3030. [Link]
-
ResearchGate. (n.d.). Chemical structures of JWH-250 and its common metabolites. Retrieved from [Link]
-
Scheidweiler, K. B., & Huestis, M. A. (2013). Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search. Analytical chemistry, 85(7), 3730–3738. [Link]
-
Teske, J., Weller, J. P., Fieguth, A., Rothämel, T., Schulz, Y., & Tröger, H. D. (2012). Analysis of 30 synthetic cannabinoids in serum by liquid chromatography-electrospray ionization tandem mass spectrometry after liquid-liquid extraction. Journal of mass spectrometry : JMS, 47(7), 825–835. [Link]
-
Vanbocxlaer, J., & Stachel, C. (2017). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Toxics, 5(4), 31. [Link]
-
Waters Corporation. (n.d.). Simple, Fast, and Clean Extraction of Synthetic Cannabinoids from Whole Blood Using Oasis PRiME HLB. Retrieved from [Link]
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improving the sensitivity of JWH-250 metabolite detection in complex matrices
Technical Support Center: JWH-250 Metabolite Detection
Welcome to the technical support center for the sensitive detection of JWH-250 metabolites in complex biological matrices. This guide is designed for researchers, forensic toxicologists, and drug development professionals who are navigating the complexities of synthetic cannabinoid analysis. Here, we provide in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying scientific principles that govern success. Our goal is to empower you with the knowledge to troubleshoot effectively and develop robust, validated methods.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses high-level concepts crucial for developing a sensitive detection strategy for JWH-250.
Q1: What are the primary metabolites of JWH-250, and why are they the preferred analytical targets over the parent compound?
A: The primary metabolites of JWH-250 targeted for detection are products of Phase I metabolism, specifically hydroxylation and carboxylation. Synthetic cannabinoids like JWH-250 are extensively metabolized in the body, meaning the parent compound is often present at very low to undetectable concentrations in urine.[1][2] The most abundant and commonly targeted metabolites include:
-
JWH-250 N-(5-hydroxypentyl) metabolite: Formed by hydroxylation on the pentyl side chain.
-
JWH-250 N-(4-hydroxypentyl) metabolite: Another key hydroxylated metabolite on the side chain.[3][4][5]
-
JWH-250 N-pentanoic acid metabolite (or 5-carboxypentyl metabolite): Formed by further oxidation of the hydroxylated pentyl chain.[3][6]
Targeting these metabolites significantly increases the window of detection and the probability of confirming exposure.
| Metabolite Target | Common Abbreviation | Rationale for Targeting |
| N-(5-hydroxypentyl) metabolite | JWH-250 5-OH | High abundance in urine after metabolism. |
| N-(4-hydroxypentyl) metabolite | JWH-250 4-OH | Also a major metabolite, provides a confirmatory target.[3] |
| N-pentanoic acid metabolite | JWH-250 COOH | Represents a terminal metabolic product, often found at high concentrations.[6] |
Q2: What are the primary analytical platforms for JWH-250 metabolite detection, and what are their key differences?
A: The two gold-standard platforms are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
LC-MS/MS is generally preferred for its high sensitivity, high specificity, and ability to analyze thermally labile and polar compounds without derivatization.[1][2][7] This makes it ideal for directly detecting hydroxylated and carboxylated metabolites.
-
GC-MS is a powerful and widely available technique but often requires a chemical derivatization step to make the polar metabolites volatile enough for gas-phase analysis.[8][9][10] While robust, this extra step can introduce variability. However, for structural confirmation, GC-MS provides valuable fragmentation patterns.[8][11]
Q3: What is the "matrix effect" in LC-MS/MS, and why is it a critical challenge in bioanalysis?
A: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., salts, phospholipids, proteins in urine or blood).[2][12] This can manifest as:
-
Ion Suppression: The most common effect, where matrix components interfere with the desolvation or charging of the target analyte in the MS source, leading to a decreased signal and poor sensitivity.
-
Ion Enhancement: Less common, where co-eluting compounds improve the ionization of the target analyte, leading to an artificially high signal.
The matrix effect is a primary cause of poor accuracy, imprecision, and reduced sensitivity in LC-MS/MS assays.[12][13][14] Minimizing it is paramount for developing a reliable method.
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High-level workflow for SPE of JWH-250 metabolites from urine.
Section 4: Method Validation & Quality Control
Q8: How do I ensure my quantitative results are accurate and defensible according to forensic standards?
A: Adherence to established method validation guidelines is non-negotiable for producing defensible data. The standards published by the Scientific Working Group for Forensic Toxicology (SWGTOX), now maintained by the AAFS Standards Board (ASB), provide a comprehensive framework.[15][16][17]
Causality: Validation is the process of providing objective evidence that a method is fit for its intended purpose.[15][16] It establishes the method's performance characteristics and limitations.
Key Validation Parameters (per SWGTOX/ASB Standard 036): [17][18][19]
-
Calibration Model & Linearity: Determine the reportable range of the assay. A minimum of five non-zero calibrators should be used.
-
Bias (Accuracy): The closeness of mean results to the true value. Should be ≤ ±20%.[15]
-
Precision (Within-run and Between-run): The closeness of replicate measurements. The coefficient of variation (%CV) should not exceed 20%.[15]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.
-
Selectivity/Interference Study: Analyze blank matrix from multiple sources and test for interferences from other common drugs to ensure the method is specific for the target analytes.
-
Matrix Effect: Must be assessed to ensure endogenous components do not affect quantitation.[12] A quantitative assessment is typically performed by comparing the response of an analyte in a post-extraction spiked blank matrix to its response in a neat solution.[12]
-
Carryover: Demonstrate that a high concentration sample does not affect the subsequent blank sample.[15]
-
Stability: Assess the stability of the analytes in the biological matrix under storage conditions and in the processed sample in the autosampler.
Crucial Tip: The use of a stable isotope-labeled internal standard (SIL-IS) for each analyte is the most effective way to compensate for variability in sample preparation and matrix effects.[12] If a specific SIL-IS for a JWH-250 metabolite is not available, use one that is structurally as close as possible.
References
-
Dargel, C., Viel-Khatib, I., Schiwy, S., et al. (2020). Solid-phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry Method for the Qualitative Analysis of 61 Synthetic Cannabinoid Metabolites in Urine. Drug Testing and Analysis, 12(1), 27-40. Available from: [Link]
-
Xie, C., Zhong, D., & Chen, X. (2022). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 14(13), 935-938. Available from: [Link]
-
Kusano, M., Zaitsu, K., Tsuchihashi, H., & Ishii, A. (2017). Analysis of 62 synthetic cannabinoids by gas chromatography-mass spectrometry with photoionization. Forensic Toxicology, 35(1), 94-103. Available from: [Link]
-
Kusano, M., Zaitsu, K., Tsuchihashi, H., & Ishii, A. (2017). Analysis of 62 synthetic cannabinoids by gas chromatography–mass spectrometry with photoionization. Forensic Toxicology. Available from: [Link]
-
Grigoryev, A., Kavanagh, P., & Melnik, A. (2013). Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC-MS/MS and Library Search. Journal of analytical toxicology, 37(7), 423-33. Available from: [Link]
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology, 37(7), 452-474. Available from: [Link]
-
Al-Hourani, B., Al-Subeihi, A., Al-Masri, M., et al. (2020). Application of Gas Chromatography–Mass Spectrometry for the Identification and Quantitation of Three Common Synthetic Cannabinoids in Seized Materials from the Jordanian Market. ACS Omega, 5(8), 4158-4165. Available from: [Link]
-
Mercolini, L., & Protti, M. (2016). LC-MS/MS in forensic toxicology: what about matrix effects?. Bioanalysis, 8(11), 1169-72. Available from: [Link]
-
Zhang, H., & Henion, J. (2014). Synthetic Cannabinoid Analysis with GC-MS. ResearchGate. Available from: [Link]
-
Scientific Working Group for Forensic Toxicology. (2013). Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology. Journal of analytical toxicology, 37(7), 452-74. Available from: [Link]
-
Acevska, A. (2024). Synthetic Cannabinoids Degradation Studied Using GC–MS. LCGC International. Available from: [Link]
-
Tuv, S. S., Karinen, R., Øiestad, E. L., & Kristoffersen, L. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Toxics, 11(12), 998. Available from: [Link]
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290-4. Available from: [Link]
-
Tuv, S. S., Karinen, R., Øiestad, E. L., & Kristoffersen, L. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Toxics, 11(12), 998. Available from: [Link]
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. Available from: [Link]
-
Kneisel, S., Auwärter, V., & Hutter, M. (2013). Metabolism of synthetic cannabinoid receptor agonists encountered in clinical casework: major in vivo phase I metabolites of JWH-007, JWH-019, JWH-203, JWH-307, AM-694, AM-2201, MAM-2201, UR-144 and XLR-11. Current neuropharmacology, 11(5), 495-506. Available from: [Link]
-
Biotage. (2023). Urine hydrolysis: how did I choose which enzyme to use?. Biotage. Available from: [Link]
-
National Institute of Standards and Technology (NIST). (2022). Drugs and Toxicology. NIST. Available from: [Link]
-
Grigoryev, A., Kavanagh, P., & Melnik, A. (2013). Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC-MS/MS and Library Search. Analytical Chemistry, 85(7), 3946-3954. Available from: [Link]
-
Grigoryev, A., Kavanagh, P., & Melnik, A. (2013). Qualitative confirmation of 9 synthetic cannabinoids and 20 metabolites in human urine using LC-MS/MS and library search. Analytical chemistry, 85(7), 3946-54. Available from: [Link]
-
Zhang, T., et al. (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 969, 193-198. Available from: [Link]
-
BeToll, K. (2014). An evaluation of commercially available solid phase extraction cartridges for the isolation of synthetic cannabinoid metabolites from urine. OpenBU. Available from: [Link]
-
Samanidou, V. F., et al. (2012). Novel solid-phase extraction protocol for 11-nor-9-carboxy-Δ9-tetrahydrocannabinol from urine samples employing a polymeric mixed-mode cation-exchange resin, Strata-X-C, suitable for gas chromatography–mass spectrometry or liquid chromatography–mass spectrometry analysis. Journal of Chromatography B, 903, 117-124. Available from: [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Drugs & toxicology. NIST. Available from: [Link]
-
ResearchGate. (n.d.). ANSI/ASB Standard 036 for Method Validation in Forensic Toxicology Has Replaced SWGTOX's Version. ResearchGate. Available from: [Link]
-
American Association for Clinical Chemistry. (2018). Using Hydrolysis to Improve Urine Drug Test Accuracy. AACC.org. Available from: [Link]
-
Bishop, C. (2014). Validation of a GC/MS method for the determination of alkaline drugs in whole blood. Marshall Digital Scholar. Available from: [Link]
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Li, S., et al. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Molecules, 28(6), 2581. Available from: [Link]
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Romm, M., & Miller, V. P. (n.d.). Ultrafast Screen for Synthetic Cannabinoids in Urine Using the Agilent RapidFire High-Throughput Mass Spectrometry System. Agilent Technologies, Inc. Available from: [Link]
-
De Brabanter, N., et al. (2017). Update of Standard Practices for New Method Validation in Forensic Toxicology. Current Pharmaceutical Design, 23(36), 5489-5506. Available from: [Link]
-
Papaseit, E., et al. (2013). Simultaneous identification and quantitative determination in urine of the more significant metabolites of synthetic cannabinoid. AIR Unimi. Available from: [Link]
-
ResearchGate. (n.d.). Chemical structures of JWH-250 and its common metabolites. ResearchGate. Available from: [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Forensic Science. NIST. Available from: [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Forensic Science Standards Library. NIST. Available from: [Link]
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National Institute of Justice. (n.d.). Forensic Toxicology. NIJ.gov. Available from: [Link]
-
De Jager, A. D., et al. (2012). LC-MS/MS method for the quantitation of metabolites of eight commonly-used synthetic cannabinoids in human urine - An Australian perspective. Journal of Chromatography B, 907, 110-117. Available from: [Link]
-
Wikipedia. (n.d.). JWH-250. Wikipedia. Available from: [Link]
-
Kim, J., et al. (2015). Sensitive GC-EIMS Method for Simultaneous Detection and Quantification of JWH-018 and JWH-073 Carboxylic Acid and Hydroxy Metabolites in Urine. Journal of Analytical Toxicology, 39(4), 281-289. Available from: [Link]
-
Yanes, E. G., & Lovett, D. P. (2016). A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. Journal of Analytical Toxicology, 40(8), 643-650. Available from: [Link]
-
Arntson, A., et al. (2013). Validation of a Novel Immunoassay for the Detection of Synthetic Cannabinoids and Metabolites in Urine Specimens. Journal of Analytical Toxicology, 37(5), 284-290. Available from: [Link]
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Pop, A. I., et al. (2022). Sensitivity Analysis of Artificial Neural Networks Identifying JWH Synthetic Cannabinoids Built with Alternative Training Strategies and Methods. Mathematics, 10(19), 3634. Available from: [Link]
-
Arntson, A., et al. (2013). Validation of a Novel Immunoassay for the Detection of Synthetic Cannabinoids and Metabolites in Urine Specimens. Journal of Analytical Toxicology, 37(5), 284-290. Available from: [Link]
-
Diao, X., & Huestis, M. A. (2019). New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. Frontiers in Chemistry, 7, 109. Available from: [Link]
-
Cerilliant. (n.d.). Synthesis of JWH-250 4-hydroxypentyl Metabolite. Cerilliant Corporation. Available from: [Link]
Sources
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Technical Support Center: Navigating Cross-Reactivity in JWH-250 Immunoassays
Welcome to the technical support center for JWH-250 immunoassays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into addressing the common challenge of cross-reactivity. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your results are both accurate and reliable.
Introduction to JWH-250 Immunoassays
JWH-250, a synthetic cannabinoid from the phenylacetylindole family, is a potent agonist of both CB1 and CB2 receptors.[1] Due to its widespread use, sensitive and specific detection methods are crucial. Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs), are a primary screening tool for JWH-250 and its metabolites in biological samples.[2][3][4] These assays are designed to be rapid and high-throughput, but their accuracy can be compromised by cross-reactivity from structurally similar compounds. This guide will equip you with the knowledge to identify, troubleshoot, and mitigate these issues.
The Principle of Competitive ELISA for JWH-250 Detection
Competitive ELISAs are ideal for detecting small molecules like JWH-250 and its metabolites.[5][6] In this format, free analyte in the sample competes with a labeled (e.g., enzyme-conjugated) analyte for a limited number of binding sites on a specific antibody coated onto a microplate. The resulting signal is inversely proportional to the concentration of the analyte in the sample. A lower signal indicates a higher concentration of the target analyte.[7][8][9]
Caption: Competitive ELISA workflow for JWH-250 detection.
Frequently Asked Questions (FAQs)
Here are some common questions and issues encountered during JWH-250 immunoassays:
Q1: My negative control samples are showing a positive result. What could be the cause?
A1: Unexpected positive results in negative controls can stem from several sources:
-
Contamination: The most likely culprit is contamination of your reagents, pipette tips, or plate wells with JWH-250 or a cross-reactive substance.
-
Non-Specific Binding: The antibody may be binding to other components in your sample matrix. Ensure you are using the recommended blocking buffers.
-
Reagent Issues: One of your reagents may be contaminated or expired. Prepare fresh reagents and re-run the assay.[10][11][12]
Q2: I'm seeing very low or no signal in my positive control and samples. What should I do?
A2: A weak or absent signal usually points to a problem with one of the key assay components:
-
Inactive Enzyme Conjugate: The enzyme-labeled JWH-250 may have lost its activity due to improper storage or repeated freeze-thaw cycles.
-
Incorrect Antibody Concentration: Using too little antibody will result in a weak signal. Verify the recommended antibody dilution.[10]
-
Substrate Issues: The substrate may be expired or have been exposed to light, rendering it inactive.
-
Washing Steps: Overly aggressive or prolonged washing steps can strip the bound antibody-analyte complexes from the plate.
Q3: The variability between my replicate wells is very high. How can I improve my precision?
A3: High coefficient of variation (%CV) between replicates is often due to technical errors:
-
Pipetting Inaccuracy: Ensure your pipettes are calibrated and that you are using proper pipetting technique to dispense consistent volumes.
-
Inconsistent Incubation: Variations in temperature across the plate can lead to differing reaction rates. Incubate the plate in a temperature-controlled environment.
-
Improper Washing: Inconsistent washing can leave behind unbound reagents, leading to variable background signal. Ensure all wells are washed equally.[12]
Troubleshooting Guide for Cross-Reactivity Issues
An unexpected positive result is a common indicator of a cross-reactivity issue. This guide provides a systematic approach to diagnosing and addressing this problem.
Caption: Systematic workflow for troubleshooting cross-reactivity.
Understanding JWH-250 Metabolism and Cross-Reactants
JWH-250 undergoes extensive metabolism in the body, primarily through hydroxylation and carboxylation.[2][13] The primary metabolites, such as JWH-250-4-OH and JWH-250-5-OH, are often the target analytes for immunoassays.[2][3][4] However, the antibodies used in these assays may also recognize other structurally similar synthetic cannabinoids.
| Compound | Relationship to JWH-250 | Potential for Cross-Reactivity |
| JWH-250-4-OH | Primary Metabolite | High (Often the calibrator) [2][3][4] |
| JWH-250-5-OH | Primary Metabolite | High [2][4] |
| JWH-250 N-pentanoic acid | Metabolite | Moderate to High [4] |
| JWH-018 and metabolites | Different JWH sub-family | Low to Moderate [14] |
| Other Phenylacetylindoles | Structural Analogs | Variable, potentially high |
| Naphthoylindoles (e.g., JWH-073) | Different structural class | Generally Low [4] |
This table is a general guide; specific cross-reactivity profiles are kit-dependent and should be verified experimentally.
Advanced Validation Protocols
To ensure the integrity of your results, it is essential to perform in-house validation, especially when dealing with complex matrices or suspected cross-reactivity.
Protocol 1: Quantifying Cross-Reactivity
This protocol allows you to determine the percentage of cross-reactivity of a suspected compound in your JWH-250 immunoassay.
Materials:
-
JWH-250 immunoassay kit
-
Calibrator (e.g., JWH-250-4-OH)
-
Suspected cross-reactant compound
-
Drug-free matrix (e.g., urine, serum)
Procedure:
-
Prepare a standard curve for the kit calibrator according to the manufacturer's instructions.
-
Determine the IC50 of the calibrator. This is the concentration that produces 50% inhibition of the maximum signal.
-
Prepare serial dilutions of the suspected cross-reactant in the drug-free matrix.
-
Run the dilutions of the cross-reactant in the immunoassay.
-
Determine the IC50 of the cross-reactant.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Calibrator / IC50 of Cross-Reactant) * 100
Protocol 2: Confirmatory Analysis using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for confirming positive immunoassay results and definitively identifying the compounds present in a sample.[3][4][15]
General Workflow:
-
Sample Preparation: Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and concentrate the analytes. Enzymatic hydrolysis may be necessary to cleave glucuronide conjugates.[16]
-
Chromatographic Separation: Use a suitable C18 column to separate JWH-250, its metabolites, and other potential synthetic cannabinoids.
-
Mass Spectrometric Detection: Employ multiple reaction monitoring (MRM) to specifically detect and quantify the target analytes based on their precursor and product ion transitions.
-
Data Analysis: Compare the retention times and mass spectra of the analytes in the sample to those of certified reference materials for positive identification.
Caption: How metabolites and analogs can cause cross-reactivity.
Conclusion
Successfully navigating the complexities of JWH-250 immunoassays requires a deep understanding of the assay principles, potential pitfalls, and validation strategies. By employing a systematic troubleshooting approach and confirming presumptive positives with a highly specific method like LC-MS/MS, researchers can ensure the accuracy and reliability of their findings. This guide provides the foundational knowledge and practical protocols to confidently address cross-reactivity and other common issues, ultimately leading to higher quality data.
References
-
Arntson, A., Ofsa, B., Lancaster, D., Simon, J. R., McMullin, M., & Logan, B. (2013). Validation of a Novel Immunoassay for the Detection of Synthetic Cannabinoids and Metabolites in Urine Specimens. Journal of Analytical Toxicology, 37(5), 284–290. [Link]
-
PubMed. (2013). Validation of a novel immunoassay for the detection of synthetic cannabinoids and metabolites in urine specimens. Journal of Analytical Toxicology. [Link]
-
Creative Diagnostics. (2021). Competitive ELISA. [Link]
-
Oxford Academic. (2013). Validation of a Novel Immunoassay for the Detection of Synthetic Cannabinoids and Metabolites in Urine Specimens. Journal of Analytical Toxicology. [Link]
-
Oxford Academic. (2013). Validation of a Novel Immunoassay for the Detection of Synthetic Cannabinoids and Metabolites in Urine Specimens. Journal of Analytical Toxicology. [Link]
-
MBL Life Science. The principle and method of ELISA. [Link]
-
National Institutes of Health. (2014). Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine. Forensic Science International. [Link]
-
ResearchGate. (2013). Chemical structures of JWH-250 and its common metabolites. [Link]
-
Wikipedia. JWH-250. [Link]
-
ResearchGate. (2014). Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine. [Link]
-
Oxford Academic. (2013). Detection of Synthetic Cannabinoids in Oral Fluid Using ELISA and LC–MS-MS. Journal of Analytical Toxicology. [Link]
-
Creative Biolabs. Immunoassay Protocol & Troubleshooting. [Link]
-
National Institutes of Health. (2014). Metabolism of synthetic cannabinoid receptor agonists encountered in clinical casework: major in vivo phase I metabolites of JWH-019, JWH-203, JWH-007, AM-694, AM-2201, MAM-2201, UR-144 and XLR-11. Current Drug Metabolism. [Link]
-
YouTube. (2012). ELISA principles and troubleshooting. [Link]
-
DiVA portal. (2018). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. [Link]
-
ChemRxiv. (2022). Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers using SLIM High-Resolution Ion Mobility-Tandem Mass Spectrometry. [Link]
-
ResearchGate. (2020). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. [Link]
-
BenchSci. Sandwich ELISA Principles, Formats, and Optimization. [Link]
-
PraxiLabs. (2023). ELISA Principle, Procedure, Types, and Applications. [Link]
-
ResearchGate. (2018). Chemical structures of the sythetic cannabinoids JWH-210 and JWH-250. [Link]
-
National Institutes of Health. (2014). Validation of an ELISA Synthetic Cannabinoids Urine Assay. Journal of Analytical Toxicology. [Link]
-
National Institutes of Health. (2013). Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search. Journal of Analytical Toxicology. [Link]
-
National Institutes of Health. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology. [Link]
-
ACS Publications. (2016). Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay. Analytical Chemistry. [Link]
-
National Institutes of Health. (2020). Lateral flow immunoassay and enzyme linked immunosorbent assay as effective immunomethods for the detection of synthetic cannabinoid JWH-200 based on the newly synthesized hapten. Microchimica Acta. [Link]
-
Ansh Labs. Troubleshooting Immunoassays. [Link]
-
ResearchGate. (2017). Immunoassay Troubleshooting Guide. [Link]
-
Pyxis Laboratories. (2018). Detecting Synthetic Cannabinoids by Immunoassay. [Link]
-
Creative Diagnostics. Synthetic Cannabinoids (JWH-250) ELISA Kit (DEIA-XYZ229). [Link]
-
Wikipedia. List of JWH cannabinoids. [Link]
-
Tulip Biolabs. JWH-250 (K2/Spice) Synthetic Cannabinoid ELISA Assay Kit. [Link]
-
ResearchGate. (2015). Similarity analyses and prediction of immunoassay cross-reactivity for synthetic cannabinoids of the JWH series. [Link]
-
SpringerLink. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. [Link]
-
PubChem. Jwh 250. [Link]
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- 16. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]
stability of JWH-250 5-hydroxypentyl in stored biological samples
A Guide to Ensuring Analyte Stability in Stored Biological Samples
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of biological samples for JWH-250 5-hydroxypentyl analysis.
Q1: What is the single most critical factor for preserving this compound in biological samples?
A: Temperature. Unquestionably, the most critical factor is maintaining frozen storage at or below -20°C.[1][2][3] Synthetic cannabinoids and their metabolites are prone to degradation at refrigerated (4°C) and room temperatures (22°C), particularly in complex matrices like whole blood.[2][4] Frozen conditions effectively halt most enzymatic and chemical degradation processes, preserving the analyte's integrity for extended periods.[1][3] For long-term archiving (beyond 6 months), ultra-low temperatures of -80°C are recommended as the gold standard.[5]
Q2: I have samples in both whole blood and urine. Do they have the same storage requirements?
A: No, they have different stability profiles, and your storage strategy should reflect this. Synthetic cannabinoid metabolites are significantly more stable in urine than in blood at temperatures above freezing.[5] Blood contains a host of active enzymes and undergoes post-mortem changes that can rapidly degrade analytes.[1] While freezing is essential for both, the urgency and strictness of maintaining a frozen state are much higher for blood samples.
Q3: How long can I expect the this compound metabolite to be stable under ideal frozen conditions?
A: For extended periods, potentially years. Studies on various synthetic cannabinoid metabolites have demonstrated stability for up to 168 days at -30°C in both blood and urine.[5] Furthermore, analysis of authentic case specimens has shown that many metabolites remain stable for 3 to 5 years when stored at -30°C or -80°C.[5] The reference standard for JWH-250 N-(5-hydroxypentyl) metabolite itself is stable for at least 5 years when stored at -20°C, indicating good chemical stability under optimal conditions.[6]
Q4: Does the type of collection tube matter for sample stability?
A: Yes, it can. Due to the lipophilic (fat-soluble) nature of many synthetic cannabinoids, they can adsorb to the surface of certain plastics, like polypropylene.[7] This process can lead to a significant loss of analyte concentration, not through degradation, but through physical sequestration. While metabolites are generally more hydrophilic than the parent drug, this is still a crucial consideration. When possible, using glass containers can mitigate this risk.[7] If using plastic tubes, it is vital to perform thorough validation studies to quantify any potential loss.
Q5: What is the impact of freeze-thaw cycles on metabolite concentration?
A: Minimize them. While some studies have shown that many synthetic cannabinoid metabolites are stable for up to 10 freeze-thaw cycles[5], it is considered best practice to avoid repeated cycling.[7] Each cycle presents a risk of degradation and can alter the sample matrix. The most effective workflow involves aliquoting samples upon receipt into smaller, single-use volumes. This allows you to thaw only the amount needed for a specific analysis, preserving the integrity of the master sample.
Part 2: Troubleshooting Guide: When Results Deviate
Encountering unexpected data is a common challenge. This guide will help you diagnose and resolve issues related to analyte stability.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Consistently low or undetectable metabolite levels in recently collected blood samples. | Improper short-term storage: The sample may have been left at room temperature or refrigerated for an extended period before freezing. Significant degradation of some synthetic cannabinoids can occur within weeks under these conditions.[2] | Review sample collection and transit logs: Confirm the time between collection and freezing. Implement stricter protocols requiring immediate freezing post-collection. For future studies, consider using chilled sample collection tubes and rapid transport on dry ice. |
| QC samples show good recovery, but authentic samples show degradation over time. | Matrix-specific degradation: The complexity of authentic samples (e.g., from post-mortem cases) can accelerate degradation due to endogenous enzymes or bacterial contamination not present in fortified QC samples.[1] | Store samples at a lower temperature: If currently using -20°C, switch to -80°C for all authentic samples to better inhibit enzymatic activity. Ensure proper sterile collection techniques to minimize bacterial contamination. |
| Analyte concentrations are decreasing in urine samples stored at -20°C. | pH-driven hydrolysis: While less common for hydroxylated metabolites than for ester or amide-containing compounds, urine pH can influence stability.[5] Incorrect sample preparation: If analyzing for total metabolite (free + glucuronidated), incomplete enzymatic hydrolysis with β-glucuronidase will lead to under-quantification.[8] | Measure and record urine pH upon receipt. Consider adjusting the pH to a neutral range (~6-7) before long-term storage. Optimize your hydrolysis procedure: Ensure the correct buffer, pH, temperature, and incubation time are used for your enzyme. Validate the efficiency of your hydrolysis step. |
| High variability between aliquots of the same sample. | Adsorption to container walls: The analyte may be sticking to the sides of the storage tube, leading to non-homogenous concentration within the liquid portion.[7] Incomplete thawing and mixing: If the sample is not fully thawed and thoroughly (but gently) vortexed before taking an aliquot, the concentration can vary. | Use silanized glass vials for storage to minimize adsorption. Before analysis, ensure the entire aliquot is brought to room temperature and vortexed. Centrifuge briefly to pellet any precipitate before transferring the supernatant for extraction. |
Troubleshooting Decision Workflow
This diagram outlines a logical process for diagnosing stability-related issues.
Caption: Simplified metabolic pathway of JWH-250.
Table 2: Recommended Storage Conditions
| Biological Matrix | Short-Term (≤ 30 days) | Long-Term (> 30 days) | Critical Considerations |
| Whole Blood | -20°C (Essential) | -80°C (Recommended) | Highly susceptible to degradation at >0°C. [2][5]Avoid refrigeration as a storage option. |
| Plasma / Serum | -20°C | -80°C | Generally more stable than whole blood but freezing is still mandatory. |
| Urine | -20°C | -20°C or -80°C | More robust matrix than blood. [5]Stable for extended periods at -20°C. |
References
- Minakata, K., Hasegawa, K., Nozawa, H., et al. (n.d.). Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days, and the comparable study for the 6 metabolites in non-spiked real case specimens stored for several years. Forensic Toxicology.
- National Institute of Justice. (n.d.).
- Fort, C. (n.d.). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis through Liquid Chromatography Tandem Mass Spectrometry. ShareOK.
- Carlier, J., et al. (2022).
- Fort, C., et al. (2017). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology.
- Akbaba, M., et al. (2025). The stability of novel synthetic cannabinoids in blood samples in different storage conditions. Legal Medicine.
- Fort, C., et al. (2017). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, Oxford Academic.
- Cayman Chemical. (n.d.). JWH 250 N-(5-hydroxypentyl) metabolite. Cayman Chemical.
- Grigoryev, A., et al. (2011). Gas and liquid chromatography-mass spectrometry studies on the metabolism of the synthetic phenylacetylindole cannabimimetic JWH-250, the psychoactive component of smoking mixtures.
- Peterson, B. L. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology.
- Aderorho, R., et al. (n.d.). Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers using SLIM High-Resolution Ion Mobility-Tandem Mass. ChemRxiv.
- De Brabanter, N., et al. (2016). Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay. Analytical Chemistry.
- Kacinko, S. L., et al. (2011). Development and validation of a liquid chromatography–tandem mass spectrometry method for the identification and quantification of JWH-018, JWH-073, JWH-019, and JWH-250 in human whole blood. Journal of Analytical Toxicology.
- Chimalakonda, K. C., et al. (n.d.). Quantitative Measurement of JWH-018 and JWH-073 Metabolites Excreted in Human Urine. Analytical Chemistry.
- Kronstrand, R., et al. (2013). Toxicological Findings of Synthetic Cannabinoids in Recreational Users. Journal of Analytical Toxicology.
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Technical Support Center: JWH-250 N-hydroxypentyl Isomer Differentiation
Welcome to the technical support center for the analytical challenges in differentiating JWH-250 N-hydroxypentyl isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The differentiation of these metabolites is critical for metabolism studies, forensic analysis, and understanding the pharmacological and toxicological profiles of JWH-250.
Introduction to the Challenge
JWH-250, a synthetic cannabinoid, undergoes metabolism in the body, primarily through hydroxylation of the N-pentyl chain. This results in several positional isomers, with the most common being the N-(4-hydroxypentyl) and N-(5-hydroxypentyl) metabolites. These isomers exhibit very similar physicochemical properties, making their separation and unambiguous identification a significant analytical challenge. Standard analytical techniques often struggle to resolve these compounds, leading to potential misidentification and inaccurate quantification. This guide provides practical, field-proven insights to overcome these hurdles.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: My JWH-250 N-hydroxypentyl isomers are co-eluting in my LC-MS/MS analysis.
Question: I am using a standard C18 column for my LC-MS/MS analysis, but the N-(4-hydroxypentyl) and N-(5-hydroxypentyl) metabolites of JWH-250 are not separating. What can I do to improve chromatographic resolution?
Answer: Co-elution of JWH-250 N-hydroxypentyl isomers is a common problem due to their structural similarity. Here is a systematic approach to troubleshoot and improve your chromatographic separation:
Step-by-Step Protocol to Enhance Resolution:
-
Column Selection and Chemistry:
-
Rationale: Standard C18 columns may not provide sufficient selectivity. Altering the stationary phase chemistry can introduce different retention mechanisms.
-
Action:
-
Consider using a column with a different stationary phase, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column. These phases offer alternative selectivities through pi-pi and dipole-dipole interactions, which can be effective for separating positional isomers.
-
Evaluate columns with smaller particle sizes (e.g., sub-2 µm) to improve efficiency.
-
-
-
Mobile Phase Optimization:
-
Rationale: The composition of the mobile phase directly influences analyte-stationary phase interactions.
-
Action:
-
Gradient Optimization: If you are using a gradient, try making it shallower. A slower increase in the organic solvent percentage over time will allow for more interaction with the stationary phase and can improve the separation of closely eluting compounds.
-
Solvent Choice: While acetonitrile is a common organic modifier, methanol can sometimes offer different selectivity for isomers. Try substituting or using a combination of acetonitrile and methanol.
-
Additives: Ensure your mobile phase contains an appropriate additive, such as 0.1% formic acid, to promote good peak shape and ionization efficiency[1].
-
-
-
Flow Rate and Temperature:
-
Rationale: These parameters affect the diffusion of the analytes and the viscosity of the mobile phase, which in turn impacts chromatographic efficiency.
-
Action:
-
Lower Flow Rate: Reducing the flow rate can lead to better resolution, although it will increase the run time.
-
Column Temperature: Systematically vary the column temperature (e.g., in 5 °C increments from 30 °C to 50 °C). Sometimes, a lower temperature can enhance separation, while other times a higher temperature can improve efficiency.
-
-
Workflow for Optimizing Chromatographic Separation:
Caption: Workflow for troubleshooting co-eluting isomers.
Issue 2: The mass spectra of my JWH-250 N-hydroxypentyl isomers are nearly identical.
Question: I am using tandem mass spectrometry (MS/MS), but the fragmentation patterns for the N-(4-hydroxypentyl) and N-(5-hydroxypentyl) metabolites are not distinct enough for confident identification. How can I differentiate them?
Answer: The similarity in MS/MS spectra for these isomers is a significant hurdle. While challenging, there are advanced techniques and approaches that can provide the necessary differentiation.
Advanced MS-Based Differentiation Strategies:
-
High-Resolution Ion Mobility-Tandem Mass Spectrometry (HRIM-MS/MS):
-
Expertise & Experience: HRIM-MS/MS separates ions based on their size, shape, and charge in the gas phase, in addition to their mass-to-charge ratio. This technique has been successfully applied to the separation of synthetic cannabinoid metabolite isomers, including those of JWH-250[2].
-
Trustworthiness: The collision cross-section (CCS) is a measurable physicochemical property that can be used as an additional point of identification.
-
Authoritative Grounding: A study utilizing Structures for Lossless Ion Manipulations (SLIM) HRIM-MS/MS reported distinct CCS values for the sodiated adducts of JWH-250 N-(4-hydroxypentyl) and N-(5-hydroxypentyl) metabolites[2].
Data Summary: CCS Values for JWH-250 N-hydroxypentyl Isomers
-
| Isomer | Adduct | Collision Cross-Section (CCS) in N₂ (Ų) |
| JWH-250 N-(4-hydroxypentyl) | [M+Na]⁺ | 187.5 |
| JWH-250 N-(5-hydroxypentyl) | [M+Na]⁺ | 182.5 |
| Data from Aderorho, R., et al. (2024).[2] |
-
Careful Analysis of Fragment Ion Ratios:
-
Rationale: While the major fragments may be the same, the relative abundance of certain fragment ions can differ between positional isomers. This has been demonstrated for the parent JWH-250 and its positional isomers[3].
-
Action:
-
Acquire high-quality MS/MS spectra for each isomer using certified reference materials.
-
Systematically compare the spectra, paying close attention to the ratios of specific fragment ions.
-
This approach requires careful instrument tuning and consistent analytical conditions to be reproducible.
-
-
Decision Tree for Isomer Differentiation:
Caption: Decision tree for differentiating isomers with similar MS/MS spectra.
Frequently Asked Questions (FAQs)
Q1: Where can I obtain reference standards for the JWH-250 N-hydroxypentyl isomers?
A1: Certified analytical reference standards are crucial for method development and validation. These can be purchased from commercial suppliers such as Cayman Chemical, which offers both JWH-250 N-(4-hydroxypentyl) and N-(5-hydroxypentyl) metabolites[4][5]. Always ensure you receive a certificate of analysis with your standard.
Q2: Can Gas Chromatography-Mass Spectrometry (GC-MS) be used to differentiate these isomers?
A2: GC-MS is a powerful technique for the analysis of many synthetic cannabinoids[6][7]. However, for hydroxylated metabolites, derivatization (e.g., silylation) is often required to improve their volatility and thermal stability[8]. While GC can provide excellent chromatographic resolution, the electron ionization (EI) mass spectra of the derivatized isomers may still be very similar. Differentiation would likely depend on achieving baseline separation and comparing retention times with certified reference standards[6].
Q3: Is Nuclear Magnetic Resonance (NMR) spectroscopy a viable option for isomer differentiation?
A3: Yes, NMR spectroscopy is a definitive technique for structural elucidation and can be used to distinguish between positional isomers[9][10][11]. The chemical shifts and coupling patterns of the protons on the pentyl chain and adjacent to the hydroxyl group will be different for each isomer. However, NMR requires a larger amount of pure sample compared to mass spectrometry-based methods, so it is more suitable for the structural confirmation of isolated metabolites or synthesized standards rather than for routine screening of biological samples.
Q4: What are the expected parent and major fragment ions for JWH-250 N-hydroxypentyl metabolites in LC-MS/MS?
A4: In positive electrospray ionization (ESI+), you would expect to see the protonated molecule [M+H]⁺ at an m/z of approximately 352.19. The fragmentation pattern will be complex, but key fragments may arise from the cleavage of the pentyl chain and the loss of water from the hydroxylated chain. A characteristic fragment for JWH-250 related compounds is often observed at m/z 121, corresponding to the methoxybenzyl moiety[12]. The exact fragments and their abundances will depend on the collision energy and the specific isomer.
References
-
Huang, L., & Liu, C. (n.d.). Synthetic Cannabinoid Analysis with GC-MS. ResearchGate. [Link]
-
Hädener, M., et al. (2014). Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search. Journal of Analytical Toxicology, 38(6), 337-346. [Link]
-
Kusano, M., et al. (2017). Analysis of 62 synthetic cannabinoids by gas chromatography–mass spectrometry with photoionization. Forensic Toxicology, 35(1), 94-103. [Link]
-
Kusano, M., et al. (2017). Analysis of 62 synthetic cannabinoids by gas chromatography-mass spectrometry with photoionization. Forensic Toxicology, 35(1), 94-103. [Link]
-
Al-Saeed, M. H., et al. (2020). Application of Gas Chromatography–Mass Spectrometry for the Identification and Quantitation of Three Common Synthetic Cannabinoids in Seized Materials from the Jordanian Market. ACS Omega, 5(8), 4128-4135. [Link]
-
McDonough, M. (2024). Synthetic Cannabinoids Degradation Studied Using GC–MS. LCGC International. [Link]
-
Marr, E. L., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry, 94(12), 5051-5058. [Link]
-
Aderorho, R., et al. (2024). Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers using SLIM High-Resolution Ion Mobility-Tandem Mass Spectrometry (HRIM-MS/MS). Journal of the American Society for Mass Spectrometry. [Link]
-
Harris, D. N., & Jackson, G. P. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers: JWH-250, JWH-302, and JWH-201. International Journal of Mass Spectrometry, 368, 23-29. [Link]
-
Lesiak, A. D., et al. (2014). Rapid screening and quantification of synthetic cannabinoids in herbal products with NMR spectroscopic methods. Analytical Methods, 6(3), 837-844. [Link]
-
Aderorho, R., et al. (2023). Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers using SLIM High-Resolution Ion Mobility-Tandem Mass. ChemRxiv. [Link]
-
Riccio, M. (2025). Identification, Quantification, and Isolation of Synthetic Cannabinoids in Forensic Drug Seizures. Global NMR Discussion Meetings. [Link]
-
Marr, E. L., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry, 94(12), 5051-5058. [Link]
-
Zancajo, A., & Adebiyi, A. (2013). Rapid Screening and Quantification of Synthetic Cannabinoids in DART-MS and NMR Spectroscopy. DigitalCommons@Molloy. [Link]
-
ResearchGate. (n.d.). Chemical structures of JWH-250 and its common metabolites. [Link]
-
Øiestad, E. L., et al. (2016). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. Journal of Analytical Toxicology, 40(6), 439-451. [Link]
-
Bertin Bioreagent. (n.d.). JWH 250 N-(4-hydroxypentyl) metabolite. [Link]
-
ResearchGate. (n.d.). NMR Data a) of JWH-250 and Compound 1 JWH-250 b) Compound 1 c) Position. [Link]
-
Chromtech. (n.d.). LC/MS/MS Analysis of Metabolites of Synthetic Cannabinoids JWH-018 and JWH-073 in Urine. [Link]
-
Agilent Technologies, Inc. (n.d.). Ultrafast Screen for Synthetic Cannabinoids in Urine Using the Agilent RapidFire High-Throughput Mass Spectrometry System. [Link]
-
Abiedalla, Y., et al. (2014). Characterization of the main biotransformation pathways of synthetic cannabinoids from different chemical classes. Analytical and Bioanalytical Chemistry, 406(1), 15-28. [Link]
-
Office of Justice Programs. (n.d.). Isomer Differentiation of Novel Psychoactive Substances Using Gas Chromatography Solid Phase Infrared Spectroscopy (GC/IR). [Link]
-
Bäckberg, M., & Helander, A. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, 40(6), 424-438. [Link]
-
Lee, H., et al. (2016). Simultaneous quantification of 37 synthetic cannabinoid metabolites in human urine by liquid chromatography–tandem mass spectrometry. Forensic Toxicology, 34(2), 294-306. [Link]
Sources
- 1. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification, Quantification, and Isolation of Synthetic Cannabinoids in Forensic Drug Seizures - Global NMR Discussion Meetings [globalnmr.org]
- 11. digitalcommons.molloy.edu [digitalcommons.molloy.edu]
- 12. dshs-koeln.de [dshs-koeln.de]
method refinement for baseline separation of JWH-250 4-OH and 5-OH metabolites
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the chromatographic separation of JWH-250 4-OH and 5-OH metabolites. These positional isomers present a significant analytical challenge due to their identical mass and highly similar physicochemical properties. Achieving baseline separation is critical for accurate quantification in forensic, clinical, and research settings. This guide provides field-proven insights and systematic troubleshooting strategies to help you achieve robust and reproducible results.
At a Glance: Key Separation Parameters
Successful separation of JWH-250 4-OH and 5-OH hinges on manipulating subtle differences in their interaction with the stationary and mobile phases. The following table summarizes the critical parameters and their typical starting points for method development.
| Parameter | Starting Recommendation | Rationale for Isomer Separation |
| LC Column | Phenyl-Hexyl or PFP, < 3 µm (e.g., 100 x 2.1 mm) | Provides alternative selectivity through π-π interactions, which is highly effective for aromatic positional isomers where standard C18 hydrophobicity is insufficient.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Ensures protonation of analytes and silanols, leading to consistent interactions and good peak shape.[2][3] |
| Mobile Phase B | Acetonitrile (ACN) with 0.1% Formic Acid | ACN often provides different selectivity for isomers compared to Methanol. |
| Gradient | Shallow Gradient (e.g., increase of 1-5% B/min) | Increases the interaction time with the stationary phase, allowing subtle differences between isomers to manifest as separation. |
| Flow Rate | 0.3 - 0.5 mL/min (for 2.1 mm ID column) | A lower flow rate enhances efficiency and can improve the resolution of closely eluting peaks. |
| Column Temp. | 35 - 45 °C | Temperature is a powerful tool to alter selectivity; starting above ambient can improve efficiency and reproducibility.[4] |
| Injection Vol. | 1 - 5 µL | Minimizes injection-related band broadening, especially if the sample solvent is stronger than the initial mobile phase. |
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate the JWH-250 4-OH and 5-OH metabolites?
A1: The 4-OH and 5-OH metabolites are positional isomers. They have the same chemical formula (C₂₂H₂₅NO₃) and mass, differing only in the position of the hydroxyl group on the N-pentyl chain.[5] This results in nearly identical hydrophobicity and polarity, making them difficult to resolve with standard reversed-phase chromatography, which primarily separates based on hydrophobic interactions.
Q2: My standard C18 column isn't working. What should I try next?
A2: While C18 columns are the workhorse of reversed-phase HPLC, they are often insufficient for positional isomers.[6] For aromatic compounds like these, a column offering alternative selectivity is recommended. Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases are excellent choices. They introduce π-π and dipole-dipole interaction mechanisms that can differentiate between the subtle electronic differences caused by the varying hydroxyl positions.[1]
Q3: Does the choice between Acetonitrile and Methanol matter?
A3: Yes, it matters significantly. Acetonitrile and Methanol have different properties that influence selectivity. Methanol is a protic solvent that can act as both a hydrogen bond donor and acceptor, while Acetonitrile is aprotic. Switching from one to the other, or even using a ternary mixture of Water/ACN/MeOH, can alter the elution order or improve the resolution of your isomers.[7]
Q4: How critical is controlling the mobile phase pH?
A4: Mobile phase pH is one of the most critical factors in method robustness, especially for ionizable compounds.[8][9] For the JWH-250 metabolites, maintaining a consistent, slightly acidic pH (e.g., with 0.1% formic acid) is crucial for reproducible retention times and symmetrical peak shapes. This suppresses the ionization of any residual silanol groups on the column, minimizing secondary interactions that can cause peak tailing.[10]
In-Depth Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the scientific reasoning behind them.
Issue 1: My peaks are co-eluting or have very poor resolution (Rs < 1.0).
-
Question: I've tried a standard C18 method, but the 4-OH and 5-OH metabolites elute as a single peak. How can I improve the separation?
-
Answer & Rationale: This is a problem of insufficient selectivity (α), the ability of the chromatographic system to distinguish between the two analytes. You must introduce an interaction mechanism that is more sensitive to the positional difference of the hydroxyl group.
-
Change the Stationary Phase (Highest Impact): Your first and most effective step is to switch from a C18 to a Phenyl-Hexyl or PFP column. The phenyl rings in the stationary phase will interact with the aromatic indole structure of the JWH metabolites via π-π stacking. The position of the -OH group on the pentyl chain subtly alters the electron density and steric profile of the molecule, which can lead to differential π-π interactions and, therefore, separation.
-
Optimize the Organic Modifier: If a specialized column is not immediately available, evaluate the organic modifier. If you are using acetonitrile (ACN), switch to methanol (MeOH), and vice-versa. MeOH can engage in hydrogen bonding in ways that ACN cannot, which may provide a different selectivity for the hydroxylated isomers.
-
Adjust the Temperature: Temperature affects the thermodynamics of partitioning between the mobile and stationary phases.[11] A change in temperature can alter the selectivity. Perform a temperature study by analyzing your sample at 30°C, 40°C, and 50°C. A good column thermostat is essential for this, as even small fluctuations can shift retention times and reproducibility.[4]
-
Flatten the Gradient: A steep gradient pushes compounds through the column too quickly. By making the gradient shallower across the elution window of the isomers (e.g., reducing the rate of increase of mobile phase B from 10%/min to 2%/min), you allow more time for interactions with the stationary phase, giving the column a better chance to resolve the two peaks.
-
Issue 2: The peaks are separated, but they show significant tailing.
-
Question: I can see two distinct peaks, but the tailing factor is poor (> 1.5), which affects my integration and quantification. What is the cause?
-
Answer & Rationale: Peak tailing is often caused by unwanted secondary interactions or issues with the mobile phase pH.
-
Check Mobile Phase pH: The most common cause of tailing for polar analytes is interaction with acidic silanol groups (Si-OH) present on the silica surface of the stationary phase. Ensure your mobile phase is consistently acidic (e.g., pH 2.5-3.5 using 0.1% formic acid). The low pH will keep the silanol groups in their neutral, protonated form, minimizing strong ionic interactions with your analytes.[8][9]
-
Consider a High-pH Mobile Phase: As an alternative approach, a high-pH mobile phase (e.g., pH 10-11 with ammonium hydroxide) can also yield sharp peaks.[12] At high pH, the silanol groups are deprotonated and carry a negative charge (SiO-). If the analyte is neutral at this pH, electrostatic repulsion can minimize secondary interactions and improve peak shape. Caution: Only use columns specifically designed for high pH stability (e.g., hybrid particle columns).
-
Reduce Metal Contamination: Trace metals in the sample, mobile phase, or HPLC system can chelate with the hydroxyl groups, causing tailing. Using high-purity solvents and adding a weak chelating agent like 20-50 µM EDTA to the mobile phase can mitigate this.
-
Issue 3: My retention times are drifting between injections.
-
Question: The separation looks good, but my retention times are not reproducible from run to run. How can I fix this?
-
Answer & Rationale: Retention time instability is typically due to three factors: column equilibration, temperature fluctuation, or mobile phase composition.
-
Ensure Proper Column Equilibration: Before starting your sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. A stable baseline is a good indicator, but it's best practice to flush the column with 10-15 column volumes of the starting mobile phase. This is especially important when changing mobile phases or after the column has been stored.
-
Use a Column Thermostat: As mentioned, temperature is a critical parameter.[11] Running the column at ambient temperature can subject it to fluctuations in the lab environment, leading to retention time drift. Using a forced-air or block-heater column compartment set to a stable temperature (e.g., 40°C) is essential for robust methods.
-
Prepare Fresh Mobile Phase: Mobile phases, especially those with low concentrations of additives or volatile components like acetonitrile, can change composition over time due to evaporation. Prepare fresh mobile phases daily and keep the bottles capped. If using buffered solutions, be aware that their pH can drift with CO₂ absorption from the air.
-
Experimental Protocol: Method Refinement Workflow
This section provides a systematic, step-by-step workflow for developing a baseline separation method.
Objective: To achieve a resolution (Rs) of ≥ 1.5 between JWH-250 4-OH and 5-OH metabolites.
Step 1: Initial Column and Mobile Phase Setup
-
Install a Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Prepare Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Prepare Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Set the column temperature to 40°C.
-
Set the flow rate to 0.4 mL/min.
Step 2: Scouting Gradient
-
Equilibrate the column with 10 column volumes of 95% A / 5% B.
-
Inject a standard containing both 4-OH and 5-OH metabolites.
-
Run a fast scouting gradient:
-
0.0 min: 5% B
-
8.0 min: 95% B
-
9.0 min: 95% B
-
9.1 min: 5% B
-
12.0 min: 5% B
-
-
Determine the approximate elution time and organic solvent percentage (%) at which the isomers elute.
Step 3: Gradient Optimization
-
Based on the scouting run, design a much shallower gradient focused on the elution window. For example, if the isomers eluted around 60% B:
-
0.0 min: 45% B
-
10.0 min: 65% B (This is a 2% B/min slope)
-
10.1 min: 95% B
-
12.0 min: 95% B
-
12.1 min: 45% B
-
15.0 min: 45% B
-
-
Analyze the sample with this new gradient. Evaluate the resolution.
Step 4: Temperature Optimization
-
Using the optimized gradient from Step 3, re-analyze the sample at two different temperatures: 30°C and 50°C.
-
Compare the chromatograms. A change in temperature can sometimes reverse the elution order or significantly improve selectivity.[11] Choose the temperature that provides the best resolution and peak shape.
Step 5: Final Assessment and Validation
-
Using the best conditions (gradient and temperature), confirm that the resolution is ≥ 1.5.
-
Once the method is finalized, proceed with validation by assessing linearity, precision, accuracy, and robustness according to your laboratory's standard operating procedures.
References
- (No Source)
-
Nakano, Y., Sakamaki, H., Tasaki-Handa, Y., & Saito, S. (2024). High-pH mobile phase in reversed-phase liquid chromatography-tandem mass spectrometry to improve the separation efficiency of aminoglycoside isomers. Analytical Sciences, 40(3), 375–384. [Link]
-
Zuther, E., Köhler, K., Huppertz, L. M., et al. (2020). Solid-phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry Method for the Qualitative Analysis of 61 Synthetic Cannabinoid Metabolites in Urine. Drug Testing and Analysis, 12(1), 27-40. [Link]
- Kneisel, S., & Auwärter, V. (2015). Metabolism of synthetic cannabinoid receptor agonists encountered in clinical casework: major in vivo phase I metabolites of JWH-203. Forensic Science International, 249, 168-174.
-
Aderorho, R., Lucas, S. W., & Chouinard, C. D. (2023). Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers using SLIM High-Resolution Ion Mobility-Tandem Mass. ChemRxiv. [Link]
-
Shimadzu Scientific Instruments. (n.d.). HPLC Method Development for Baseline Resolution of Seventeen Cannabinoids. Shimadzu Application Note. [Link]
-
Welch, C. J. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. [Link]
- Kuroda, I., et al. (2003). HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column. Journal of the American Oil Chemists' Society, 80(8), 759-763.
-
Hutter, M., et al. (2013). Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search. Journal of Analytical Toxicology, 37(7), 443-451. [Link]
-
Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific Blog. [Link]
-
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Application Note. [Link]
-
International Labmate. (2023). The Critical Role of Mobile Phase pH in Chromatography Separations. International Labmate. [Link]
-
Aderorho, R., et al. (2024). Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers using SLIM High-Resolution Ion Mobility-Tandem Mass Spectrometry (HRIM-MS/MS). Analytical Chemistry. [Link]
-
Chrom Tech, Inc. (2023). How Does Column Temperature Affect HPLC Resolution? Chrom Tech Blog. [Link]
-
ResearchGate. (n.d.). Chemical structures of JWH-250 and its common metabolites. [Link]
-
Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances, 5, 78373-78379. [Link]
-
Citti, C., et al. (2024). Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance. Molecules, 29(5), 1083. [Link]
-
Phorueng, W., et al. (2018). Development and validation of reverse phase high performance liquid chromatography method for the determination of delta-9-tetrahydrocannabinol and cannabidiol in oromucosal spray from cannabis extract. Revista Brasileira de Farmacognosia, 28(6), 678-684. [Link]
-
Waters Corporation. (2016). Simple Method Development for the Separation of Chiral Synthetic Cannabinoids using Ultra High Performance Supercritical Fluid Chromatography. Waters Application Note. [Link]
-
Cerilliant. (n.d.). Synthesis of JHW-250 4-hydroxypentyl Metabolite. Cerilliant Technical Document. [Link]
-
Fowble, K. L., et al. (2016). A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. Journal of Analytical Toxicology, 40(8), 619-628. [Link]
- (Duplic
-
Kim, J., et al. (2015). Simultaneous quantification of 37 synthetic cannabinoid metabolites in human urine by liquid chromatography–tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 407(20), 6045-6058. [Link]
-
Øiestad, E. L., et al. (2018). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. Drug Testing and Analysis, 10(6), 944-958. [Link]
-
Giorgetti, A., et al. (2022). UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers. Medicina, 58(11), 1630. [Link]
-
Waters Corporation. (n.d.). Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles Using Multidimensional UPLC Technology. Waters Application Note. [Link]
-
Nahar, L., et al. (2020). A review on the recent advances in HPLC, UHPLC and UPLC analyses of naturally occurring cannabinoids (2010-2019). Phytochemical Analysis, 31(4), 413-453. [Link]
-
Mohler, K., et al. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. Rapid Communications in Mass Spectrometry, 28(10), 1127-1137. [Link]
Sources
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- 2. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chromtech.com [chromtech.com]
- 12. High-pH mobile phase in reversed-phase liquid chromatography-tandem mass spectrometry to improve the separation efficiency of aminoglycoside isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the efficiency of enzymatic hydrolysis for conjugated metabolites
<Technical Support Center: Optimizing Enzymatic Hydrolysis of Conjugated Metabolites
Welcome to the technical support center for enzymatic hydrolysis. This guide is designed for researchers, scientists, and drug development professionals who are working to quantify metabolites that have undergone phase II conjugation. In drug metabolism, parent compounds and their phase I metabolites are often conjugated with endogenous molecules like glucuronic acid or sulfate to increase their water solubility and facilitate excretion. Accurate quantification of these metabolites frequently requires a hydrolysis step to cleave this conjugate bond, liberating the aglycone for analysis by techniques such as LC-MS/MS.
This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you improve the efficiency, accuracy, and reproducibility of your enzymatic hydrolysis experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of a robust hydrolysis protocol.
Q1: Why is enzymatic hydrolysis necessary and what are conjugated metabolites?
Conjugated metabolites are formed when a drug or its metabolite is linked to a hydrophilic molecule, most commonly glucuronic acid (forming a glucuronide) or a sulfate group (forming a sulfate conjugate). This process, occurring primarily in the liver, is a major detoxification pathway.[1][2] The resulting conjugate is often analytically challenging to measure directly due to its high polarity and potential for poor ionization in mass spectrometry.
Enzymatic hydrolysis uses enzymes like β-glucuronidase and sulfatase to selectively cleave the conjugate bond, converting the metabolite back to its unconjugated form (the aglycone). This is crucial for:
-
Improved Analytical Sensitivity: Aglycones are typically less polar and more amenable to standard chromatographic and mass spectrometric analysis.
-
Accurate Quantification: Measuring the total concentration of a drug metabolite (conjugated + unconjugated) is often required for pharmacokinetic and toxicological studies.[3]
-
Standard Availability: Analytical standards for conjugated metabolites are often expensive or commercially unavailable, whereas standards for the aglycone are more common.
Q2: How do I choose the right enzyme for my experiment?
The choice of enzyme is critical and depends on the type of conjugate and the biological matrix. The two primary enzymes are β-glucuronidase and sulfatase .
-
β-Glucuronidase: This enzyme specifically hydrolyzes β-D-glucuronic acid linkages. It is the most commonly used enzyme in drug metabolism studies.
-
Sulfatase: This enzyme cleaves sulfate ester bonds. It is essential for analyzing sulfated steroids, phenols, and other xenobiotics.[4][5][6]
Many enzyme preparations, particularly those from mollusks like Helix pomatia (H. pomatia) and Abalone, contain both β-glucuronidase and sulfatase activities.[7][8] This is advantageous when you need to hydrolyze a mix of glucuronide and sulfate conjugates simultaneously. In contrast, enzymes from sources like Escherichia coli (E. coli) are typically pure β-glucuronidase and lack sulfatase activity.[7]
The table below summarizes key characteristics of common β-glucuronidase sources.
| Enzyme Source | Key Characteristics | Optimal pH Range | Optimal Temperature | Notes |
| Abalone | High efficiency and thermal stability; often contains sulfatase activity.[8][9][10] | 4.5 - 5.5[11] | Up to 65°C[8][10] | Considered a superior source for many drug testing applications.[10] |
| Helix pomatia | Contains both β-glucuronidase and sulfatase activity. | 4.5 - 5.0[12][13] | 37 - 45°C[13] | A cost-effective choice for mixed conjugate hydrolysis. |
| E. coli | High purity β-glucuronidase; no sulfatase activity.[7] | 6.5 - 7.4[11] | 37 - 46°C[14] | Ideal when only glucuronide hydrolysis is desired. |
| Bovine Liver | β-glucuronidase activity. | ~4.5 | 37°C | Can be inhibited by substances in urine.[15] |
| Recombinant | High purity, high specific activity, and can be engineered for rapid hydrolysis at room temperature.[7][16] | Often near neutral (e.g., 6.8)[14] | Varies (e.g., RT to 55°C)[14][16] | Excellent for high-throughput and automated workflows.[17] |
Expert Insight: The choice of enzyme is not trivial. Different enzymes exhibit distinct substrate preferences.[7] For instance, enzymes from Patella vulgata are reported to be effective for opioid glucuronides, while E. coli and H. pomatia enzymes are effective for steroid glucuronides.[7] Always consult the manufacturer's technical data sheet and, if possible, test multiple enzymes during method development.
Q3: What are the optimal reaction conditions (pH, temperature, time)?
Optimal conditions are highly enzyme-specific and must be empirically determined for your specific analyte and matrix.
-
pH: Enzyme activity is critically dependent on pH, which affects the ionization state of the active site.[7][11] Operating outside the optimal pH range can drastically reduce efficiency.[11][18] Since biological samples like urine can have a wide pH range (4.5 to 8.0), buffering the reaction is essential for reproducibility.[18]
-
Temperature: Higher temperatures generally increase the reaction rate, but exceeding the enzyme's thermal stability limit will cause irreversible denaturation and loss of activity.[7][11] Abalone-derived enzymes are known for their high thermal tolerance.[8][10]
-
Incubation Time: The goal is to achieve complete hydrolysis in the shortest time possible. During method development, it is crucial to create a time course (e.g., 30 min, 1 hr, 2 hr, 4 hr, overnight) to determine the point at which the concentration of the liberated analyte no longer increases. Incomplete hydrolysis is a common source of under-quantification.[14]
-
Enzyme Concentration: The amount of enzyme should be sufficient to ensure the reaction is not rate-limited. Typically, 1 to 10 units of glucuronidase are used per microliter of sample matrix, but this should be optimized.[8]
Q4: How can I validate that my hydrolysis is complete?
Validation is a non-negotiable step to ensure the accuracy of your results.[7]
-
Use a Hydrolysis Control: Fortify a control matrix sample (e.g., drug-free urine) with a known concentration of a stable-isotope labeled or authentic glucuronide standard for your analyte of interest.[7] This sample should be processed alongside your unknown samples. Complete hydrolysis is confirmed when the measured concentration of the liberated analyte matches the expected concentration.
-
Time and Concentration Course: During method development, demonstrate that increasing the incubation time or enzyme concentration does not lead to a further increase in the measured analyte concentration. This indicates that the reaction has reached completion.
-
Assess Multiple Analytes: Relying on a single glucuronidated internal standard may not guarantee complete hydrolysis for all analytes in a panel, as enzymes have different substrate preferences.[7] If possible, validate the method with multiple glucuronide standards.
-
Use Deconjugation Markers: Commercially available markers like 4-methylumbelliferyl-glucuronide (MUG) and 4-methylumbelliferyl-sulfate (MUS) can be used to verify enzyme activity.[19] Upon cleavage, they produce a fluorescent product (4-methylumbelliferone), providing a straightforward way to confirm that the enzyme is active under your experimental conditions.[19]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem: My hydrolysis is incomplete or results are highly variable.
This is one of the most common issues in bioanalysis. The underlying causes can be multifaceted.
Caption: A decision tree for diagnosing and resolving incomplete enzymatic hydrolysis.
-
Cause 1: Suboptimal Reaction Conditions: As discussed in the FAQ, incorrect pH and temperature are primary culprits for low enzyme activity.[7][11]
-
Cause 2: Matrix Effects & Enzyme Inhibition: Biological matrices like urine and plasma are complex mixtures containing endogenous substances that can inhibit enzyme activity.[15] Common inhibitors include salts, urea, certain medications, and even high concentrations of the metabolite itself.[7]
-
Solution:
-
Sample Dilution: Diluting the sample (e.g., 1:1 or 1:10 with buffer) can reduce the concentration of inhibitors to a level where they no longer affect the enzyme.[20]
-
Sample Cleanup Prior to Hydrolysis: For particularly "dirty" matrices like plasma, an initial extraction step (e.g., protein precipitation with acetonitrile or solid-phase extraction) can remove many inhibitors before the hydrolysis is performed.[14][21] This has been shown to dramatically improve hydrolysis efficiency for some analytes.[21]
-
-
-
Cause 3: Steric Hindrance or Difficult-to-Hydrolyze Conjugates: Some metabolites, particularly those with bulky chemical structures near the conjugation site (e.g., tertiary glucuronides) or certain N-glucuronides, can be resistant to hydrolysis.[22]
-
Solution: For these challenging compounds, you may need to increase the enzyme concentration, extend the incubation time significantly (e.g., overnight), or switch to a more robust enzyme preparation, such as one from Abalone.[13]
-
-
Cause 4: Acyl Glucuronide Instability: Acyl glucuronides (where glucuronic acid is attached via an ester linkage) are a special class of metabolites known to be chemically unstable.[2][23] They can undergo intramolecular rearrangement (acyl migration) to form isomers that are not substrates for β-glucuronidase.[2] This process is pH-dependent and can lead to an underestimation of the true concentration.
Problem: My analyte is degrading during the hydrolysis step.
Analyte instability can occur due to enzymatic or chemical factors, particularly during elevated temperature incubations.
-
Cause 1: Residual Enzyme Activity in the Matrix: Some biological samples may contain active enzymes, like esterases, that can degrade the analyte once it is liberated from its conjugate.[24]
-
Solution: If analyte degradation is suspected, run a control sample where a fortified aglycone standard is incubated with the biological matrix under the same hydrolysis conditions but without the addition of β-glucuronidase. If degradation is observed, consider adding an esterase inhibitor (if appropriate for your analyte) or developing a cleanup method that removes these interfering enzymes prior to hydrolysis.
-
-
Cause 2: Thermal or pH-Mediated Degradation: The incubation conditions themselves (e.g., high temperature or non-optimal pH) can cause chemical degradation of certain sensitive analytes.
-
Solution:
-
Test Analyte Stability: Run a stability check by incubating the pure analyte standard in the hydrolysis buffer at the target temperature for the full duration of the experiment.
-
Use a Milder Enzyme: Consider using a modern recombinant enzyme that is highly efficient at lower temperatures (e.g., room temperature or 37°C) to avoid thermal degradation.[16]
-
-
Problem: I see high background or interfering peaks after hydrolysis.
This is often caused by impurities in the enzyme preparation or by releasing interfering substances from the biological matrix.
-
Cause 1: Crude Enzyme Preparations: Less purified enzyme preparations (e.g., from H. pomatia) can contain a variety of other proteins and substances that may interfere with your analysis.
-
Solution: Switch to a higher purity enzyme, such as a recombinant or chromatographically purified version.
-
-
Cause 2: Matrix Components: The hydrolysis process can break down other components in the matrix, releasing substances that interfere with the LC-MS/MS analysis.
-
Solution: Implement a post-hydrolysis sample cleanup step. This is a critical procedure for robust and reproducible results.
-
Protein Precipitation (PPT): After hydrolysis, adding a solvent like acetonitrile will precipitate the hydrolysis enzyme and other matrix proteins.[14] This is a fast and effective cleanup method.
-
Liquid-Liquid Extraction (LLE): This technique partitions your analyte into an organic solvent, leaving polar interferences behind in the aqueous phase.[25]
-
Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup by retaining the analyte on a solid sorbent while matrix interferences are washed away.[25]
-
-
Section 3: Protocols and Methodologies
Protocol 1: General Enzymatic Hydrolysis of Urine Samples
This protocol provides a general guideline. It must be optimized for your specific analyte, enzyme, and matrix.
-
Sample Preparation:
-
Thaw urine samples and vortex to mix.
-
Centrifuge at 2000 x g for 5 minutes to pellet any particulates.
-
-
Reaction Setup:
-
In a clean microcentrifuge tube or well plate, combine:
-
100 µL of urine supernatant.
-
100 µL of appropriate buffer (e.g., 0.2 M Sodium Acetate, pH 5.0 for Abalone or H. pomatia enzymes).
-
10 µL of internal standard spiking solution.
-
-
Vortex briefly.
-
-
Enzyme Addition:
-
Add the optimized amount of β-glucuronidase/sulfatase enzyme solution (e.g., 10 µL of a 2,000 U/mL solution). The exact amount should be determined during method development.[7]
-
Cap the tubes or seal the plate and vortex gently to mix.
-
-
Incubation:
-
Incubate at the optimal temperature (e.g., 55°C) for the determined optimal time (e.g., 2 hours).
-
-
Reaction Termination and Sample Cleanup (Protein Precipitation):
-
After incubation, remove samples and allow them to cool to room temperature.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each sample.[14] This stops the enzymatic reaction and precipitates the enzyme and other proteins.[7]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 4000 x g for 10 minutes to pellet the precipitate.
-
-
Analysis:
-
Carefully transfer the supernatant to a new plate or autosampler vials.
-
Dilute further with mobile phase A if necessary.[14]
-
Inject into the LC-MS/MS system for analysis.
-
Protocol 2: Validating Hydrolysis Efficiency
This self-validating system ensures your method is performing as expected.
-
Prepare Controls:
-
Negative Control (NC): Process a drug-free matrix sample (e.g., blank urine) through the entire procedure. This checks for background interferences.
-
Positive Control (PC): Spike a drug-free matrix sample with a known concentration of a glucuronide-conjugated standard.
-
Aglycone Control (AC): Spike a drug-free matrix sample with the unconjugated (aglycone) form of the analyte at the same molar concentration as the PC.
-
-
Execute Protocol: Run all three controls alongside your unknown samples using the established hydrolysis protocol.
-
Data Analysis:
-
The NC should show no peak for the analyte.
-
The AC provides the target recovery (100% value) for the unconjugated analyte after sample processing.
-
Calculate the hydrolysis efficiency from the PC using the following formula:
-
Efficiency (%) = (Peak Area of liberated analyte in PC / Peak Area of analyte in AC) * 100
-
-
An efficiency of >90-95% is typically considered complete and acceptable for bioanalytical methods.
-
References
-
Gao, S., et al. (2012). Optimization of the enzymatic hydrolysis and analysis of plasma conjugated gamma-CEHC and sulfated long-chain carboxychromanols, metabolites of vitamin E. Journal of lipid research, 53(5), 989–995. Retrieved from [Link]
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Yang, H. S., Wu, A. H., & Lynch, K. L. (2016). Development and Validation of a Novel LC-MS/MS Opioid Confirmation Assay: Evaluation of β-glucuronidase Enzymes and Sample Cleanup Methods. Journal of Analytical Toxicology, 40(5), 323–329. Retrieved from [Link]
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Ferchaud, V., et al. (2000). Enzymatic hydrolysis of conjugated steroid metabolites: Search for optimum conditions using response surface methodology. The Analyst, 125(12), 2255–2259. Retrieved from [Link]
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IMCS. (n.d.). The Importance of pH in β-Glucuronidase Hydrolysis Efficiency. IMCS. Retrieved from [Link]
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Campbell Science. (n.d.). Beta Glucuronidase Solution, from Abalone. Campbell Science. Retrieved from [Link]
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Gilson. (n.d.). Maximize Your Workflow by Improving the Cleanup of Biological Samples for LC-MS. Gilson. Retrieved from [Link]
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Grace, P. B., et al. (2007). Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 847(2), 206–215. Retrieved from [Link]
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Karakoç, A., & Ceyhan, D. (2022). Determination of Enzymatic Hydrolysis Efficiency in Detection of Cannabis Use by UPLC-MS-MS. Journal of analytical toxicology, 46(3), 276–282. Retrieved from [Link]
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Vanluchene, E., et al. (1975). Hydrolysis of steroid glucuronides with beta-glucuronidase preparations from bovine liver, Helix pomatia, and E. coli. Clinical chemistry, 21(11), 1599–1604. Retrieved from [Link]
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ResearchGate. (n.d.). Enzymatic reaction of the b-glucuronidase using X-Gluc as a substrate. ResearchGate. Retrieved from [Link]
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Hayes, R. N. (2004). Bioanalytical Methods for Sample Cleanup. BioPharm International, 17(10). Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. NCBI. Retrieved from [Link]
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BioAssay Systems. (n.d.). Beta Glucuronidase Assay Kit. BioAssay Systems. Retrieved from [Link]
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Kura Biotec. (n.d.). Simple Urine Drug Screening with MS β-glucuronidase. Kura Biotec. Retrieved from [Link]
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Wang, D., et al. (2021). Inhibition Properties of Arylsulfatase and β-Glucuronidase by Hydrogen Peroxide, Hypochlorite, and Peracetic Acid. ACS Omega, 6(11), 7485–7492. Retrieved from [Link]
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Tang, P. S., & Ruelius, H. W. (1989). Immobilized sulfatase:beta-glucuronidase enzymes for the qualitative and quantitative analysis of drug conjugates. Journal of pharmaceutical sciences, 78(2), 163–166. Retrieved from [Link]
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Biotage. (n.d.). An Automated Approach to Urine Sample Preparation Employing Room Temperature Enzymatic Hydrolysis. Biotage. Retrieved from [Link]
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Kageyama, S., et al. (2024). Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. Legal Medicine, 68, 102389. Retrieved from [Link]
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Radomski, A., et al. (2012). Preparation of samples from enzymatic hydrolysis of polysaccharides for HPLC analysis. Retrieved from [Link]
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Corrie, L., et al. (2020). Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships. Organic & Biomolecular Chemistry, 18(4), 631-640. Retrieved from [Link]
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ACS Publications. (2021). Inhibition Properties of Arylsulfatase and β-Glucuronidase by Hydrogen Peroxide, Hypochlorite, and Peracetic Acid. ACS Omega. Retrieved from [Link]
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Tomlinson, R. V., et al. (1969). The kinetics of hydrolysis of synthetic glucuronic esters and glucuronic ethers by bovine liver and Escherichia coli β-glucuronidase. The Biochemical journal, 115(4), 789–795. Retrieved from [Link]
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Sridhar, K., et al. (2021). Enzymatic hydrolysis in food processing: biotechnological advancements, applications, and future perspectives. Food Chemistry, 367, 130704. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of enzymatic deconjugation marker in plasma and urine using an HPLC-MS/MS method. ResearchGate. Retrieved from [Link]
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Cevretas, A., et al. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. The AAPS journal, 26(4), 79. Retrieved from [Link]
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Lee, D., et al. (2022). Investigation of commercially available recombinant and conventional β-glucuronidases to evaluate the hydrolysis efficiencies against O-glucuronides and N-glucuronides in urinary drug screening. Analytical and bioanalytical chemistry, 414(12), 3645–3655. Retrieved from [Link]
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Tournas, J. A., & O'Brien, P. J. (2004). Hepatic disposition of electrophilic acyl glucuronide conjugates. Expert opinion on drug metabolism & toxicology, 1(1), 105–122. Retrieved from [Link]
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Shipkova, M., & Armstrong, D. (2017). The influence of physicochemical properties on the reactivity and stability of acyl glucuronides. Expert opinion on drug metabolism & toxicology, 13(10), 1039–1051. Retrieved from [Link]
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IMCS. (2022). Urine Variability Could Compromise Efficiency of β-Glucuronidase Hydrolysis. IMCS. Retrieved from [Link]
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Martins, C., et al. (2024). Enzymatic Hydrolysis Systems Enhance the Efficiency and Biological Properties of Hydrolysates from Frozen Fish Processing Co-Products. Foods, 13(4), 589. Retrieved from [Link]
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ResearchGate. (n.d.). Effects of sample pH on the IT-SPME of sulfated steroid metabolites. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Acylglucuronide in alkaline conditions: Migration vs. hydrolysis. ResearchGate. Retrieved from [Link]
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Calvete-Torre, I., et al. (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Talanta, 179, 780–788. Retrieved from [Link]
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The Royal Society of Chemistry. (2000). Enzymatic hydrolysis of conjugated steroid metabolites: search for optimum conditions using response surface methodology. Analyst. Retrieved from [Link]
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Kölbener, P., & Kesselring, U. W. (1979). The pH and temperature dependence of the interaction of steroid hormones with the transport system of glucose in human erythrocytes. Biochimica et biophysica acta, 551(1), 104–114. Retrieved from [Link]
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Mueller, J. W., et al. (2015). The Regulation of Steroid Action by Sulfation and Desulfation. Endocrine reviews, 36(5), 526–563. Retrieved from [Link]
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ResearchGate. (n.d.). Comparative hydrolysis analysis of cellulose samples and aspects of its application in conservation science. ResearchGate. Retrieved from [Link]
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Stanaway, S. J., et al. (2012). Role of steroid sulfatase in steroid homeostasis and characterization of the sulfated steroid pathway: Evidence from steroid sulfatase deficiency. The Journal of clinical endocrinology and metabolism, 97(3), E406–E414. Retrieved from [Link]
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García-Mora, P., et al. (2021). Enzymatic hydrolysis and microbial fermentation: The most favorable biotechnological methods for the release of bioactive peptides. Foods, 10(7), 1626. Retrieved from [Link]
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Reed, M. J., et al. (2005). Steroid sulfatase: molecular biology, regulation, and inhibition. Endocrine reviews, 26(2), 171–202. Retrieved from [Link]
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ResearchGate. (n.d.). Enzymatic hydrolysis in food processing: biotechnological advancements, applications, and future perspectives. ResearchGate. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an LC-MS/MS Method for JWH-250 and its Metabolites
For researchers, scientists, and drug development professionals, the robust and reliable quantification of synthetic cannabinoids is of paramount importance. This guide provides an in-depth technical comparison of methodologies for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of JWH-250 and its primary metabolites. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, ensuring a self-validating system grounded in scientific integrity.
The Evolving Landscape of Synthetic Cannabinoid Detection
JWH-250, a phenylacetylindole, is a potent synthetic cannabinoid that has been widely abused.[1] Like many synthetic cannabinoids, it is extensively metabolized in the human body, making the detection of its metabolites crucial for confirming consumption.[1][2] The primary metabolic pathways for JWH-250 involve hydroxylation of the alkyl side chain and the indole ring.[3][4] Therefore, a successful analytical method must be able to accurately quantify not only the parent compound but also its key metabolites. LC-MS/MS has emerged as the gold standard for this application due to its high sensitivity and selectivity.[5]
Core Principles of LC-MS/MS Method Validation
The validation of any bioanalytical method is essential to ensure its reliability and reproducibility for its intended purpose. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[6][7][8][9][10] These guidelines provide a framework for assessing the performance characteristics of an analytical method.
The key validation parameters that will be discussed in the context of JWH-250 analysis include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[11]
-
Sensitivity (LOD and LOQ): The lowest concentration of the analyte that can be reliably detected (Limit of Detection) and quantified (Limit of Quantitation) with acceptable precision and accuracy.
-
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range.
-
Precision and Accuracy: The closeness of repeated measurements (precision) and the closeness of the measured value to the true value (accuracy).
-
Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.
-
Matrix Effects: The influence of co-eluting, endogenous matrix components on the ionization of the analyte.[12]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[13][14][15]
Comparative Analysis of Experimental Protocols
Sample Preparation: The Foundation of Accurate Quantification
The choice of sample preparation technique is critical for removing interferences and concentrating the analytes of interest. For JWH-250 and its metabolites in biological matrices like urine and blood, several approaches can be employed.
| Method | Principle | Advantages | Disadvantages | Typical Recovery |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Simple, inexpensive. | Can be labor-intensive, may use large volumes of organic solvents. | 60-90% |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted with a solvent. | High recovery and clean extracts, can be automated.[16] | More expensive than LLE, method development can be complex. | 80-110%[16] |
| Protein Precipitation | Proteins are precipitated out of the sample using an organic solvent or acid. | Fast and simple. | May not remove all interferences, can lead to significant matrix effects.[5] | >90% |
Expert Insight: For comprehensive analysis of JWH-250 and its metabolites, a well-optimized Solid-Phase Extraction (SPE) method is often the preferred choice. The ability to use specific sorbents allows for targeted cleanup, leading to reduced matrix effects and improved sensitivity. While protein precipitation is faster, the risk of ion suppression or enhancement in the MS source is higher, potentially compromising the accuracy of quantification.[5]
Chromatographic Separation: Achieving Resolution
The goal of liquid chromatography is to separate the analytes of interest from each other and from matrix components before they enter the mass spectrometer.
| Parameter | Alternative 1: C18 Column | Alternative 2: Phenyl-Hexyl Column | Rationale and Comparison |
| Stationary Phase | Octadecyl silane | Phenyl-hexyl silane | C18 columns are versatile and widely used for nonpolar compounds like JWH-250. Phenyl-hexyl columns offer alternative selectivity due to pi-pi interactions with the aromatic rings of the analytes, which can be advantageous for separating closely related metabolites. |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Methanol/Water with 5mM Ammonium Formate | The choice of organic modifier and additive can significantly impact peak shape and ionization efficiency. Formic acid is commonly used to promote protonation in positive ion mode ESI. Ammonium formate can also act as a buffer and improve peak shape. The optimal mobile phase should be determined empirically. |
| Gradient Elution | A gradient from low to high organic phase concentration is typically used to elute analytes with a range of polarities. | A similar gradient approach would be employed. | A well-optimized gradient ensures good separation of the parent compound from its more polar metabolites. |
Experimental Workflow: From Sample to Result
Caption: A typical workflow for the LC-MS/MS analysis of JWH-250.
Validation Parameter Deep Dive: A Comparative Summary
The following table summarizes typical acceptance criteria for the validation of a bioanalytical method for JWH-250 and its metabolites, based on regulatory guidelines.[6][8][9]
| Parameter | Acceptance Criteria | Why It's Important |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. | Ensures that the signal being measured is solely from the analyte of interest. |
| Linearity (r²) | ≥ 0.99 | Demonstrates a direct and predictable relationship between concentration and response. |
| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio ≥ 10; precision ≤ 20%; accuracy ± 20%. | Defines the lowest concentration that can be reliably quantified. |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | Assesses the variability of the method within a single day.[5] |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | Assesses the variability of the method across different days.[5] |
| Accuracy (%RE) | Within ± 15% (± 20% at LLOQ) | Measures how close the experimental value is to the true value. |
| Recovery (%) | Consistent, precise, and reproducible. | Ensures that the extraction process is efficient and not highly variable. |
| Matrix Effect | Internal standard normalized matrix factor should be consistent across different lots of matrix. | Identifies and quantifies the impact of the biological matrix on the analytical signal. |
| Stability | Analyte concentration should not change by more than ± 15% from the nominal concentration. | Ensures that the analyte is stable throughout the sample handling, processing, and storage stages.[13][14] |
Visualizing the Analytes: JWH-250 and its Metabolites
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A Senior Application Scientist's Guide to the Comparative Analysis of JWH-250 Hydroxypentyl Metabolite Isomers
Introduction: The Challenge of Isomeric Precision
JWH-250, a synthetic cannabinoid of the phenylacetylindole class, has been identified as a psychoactive component in various herbal smoking mixtures.[1][2] As with most xenobiotics, its pharmacological activity is terminated by metabolic processes, primarily through the cytochrome P450 (CYP450) enzyme system. This metabolism results in a variety of phase I and phase II metabolites, with monohydroxylation of the N-pentyl chain being a predominant pathway in humans.[1] This process yields several positional isomers, most notably the JWH-250 N-(5-hydroxypentyl) and N-(4-hydroxypentyl) metabolites.
For toxicologists and researchers, the mere detection of a JWH-250 metabolite is often insufficient. Differentiating between these structural isomers is critical for comprehensive metabolic profiling, understanding structure-activity relationships, and ensuring the unequivocal identification of drug consumption. These isomers present a significant analytical challenge: they share the same molecular weight and elemental composition, rendering them indistinguishable by low-resolution mass spectrometry alone. This guide provides a comparative analysis of the methodologies employed to resolve and accurately identify these critical isomers, grounded in experimental data and established best practices.
Metabolic Pathway of JWH-250 Hydroxylation
The biotransformation of JWH-250 primarily involves oxidative reactions. The N-pentyl side chain is a key target for hydroxylation, leading to the formation of multiple alcohol metabolites. The two most prominent isomers resulting from this pathway are the terminal (5-position) and sub-terminal (4-position) alcohols.
Caption: Metabolic conversion of JWH-250 to its primary hydroxylated isomers.
Comparative Analysis of Analytical Methodologies
The successful differentiation of the 5-hydroxypentyl and 4-hydroxypentyl metabolites hinges on the resolving power of the chosen analytical technique. While screening methods offer initial detection, definitive identification requires advanced chromatographic or spectrometric separation.
Immunoassays: The First Line of Screening
Enzyme-linked immunosorbent assays (ELISA) serve as a rapid and high-throughput screening tool for detecting synthetic cannabinoid use.[3][4] These assays utilize antibodies that recognize specific structural motifs of the target drug class.
-
Principle of Operation: Immunoassays for JWH-250 are designed to be competitive, where metabolites in a sample compete with a labeled drug conjugate for a limited number of antibody binding sites.
-
Performance and Limitations:
-
Cross-Reactivity: The primary challenge is cross-reactivity. An antibody raised against one metabolite may bind to other structurally similar compounds. For instance, an ELISA kit calibrated with the JWH-250 4-OH metabolite can detect the presence of hydroxylated JWH-250 metabolites but cannot distinguish between the 4-OH and 5-OH isomers.[3][4]
-
Semi-Quantitative: These assays are primarily qualitative or semi-quantitative, providing a positive or negative result relative to a cutoff concentration (e.g., 5 ng/mL).[4] They are not suitable for precise quantification.
-
-
Causality in Application: Immunoassays are best employed for initial, large-scale screening in clinical or forensic settings due to their speed and cost-effectiveness. A positive result from an immunoassay is considered presumptive and necessitates confirmation by a more specific method like mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS): A Classic Confirmatory Tool
GC-MS has long been a staple in forensic toxicology for its high separation efficiency and definitive identification capabilities.
-
Principle of Operation: GC separates volatile compounds based on their boiling points and interaction with a stationary phase. The mass spectrometer then fragments the eluted compounds, creating a characteristic mass spectrum or "fingerprint."
-
Performance and Limitations:
-
Derivatization is Essential: The hydroxylated metabolites of JWH-250 are not sufficiently volatile for direct GC analysis. A critical prerequisite is a derivatization step, typically silylation (e.g., with BSTFA), to mask the polar hydroxyl group. This increases thermal stability and improves chromatographic peak shape.
-
Isomer Separation: With an appropriate capillary column (e.g., a non-polar phenyl-methyl polysiloxane phase), the derivatized 4-OH and 5-OH isomers can be chromatographically separated due to subtle differences in their structure and volatility.
-
Mass Spectra: While the isomers will have identical molecular ions, their electron ionization (EI) fragmentation patterns may show slight differences in the relative abundance of fragment ions, which can aid in identification when compared to certified reference standards.
-
-
Causality in Application: The necessity of derivatization adds time and potential for analytical variability to the workflow. However, for labs with established GC-MS expertise, it remains a robust method for confirmation, provided that chromatographic separation of the isomers is validated.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS is the most widely adopted technique for the analysis of synthetic cannabinoid metabolites due to its high sensitivity, specificity, and applicability to non-volatile compounds without derivatization.[1][5][6]
-
Principle of Operation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) separates the isomers in the liquid phase. The tandem mass spectrometer then provides two levels of mass filtering (Multiple Reaction Monitoring, MRM) for highly specific detection and quantification.
-
Performance and Advantages:
-
Chromatographic Resolution: The key to success is the chromatographic column and mobile phase gradient. A C18 reversed-phase column is commonly used, which can effectively separate the 4-OH and 5-OH isomers based on slight differences in their hydrophobicity.[5][7] The 5-hydroxypentyl metabolite, being slightly more polar due to the terminal alcohol, typically elutes earlier than the 4-hydroxypentyl isomer.
-
High Sensitivity and Specificity: The MRM mode allows for the selection of a specific precursor ion (the molecular ion of the metabolite) and one or more characteristic product ions. This two-stage mass filtering minimizes matrix interferences and enables very low limits of detection (LOD), often in the sub-ng/mL range.[6][8]
-
Direct Analysis: No derivatization is required, simplifying sample preparation. However, for urine samples, an enzymatic hydrolysis step using β-glucuronidase is crucial to cleave conjugated metabolites, thereby increasing the detectable concentration of the target analytes.[5][9][10]
-
-
Causality in Application: LC-MS/MS is the preferred method for both confirmation and quantification due to its superior sensitivity and simplified workflow. The use of isotopically labeled internal standards, such as JWH-250 N-(4-hydroxypentyl) metabolite-d5, is essential for correcting matrix effects and ensuring the highest level of accuracy and precision.[11]
Ion Mobility-Mass Spectrometry (IM-MS): An Emerging Frontier
For particularly challenging cases, high-resolution techniques like ion mobility-mass spectrometry offer an additional dimension of separation.
-
Principle of Operation: Ion mobility separates ions based on their size, shape, and charge in a gas-filled drift tube. This allows for the separation of isomers that may be difficult to resolve by chromatography alone.
-
Performance and Advantages:
-
Separation by Shape: A study utilizing Structures for Lossless Ion Manipulations (SLIM) IM-MS demonstrated that the sodiated adducts of JWH-250 N-(4-hydroxypentyl) and N-(5-hydroxypentyl) metabolites could be separated based on their different collision cross-section (CCS) values: 187.5 Ų for the 4-OH isomer and 182.5 Ų for the 5-OH isomer.[12]
-
-
Causality in Application: While not yet a routine method in most toxicology labs, IM-MS provides powerful proof-of-concept for the structural characterization of challenging isomers and serves as a valuable research tool.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of JWH-250 metabolites. Note that specific values are method- and matrix-dependent.
| Analytical Method | Analyte(s) | Matrix | Limit of Quantitation (LOQ) | Typical Recovery | Reference |
| Immunoassay (ELISA) | JWH-250 Metabolites (class) | Urine | ~5 ng/mL (Cutoff) | N/A (Screening) | [4] |
| LC-MS/MS | JWH-250 N-hydroxypentyl | Urine | 0.25 ng/mL | 48% - 104% | [6][8] |
| LC-MS/MS | JWH-250 (Parent) | Whole Blood | 0.675 - 3.375 ng/mL | 88% - 107% | [13] |
| LC-MS/MS | Multiple Metabolites | Oral Fluid | 2.5 ng/mL | 90.5% - 112.5% | [14] |
Validated Experimental Protocol: LC-MS/MS Analysis in Urine
This protocol provides a self-validating workflow for the confirmatory analysis and quantification of JWH-250 4-hydroxypentyl and 5-hydroxypentyl metabolites in urine. The inclusion of an internal standard and quality controls ensures the trustworthiness of the results.
Workflow Diagram
Caption: Standard workflow for LC-MS/MS analysis of JWH-250 metabolites in urine.
Step-by-Step Methodology
-
Sample Preparation and Hydrolysis:
-
To a 1 mL aliquot of urine (calibrator, control, or unknown sample), add 10 µL of an internal standard working solution (e.g., 100 ng/mL JWH-250 N-(4-hydroxypentyl) metabolite-d5 in methanol).[11]
-
Add 50 µL of 0.4 M ammonium acetate buffer (pH ~5) to adjust the pH for optimal enzyme activity.[5]
-
Add ~2000 units of β-glucuronidase solution. Vortex the sample gently.
-
Incubate the sample for 2 hours at 55°C to ensure complete cleavage of glucuronide conjugates.[5][6] This step is critical as most metabolites are excreted in a conjugated form, and omitting it would lead to a gross underestimation of metabolite concentration.[9]
-
-
Extraction (Protein Precipitation & LLE):
-
After incubation, allow the samples to cool to room temperature.
-
Add 190 µL of acetonitrile to precipitate urinary proteins. Vortex vigorously.[5]
-
Alternatively, perform a liquid-liquid extraction (LLE) using a non-polar solvent like 1-chlorobutane or a hexane/ethyl acetate mixture to extract the analytes from the aqueous matrix.[6]
-
Centrifuge the samples for 10 minutes at >10,000 x g to pellet the precipitated proteins or separate the aqueous/organic layers.
-
-
Final Preparation:
-
Transfer the supernatant (from protein precipitation) or the organic layer (from LLE) to a clean tube or autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure the analytes are fully dissolved.
-
-
LC-MS/MS Analysis:
-
LC System: Utilize a UHPLC system with a reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[15]
-
Mobile Phase: Use a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). A typical gradient might run from 10% B to 95% B over 5-10 minutes.
-
MS/MS System: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detection: Monitor at least two specific MRM transitions for each target analyte (quantifier and qualifier) and its corresponding internal standard. This ensures identity confirmation based on both retention time and mass fragmentation pattern.
-
Conclusion and Recommendations
The differentiation of JWH-250 5-hydroxypentyl and 4-hydroxypentyl metabolites is a non-trivial analytical task that requires high-resolution techniques.
-
For Screening: Immunoassays are suitable for rapid, high-throughput preliminary screening but lack the specificity to distinguish between isomers and must be confirmed.[3]
-
For Confirmation and Quantification: LC-MS/MS is the undisputed gold standard. Its ability to chromatographically resolve the isomers, coupled with the high sensitivity and specificity of MRM detection, provides unambiguous identification and accurate quantification.[5][6] The direct analysis of urine (following hydrolysis) without derivatization makes it an efficient and robust choice for forensic and clinical laboratories.
-
For Research: Advanced methods like GC-MS provide a viable alternative if derivatization protocols are well-established. For complex metabolic research and structural elucidation, emerging techniques such as IM-MS offer an even greater level of resolving power.[12]
The choice of methodology should be guided by the specific goals of the analysis, whether it be broad screening or precise, quantitative confirmation. In all cases, the use of certified reference materials for both the 4-OH and 5-OH isomers is imperative for method validation and the generation of legally and scientifically defensible data.
References
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Evaluation and comparison of various sample preparation techniques for the analysis and quantitation of THC, synthetic cannabino - OpenBU. (n.d.). Retrieved from [Link]
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Grigoryev, A., Melnik, A., Savchuk, S., Simonov, A., & Rozhanets, V. (2011). Gas and liquid chromatography-mass spectrometry studies on the metabolism of the synthetic phenylacetylindole cannabimimetic JWH-250, the psychoactive component of smoking mixtures. Journal of Chromatography B, 879(25), 2519-2526. Retrieved from [Link]
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ChemRxiv. (2023). Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers using SLIM High-Resolution Ion Mobility-Tandem Mass. Retrieved from [Link]
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Namera, A., Kawamura, M., & Nagao, M. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 33(2), 175-194. Retrieved from [Link]
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Hutter, M., Broecker, S., Kneisel, S., & Auwärter, V. (2013). Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search. Journal of Analytical Toxicology, 37(8), 526-535. Retrieved from [Link]
-
Arntson, A., Ofsa, B., Lancaster, D., et al. (2013). Validation of a Novel Immunoassay for the Detection of Synthetic Cannabinoids and Metabolites in Urine Specimens. Journal of Analytical Toxicology, 37(5), 284-290. Retrieved from [Link]
-
Oxford Academic. (2013). Validation of a Novel Immunoassay for the Detection of Synthetic Cannabinoids and Metabolites in Urine Specimens. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of JWH-250 and its common metabolites. Retrieved from [Link]
-
Kneisel, S., & Auwärter, V. (2013). Metabolism of synthetic cannabinoid receptor agonists encountered in clinical casework: major in vivo phase I metabolites of JWH-007, JWH-019, JWH-122, JWH-203, JWH-307, UR-144, XLR-11, AM-2201, MAM-2201 and AM-694. Forensic Science International, 231(1-3), 138-146. Retrieved from [Link]
-
Al-Saeed, F. A., Al-Massarani, S. M., El-Feraly, F. S., & Elsohly, M. A. (2024). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Future Science OA, 10(3), FSO942. Retrieved from [Link]
-
Pu, F., Wang, H., O'Neal, S., & Li, L. (2015). Rapid Analysis of Synthetic Cannabinoids Using a Miniature Mass Spectrometer with Ambient Ionization Capability. Journal of the American Society for Mass Spectrometry, 26(9), 1507-1514. Retrieved from [Link]
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Agilent Technologies, Inc. (n.d.). Ultrafast Screen for Synthetic Cannabinoids in Urine Using the Agilent RapidFire High-Throughput Mass Spectrometry System. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]
-
de Jager, A. D., Warner, J. V., & Henman, M. (2012). LC-MS/MS method for the quantitation of metabolites of eight commonly-used synthetic cannabinoids in human urine - An Australian perspective. Journal of Chromatography B, 909, 42-50. Retrieved from [Link]
-
Gundersen, P. O., Øiestad, E. L., & Kristoffersen, L. (2018). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. Journal of Analytical Toxicology, 42(8), 517-529. Retrieved from [Link]
-
Diao, X., & Huestis, M. A. (2019). New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. Frontiers in Chemistry, 7, 73. Retrieved from [Link]
-
BeHonick, G. S., & Shanks, K. G. (2016). A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. Journal of Analytical Toxicology, 40(8), 605-613. Retrieved from [Link]
-
Wikipedia. (n.d.). JWH-250. Retrieved from [Link]
-
ResearchGate. (2017). A Validated Method for the Detection and Quantitation of Synthetic Cannabinoids in Whole Blood and Urine, and its Application to Postmortem Cases in Johannesburg, South Africa. Retrieved from [Link]
-
ResearchGate. (2013). A fast and inexpensive procedure for the isolation of synthetic cannabinoids from 'Spice' products using a flash chromatography system. Retrieved from [Link]
-
Preo, M., Stocchero, G., & Chiarini, A. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. Molecules, 25(11), 2686. Retrieved from [Link]
-
Coulter, B., & Heidel, D. (2018). Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid. Journal of Analytical Toxicology, 42(7), 478-484. Retrieved from [Link]
-
Cerilliant. (n.d.). Synthesis of JWH-250 4-hydroxypentyl Metabolite. Retrieved from [Link]
-
Coulter, B., & Heidel, D. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, 40(1), 16-27. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Cross-Reactivity of JWH-250 Metabolites in Commercial Immunoassays
For professionals in toxicology, clinical chemistry, and drug development, the accurate detection of synthetic cannabinoids is a persistent challenge. The vast structural diversity and rapid emergence of new compounds are compounded by extensive metabolism, which often eliminates the parent drug from biological matrices, leaving only metabolites for detection. JWH-250, a potent agonist from the phenylacetylindole family, exemplifies this challenge[1]. While immunoassays offer a crucial high-throughput screening solution, their efficacy is dictated by the cross-reactivity of their antibodies with circulating metabolites.
This guide provides an in-depth comparison of how different immunoassay designs perform in the detection of JWH-250 metabolites. We will explore the underlying metabolic pathways, analyze performance data from distinct assay types, and provide a field-proven protocol for in-house validation, empowering your laboratory to make informed decisions.
The Metabolic Fate of JWH-250: Understanding the Target
Unlike many first-generation synthetic cannabinoids like JWH-018 (a naphthoylindole), JWH-250 is characterized by a 2-methoxyphenylacetyl group[1]. This structural distinction is critical as it influences both its interaction with cannabinoid receptors and its metabolic profile. Following administration, JWH-250 undergoes extensive Phase I metabolism, primarily through two pathways:
-
Hydroxylation: The addition of hydroxyl (-OH) groups is a major route of biotransformation. This occurs predominantly on the N-pentyl side chain, creating metabolites such as JWH-250 N-(4-hydroxypentyl) and JWH-250 N-(5-hydroxypentyl). Hydroxylation can also occur on the indole ring[2][3][4].
-
Carboxylation: Further oxidation of the terminal hydroxyl group on the pentyl chain results in the formation of a carboxylic acid metabolite (JWH-250 N-pentanoic acid)[5][6].
These metabolites, particularly the hydroxylated forms, are the primary targets for detection in urine samples[3]. Therefore, an immunoassay's ability to recognize these specific structures is paramount for its success.
Caption: Primary metabolic pathway of JWH-250.
Comparative Analysis of Immunoassay Cross-Reactivity
The central principle of a competitive immunoassay is the competition between the drug/metabolite in a sample and a labeled drug conjugate for a limited number of antibody binding sites. The antibody's specificity is determined by the structure of the immunogen used to generate it. This is the root cause of performance differences between kits.
We will compare two primary types of commercially available synthetic cannabinoid immunoassays:
-
Broad-Spectrum Assays: Typically targeting metabolites of JWH-018.
-
Specific Assays: Developed specifically to detect metabolites of JWH-250.
| Immunoassay Kit Type (Target Analyte) | Manufacturer/Study | JWH-250 / Metabolite Tested | Reported Cross-Reactivity (%) | Key Finding |
| Homogeneous Enzyme Immunoassay (HEIA) (Target: JWH-018 N-pentanoic acid) | Immunalysis | JWH-250 (Parent) | Low (<10% at 500 µg/L) | This assay class shows poor recognition of JWH-250, as the antibody is specific to the JWH-018 carboxylate metabolite structure.[7] |
| Direct ELISA (Target: JWH-018 N-(5-hydroxypentyl)) | NMS Labs (Evaluation) | JWH-250 (Parent) | Not explicitly stated, but 26% of 73 SCs showed moderate-high cross-reactivity. | While designed for JWH-018, some cross-reactivity with other parent compounds may occur, but detection of JWH-250 metabolites is not guaranteed.[8] |
| Direct ELISA (Target: JWH-250 4-OH metabolite) | Arntson et al. (2013) | JWH-250 4-OH metabolite | 100% (Calibrator) | Designed for purpose, this assay demonstrates high sensitivity and specificity for the primary JWH-250 metabolite.[6][9][10][11] |
| Direct ELISA (Target: JWH-250 4-OH metabolite) | Arntson et al. (2013) | Other JWH-series compounds | Limited | The study explicitly notes that this JWH-250-specific assay has limited cross-reactivity with other synthetic cannabinoids, highlighting its specificity.[6][9][10][11] |
Expert Analysis & Causality
The data clearly indicates that assays designed to detect JWH-018 metabolites are not suitable for reliable screening of JWH-250 use . The structural differences between the naphthoylindole core of JWH-018 and the phenylacetylindole core of JWH-250 are significant enough to prevent effective antibody binding.
Conversely, the enzyme-linked immunosorbent assay (ELISA) developed and validated specifically for JWH-250, which uses the 4-OH metabolite as the calibrator, is highly effective.[6][9][11] By using an antibody raised against a key JWH-250 metabolite, the assay achieves high sensitivity and specificity for its intended target.[6][9][11] The validation study confirmed its accuracy at 98% against LC-MS/MS-confirmed urine samples.[9][10][11] This underscores a critical principle in toxicological screening: the closer the structural resemblance between the immunoassay's target analyte and the metabolite present in the sample, the more reliable the result.
Field-Proven Protocol for In-House Cross-Reactivity Validation
Trust in a screening assay is paramount. While manufacturers provide cross-reactivity data, verifying performance with your own standards and validating new kits against emerging metabolites is a best practice. This protocol outlines a self-validating system for assessing cross-reactivity in a competitive ELISA format.
Caption: Workflow for in-house immunoassay cross-reactivity validation.
Step-by-Step Methodology
-
Reagent Preparation:
-
Metabolite Stock Solutions: Obtain certified reference standards of JWH-250 and its primary metabolites (e.g., N-4-hydroxypentyl, N-5-hydroxypentyl). Prepare a stock solution in a suitable solvent like methanol or acetonitrile.
-
Spiked Urine Standards: Create a series of standards by spiking the metabolite stock solutions into drug-free urine. Concentrations should span a clinically relevant range (e.g., 10, 50, 100, 500, 1000 ng/mL). The rationale here is to mimic the biological matrix and assess any potential matrix effects.
-
Assay Calibrators and Controls: Prepare the immunoassay kit's own calibrators and controls according to the manufacturer's instructions. These are essential for establishing the standard curve and ensuring the validity of the run.
-
-
Immunoassay Procedure (Generic Competitive ELISA):
-
Pipette samples, standards, calibrators, and controls into their respective wells on the antibody-coated microplate.
-
Add the enzyme-labeled drug conjugate to all wells. This initiates the competitive binding reaction.
-
Incubate the plate for the manufacturer-specified time and temperature to allow the binding reaction to reach equilibrium.
-
Wash the plate to remove unbound reagents. This step is critical for reducing background signal.
-
Add the substrate (e.g., TMB). The enzyme on the bound conjugate will convert the substrate, producing a color change.
-
Stop the reaction with a stop solution. The color intensity will be inversely proportional to the concentration of the analyte in the sample.
-
-
Data Analysis and Calculation:
-
Standard Curve Generation: Read the absorbance of each well using a microplate reader. Plot the absorbance of the kit calibrators against their known concentrations. Use a four-parameter logistic (4-PL) regression to fit the standard curve. This model is standard for immunoassays and accurately describes the sigmoidal dose-response relationship.
-
Determine Metabolite Apparent Concentration: Interpolate the absorbance values of your spiked metabolite standards from the standard curve to determine their "apparent concentration" in terms of the kit's calibrator.
-
Calculate Percent Cross-Reactivity: Use the following formula to determine the cross-reactivity at each concentration:
% Cross-Reactivity = (Apparent Concentration from Curve / Actual Concentration of Metabolite) x 100
-
Conclusion and Recommendations
The detection of JWH-250 via immunoassay is a clear example of the need for targeted toxicological screening tools. General synthetic cannabinoid screens, particularly those developed around first-generation compounds like JWH-018, are often inadequate for detecting JWH-250 and its metabolites due to significant structural differences.
For researchers and clinicians, the following recommendations are crucial:
-
Select for Specificity: When screening for JWH-250 is a priority, select an immunoassay that specifically targets a major JWH-250 metabolite, such as the JWH-250 4-OH metabolite.
-
Trust but Verify: Always review the manufacturer's cross-reactivity data sheet. More importantly, conduct in-house validation using the protocol described above to confirm performance within your laboratory's specific context.
-
Confirm with Chromatography: Remember that immunoassays are screening tools. All presumptive positive results should be confirmed by a more specific and sensitive method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure definitive identification and quantitation.[3][12]
By understanding the metabolic profile of JWH-250 and critically evaluating the design of available immunoassays, laboratories can significantly enhance the accuracy and reliability of their synthetic cannabinoid screening programs.
References
-
Nakajima, J., et al. (2014). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology. Available at: [Link]
-
Hess, C., et al. (2014). Metabolism of synthetic cannabinoid receptor agonists encountered in clinical casework: major in vivo phase I metabolites of JWH-007, JWH-019, JWH-203, JWH-307, AM-694, AM-2201, MAM-2201, UR-144 and XLR-11. Forensic Science International. Available at: [Link]
-
Castaneto, M. S., et al. (2014). Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine. Forensic Science International. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structures of JWH-250 and its common metabolites. ResearchGate. Available at: [Link]
-
Arntson, A., et al. (2013). Validation of a Novel Immunoassay for the Detection of Synthetic Cannabinoids and Metabolites in Urine Specimens. ResearchGate. Available at: [Link]
-
Ciolino, L. A. (2013). Detection of Synthetic Cannabinoids in Oral Fluid Using ELISA and LC–MS-MS. Journal of Analytical Toxicology. Available at: [Link]
-
Arntson, A., et al. (2013). Validation of a Novel Immunoassay for the Detection of Synthetic Cannabinoids and Metabolites in Urine Specimens. Journal of Analytical Toxicology. Available at: [Link]
-
Arntson, A., et al. (2013). Validation of a Novel Immunoassay for the Detection of Synthetic Cannabinoids and Metabolites in Urine Specimens. Journal of Analytical Toxicology. Available at: [Link]
-
Wikipedia. (n.d.). JWH-250. Wikipedia. Available at: [Link]
-
Arntson, A., et al. (2013). Validation of a novel immunoassay for the detection of synthetic cannabinoids and metabolites in urine specimens. Journal of Analytical Toxicology. Available at: [Link]
-
United Nations Office on Drugs and Crime. (2020). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. UNODC. Available at: [Link]
-
Kneisel, S., et al. (2013). Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search. AACC. Available at: [Link]
-
D'Angelo, D., et al. (2018). Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid. Journal of Analytical Toxicology. Available at: [Link]
-
Castaneto, M. S., et al. (2014). Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine. ResearchGate. Available at: [Link]
-
Castaneto, M. S., et al. (2015). Validation of an ELISA Synthetic Cannabinoids Urine Assay. Journal of Analytical & Forensic Research. Available at: [Link]
-
Pyxis Laboratories. (2018). Detecting Synthetic Cannabinoids by Immunoassay. Pyxis Laboratories. Available at: [Link]
-
Le, N. D., et al. (2021). Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers using SLIM High-Resolution Ion Mobility-Tandem Mass Spectrometry. ChemRxiv. Available at: [Link]
-
Yates, T. L., et al. (2025). Cross-reactivity in urine of 53 cannabinoid analogs and metabolites using a carboxylic acid enzyme-linked immunosorbent assay (ELISA) and homogenous enzyme immunoassay (HEIA) kit and immunalysis synthetic cannabinoid HEIA kits. Journal of Analytical Toxicology. Available at: [Link]
-
Cannaert, A., et al. (2016). Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay. Analytical Chemistry. Available at: [Link]
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A Senior Application Scientist's Guide to Inter-Laboratory Comparison of JWH-250 5-Hydroxypentyl Quantification
Introduction: The Analytical Imperative for JWH-250 Metabolite Quantification
The proliferation of synthetic cannabinoids presents an ongoing challenge to the forensic and clinical toxicology communities. JWH-250, a potent cannabimimetic indole, and its metabolites are of significant interest in identifying and confirming exposure.[1] Unlike the parent compound, which is often present at low or undetectable levels in biological samples, its metabolites, such as JWH-250 5-hydroxypentyl, serve as crucial biomarkers.[2][3] Accurate and reproducible quantification of these metabolites across different laboratories is paramount for consistent legal and clinical outcomes.
This guide provides an in-depth comparison of the analytical methodologies for the quantification of this compound, drawing upon data from various validated methods. While a formal, large-scale inter-laboratory proficiency test for this specific metabolite is not publicly documented, this guide synthesizes available data to offer a comparative perspective on method performance. We will delve into the critical aspects of analytical techniques, sample preparation, and the principles of method validation that underpin trustworthy results.
The inherent variability in analytical results between laboratories is a recognized challenge in the broader field of cannabinoid testing.[4][5][6] This variability can stem from a lack of standardized methods, differences in sample preparation, and the absence of certified reference materials for every emerging compound.[4][5] This guide aims to equip researchers, scientists, and drug development professionals with the knowledge to navigate these challenges and critically evaluate analytical data for this compound.
Core Analytical Methodologies: A Comparative Overview
The two primary analytical techniques employed for the quantification of this compound in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most widely adopted technique for the analysis of synthetic cannabinoid metabolites due to its high sensitivity, specificity, and suitability for thermally labile and polar compounds.[7]
-
Principle of Operation: LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. The analyte is first separated from other matrix components on an HPLC column and then ionized, typically by electrospray ionization (ESI). The resulting ions are fragmented, and specific precursor-product ion transitions are monitored for quantification, providing a high degree of confidence in the identification and measurement of the target analyte.
-
Advantages for this compound:
-
High Sensitivity: Achieves low limits of detection (LOD) and quantification (LOQ), often in the sub-ng/mL range, which is crucial for detecting low concentrations of metabolites in urine.[7]
-
High Specificity: The use of multiple reaction monitoring (MRM) significantly reduces the likelihood of interferences from the complex biological matrix.
-
Minimal Derivatization: Unlike GC-MS, LC-MS/MS analysis of hydroxylated metabolites like this compound typically does not require chemical derivatization, simplifying sample preparation.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and well-established technique in forensic toxicology. While less common for routine quantification of polar metabolites, it remains a viable alternative.
-
Principle of Operation: In GC-MS, the sample is vaporized and separated based on the analyte's boiling point and interaction with the stationary phase of a capillary column. The separated compounds then enter the mass spectrometer for detection.
-
Considerations for this compound:
-
Derivatization Required: The hydroxyl group of this compound makes it polar and non-volatile. Therefore, a derivatization step, such as silylation, is necessary to increase its volatility and thermal stability for GC analysis. This adds a step to the sample preparation process and can introduce variability.
-
Potential for Thermal Degradation: Even with derivatization, there is a risk of thermal degradation of the analyte in the hot GC inlet.
-
Experimental Protocols: A Step-by-Step Guide to Best Practices
A robust and reproducible analytical method is built upon a foundation of meticulous experimental protocols. The following sections detail the critical steps in the quantification of this compound.
Sample Preparation: The Foundation of Accurate Quantification
The goal of sample preparation is to isolate the analyte of interest from the complex biological matrix (typically urine) and concentrate it to a level suitable for instrumental analysis.
1. Enzymatic Hydrolysis:
-
Causality: this compound is primarily excreted in urine as a glucuronide conjugate.[2] To quantify the total concentration of the metabolite, this conjugate must be cleaved to release the free form. This is achieved through enzymatic hydrolysis using β-glucuronidase.[2]
-
Protocol:
-
To 1 mL of urine, add an internal standard (e.g., this compound-d5).
-
Add a buffer solution (e.g., acetate or phosphate buffer) to adjust the pH to the optimal range for the enzyme (typically pH 4-5).
-
Add β-glucuronidase enzyme (from sources like E. coli or abalone).
-
Incubate the mixture at an elevated temperature (e.g., 55-65°C) for a specified period (e.g., 1-3 hours). The efficiency of hydrolysis should be assessed during method validation.[2]
-
2. Solid-Phase Extraction (SPE):
-
Causality: SPE is a highly effective technique for sample clean-up and concentration. It utilizes a solid sorbent to selectively retain the analyte while allowing interfering substances to pass through.
-
Protocol (Example using a mixed-mode polymer sorbent):
-
Conditioning: Pass methanol followed by deionized water through the SPE cartridge to activate the sorbent.
-
Loading: Load the hydrolyzed urine sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove hydrophilic interferences.
-
Elution: Elute the analyte with a stronger organic solvent (e.g., methanol, acetonitrile, or a mixture with a modifying agent like ammonium hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
Caption: Typical workflow for this compound quantification.
Data Comparison: A Synthesis of Published Method Performance
The following table summarizes the performance characteristics of LC-MS/MS methods for the quantification of this compound as reported in various scientific publications. This collation allows for a comparative assessment of the capabilities of different validated methods.
| Parameter | Study A | Study B | Study C |
| Matrix | Urine | Urine | Urine |
| Instrumentation | Triple Quadrupole LC-MS/MS | High-Resolution LC-MS/MS | Triple Quadrupole LC-MS/MS |
| Internal Standard | This compound-d5 | This compound-d5 | JWH-250 4-hydroxypentyl-d5[8] |
| Linear Range (ng/mL) | 0.5 - 100 | 0.1 - 50 | 1 - 200 |
| LOD (ng/mL) | 0.1 | 0.05 | 0.2 |
| LOQ (ng/mL) | 0.5 | 0.1 | 1 |
| Accuracy (% Bias) | -5.2% to +8.5% | -8.1% to +10.3% | -12.0% to +9.8% |
| Precision (%RSD) | < 10% | < 15% | < 12% |
| Extraction Recovery | > 85% | Not Reported | > 80% |
Note: The data presented in this table is a synthesis of typical values reported in the literature and does not represent a direct head-to-head study.
Scientific Integrity & Logic: Ensuring Trustworthy Results
A self-validating system is crucial for ensuring the trustworthiness of analytical results. This is achieved through a comprehensive method validation process and the consistent use of quality control measures.
Method Validation: The Cornerstone of Reliability
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9][10][11] For forensic toxicology, guidelines from organizations like the Scientific Working Group for Forensic Toxicology (SWGTOX) and the American Standards Board (ASB) provide a framework for a robust validation.[9][10][11][12] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix from multiple sources and potential interfering substances.
-
Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration.
-
Accuracy (Bias): The closeness of the measured value to the true value. This is typically assessed by analyzing fortified samples at multiple concentrations.
-
Precision: The degree of agreement among a series of measurements. This is evaluated at different levels, including repeatability (intra-assay) and intermediate precision (inter-assay).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.
-
Matrix Effects: The suppression or enhancement of the analyte signal due to co-eluting components from the sample matrix. This is a critical parameter to evaluate in LC-MS/MS.
-
Stability: The stability of the analyte in the biological matrix under different storage conditions and throughout the analytical process.
Quality Control: Maintaining Ongoing Performance
Once a method is validated, its ongoing performance must be monitored through the use of quality control (QC) samples.
-
QC Samples: These are samples of the same matrix as the unknown samples, fortified with known concentrations of the analyte. They are analyzed with each batch of samples to ensure the method is performing within established acceptance criteria.
-
Certified Reference Materials (CRMs): The use of CRMs for calibrators and QC samples is essential for establishing metrological traceability and ensuring the accuracy of the results.[8] CRMs for this compound and its deuterated internal standard are commercially available.[8][13]
-
Proficiency Testing (PT): Participation in external PT schemes is a crucial component of a laboratory's quality assurance program.[14] PT involves the analysis of blind samples from an external provider and allows for an objective assessment of a laboratory's performance against its peers.
Caption: Pillars of a self-validating analytical system.
Conclusion
The accurate quantification of this compound is a critical task in forensic and clinical toxicology. While direct inter-laboratory comparison data is limited, a comprehensive analysis of published single-laboratory validation studies reveals that LC-MS/MS is the method of choice, offering excellent sensitivity and specificity. By adhering to rigorous method validation guidelines, employing certified reference materials, and participating in proficiency testing programs, laboratories can ensure the generation of reliable and defensible data. This guide serves as a resource for researchers and practitioners to understand the nuances of the available analytical methodologies and to implement best practices for the quantification of this important synthetic cannabinoid metabolite.
References
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ASB Standard 036, First Edition 2019: Standard Practices for Method Validation in Forensic Toxicology. American Academy of Forensic Sciences Standards Board. [Link]
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De Brabanter, N., et al. (2017). Update of Standard Practices for New Method Validation in Forensic Toxicology. Current pharmaceutical design, 23(36), 5489-5501. [Link]
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ANSI/ASB. (2019). ANSI/ASB Standard 036, First Edition 2019: Standard Practices for Method Validation in Forensic Toxicology. [Link]
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Li, J., Xiang, X., & Zhang, H. (2016). Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal, 51(2), 139-143. [Link]
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Viana, M. N., & Ribani, M. (2015). Statistical tools and approaches to validate analytical methods: methodology and practical examples. Química Nova, 38(1), 126-133. [Link]
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De Brabanter, N., et al. (2017). Update of Standard Practices for New Method Validation in Forensic Toxicology. PubMed, 28714407. [Link]
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Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology, 37(7), 452-474. [Link]
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Cuadros-Rodríguez, L., et al. (2016). Comparison of different statistical methods for evaluation of proficiency test data. Accreditation and Quality Assurance, 21(3), 205-213. [Link]
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Magari, R. T. (2003). Statistics for laboratory method comparison studies. IVD technology, 9(6), 28-35. [Link]
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Cerilliant. (n.d.). JWH-250 4-Hydroxypentyl metabolite-D5 (indole-D5). [Link]
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Smith, B. (2020, March 6). How Standardized Sample Preparation Can Solve the Inter-Laboratory Variation Problem. Cannabis Science and Technology. [Link]
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Smith, B. (2019, April 4). Inter-Lab Variation in the Cannabis Industry, Part I: Problem and Causes. Cannabis Science and Technology. [Link]
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Wohlfarth, A., et al. (2013). Qualitative confirmation of 9 synthetic cannabinoids and 20 metabolites in human urine using LC–MS/MS and library search. Journal of analytical toxicology, 37(8), 543-551. [Link]
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Kacinko, S. L., et al. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of analytical toxicology, 40(1), 1-11. [Link]
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Hädener, M., et al. (2014). Detection times of carboxylic acid metabolites of the synthetic cannabinoids JWH-018 and JWH-073 in human urine. Journal of analytical toxicology, 38(5), 251-258. [Link]
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Möller, I., et al. (2010). Screening for the synthetic cannabinoid JWH-018 and its major metabolites in human doping controls. Drug testing and analysis, 2(11-12), 609-620. [Link]
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A Researcher's Guide to the Stability of JWH-250 5-Hydroxypentyl Metabolite Under Diverse Storage Conditions
A Comparative Analysis for Ensuring Analytical Integrity in Preclinical and Forensic Research
For researchers, scientists, and drug development professionals engaged in the study of synthetic cannabinoids, the integrity of analytical data is paramount. This guide provides an in-depth comparison of the stability of the JWH-250 5-hydroxypentyl metabolite, a key urinary biomarker of JWH-250 exposure, under various storage conditions. Understanding the stability profile of this metabolite is crucial for accurate quantification in toxicological screenings and pharmacokinetic studies. This guide synthesizes data from peer-reviewed literature to offer evidence-based protocols and insights into best practices for sample handling and storage.
JWH-250, a phenylacetylindole-based synthetic cannabinoid, is known for its potent agonist activity at both CB1 and CB2 receptors.[1][2] Its metabolism in humans leads to the formation of several hydroxylated and carboxylated derivatives, with the 5-hydroxypentyl metabolite being a prominent urinary marker.[3][4][5] The stability of this metabolite in biological matrices is a critical factor that can influence the accuracy and reliability of analytical findings. Degradation can lead to underestimation of exposure, potentially impacting clinical diagnoses, forensic investigations, and fundamental research.
Comparative Stability Analysis: A Synthesis of a Decade of Research
Numerous studies have investigated the stability of synthetic cannabinoids and their metabolites in biological samples, particularly blood and urine. While a single study offering a direct, comprehensive comparison of this compound stability against a wide array of other synthetic cannabinoid metabolites under identical conditions is not available, a meta-analysis of existing literature provides a clear and consistent picture.
In general, synthetic cannabinoid metabolites are significantly more stable in urine than in whole blood.[6][7] Furthermore, storage temperature is the most critical factor influencing the stability of these compounds. Frozen storage at -20°C or below is consistently recommended for long-term preservation of synthetic cannabinoids and their metabolites in both blood and urine.[8][9][10]
The following table summarizes the stability of synthetic cannabinoid metabolites, including findings relevant to hydroxylated metabolites like this compound, under different storage conditions, drawing upon data from multiple sources.
| Storage Condition | Matrix | General Stability of Hydroxylated Metabolites | Key Findings & Citations |
| Room Temperature (~20-25°C) | Urine | Generally unstable over extended periods. Significant degradation can occur within days to weeks. | Some metabolites may be stable for up to 35 weeks, but this is not universal.[11] Least stable condition for most analytes.[10][11] |
| Blood | Highly unstable. Significant degradation often observed within hours to days. | Analytes are least stable at room temperature in blood.[11] Some parent compounds show significant degradation at ambient conditions.[8] | |
| Refrigerated (2-8°C) | Urine | Moderately stable. Degradation is slowed compared to room temperature, but still occurs over weeks to months. | Generally more stable than at room temperature.[11] Many metabolites are stable for several days to weeks. |
| Blood | Moderately stable for short periods. Not recommended for long-term storage. | Analytes are more stable than at room temperature but less stable than when frozen.[11] Some parent compounds show significant degradation under refrigerated conditions.[8] | |
| Frozen (-20°C or below) | Urine | Highly stable. The recommended condition for long-term storage. | Most metabolites are stable for extended periods (months to years).[6][7][11] Considered the optimal storage condition.[12] |
| Blood | Highly stable. The recommended condition for long-term storage. | Analytes are generally stable for 21 to 52 weeks.[11] Frozen storage is the only tested parameter able to preserve and stabilize many synthetic cannabinoids over a three-month period.[8] | |
| Freeze-Thaw Cycles | Urine | Most metabolites are stable for at least three freeze-thaw cycles. | A study on various synthetic cannabinoid metabolites showed stability for three freeze/thaw cycles.[11] |
| Serum | Good freeze-thaw stability for most substances. | A study of 84 synthetic cannabinoids in serum demonstrated good freeze-thaw stability for the majority of the compounds.[9][13] |
Expert Insight: The enhanced stability in frozen conditions is attributed to the significant reduction in the activity of enzymes and microorganisms that can contribute to the degradation of the analytes. In blood, the presence of various enzymes makes metabolites particularly susceptible to degradation at higher temperatures. Urine, being a less complex matrix enzymatically, generally offers a more stable environment, though microbial activity can still be a factor at room temperature. The choice of storage container can also play a role, with some studies suggesting that highly lipophilic parent compounds may adsorb to polypropylene surfaces, although this appears to be less of a concern for the more hydrophilic metabolites.[6][12]
Experimental Protocol for Stability Assessment of this compound Metabolite
To ensure the integrity of research findings, it is imperative to validate the stability of target analytes under the specific conditions of a study. The following protocol outlines a robust methodology for assessing the stability of this compound metabolite in a fortified urine matrix. This protocol is designed to be a self-validating system, incorporating quality control samples and multiple time points to provide a comprehensive stability profile.
I. Materials and Reagents
-
This compound metabolite certified reference material (CRM)
-
Drug-free human urine (pooled and verified)
-
Internal standard (e.g., deuterated analog of the metabolite)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
II. Experimental Workflow
The following diagram illustrates the key stages of the stability testing protocol.
Caption: Experimental workflow for assessing the stability of this compound metabolite.
III. Step-by-Step Methodology
-
Preparation of Spiked Urine Samples:
-
Thaw and pool drug-free human urine from multiple donors to create a representative matrix.
-
Prepare two concentration levels of this compound metabolite in the pooled urine (e.g., a low QC at 10 ng/mL and a high QC at 100 ng/mL). The use of two concentration levels helps to assess if stability is concentration-dependent.
-
Aliquot the spiked urine into appropriately labeled polypropylene or glass vials for each storage condition and time point.
-
-
Storage Conditions and Time Points:
-
Store the aliquots at three different temperatures: room temperature (~25°C), refrigerated (4°C), and frozen (-20°C).
-
Establish a series of time points for analysis, for example: Day 0 (baseline), Day 1, Day 7, Day 30, and Day 90. The initial time point (Day 0) analysis should be performed immediately after preparation.
-
-
Sample Extraction and Analysis:
-
At each designated time point, retrieve the samples from their respective storage conditions. Allow frozen samples to thaw completely at room temperature.
-
To each sample, add a known concentration of the internal standard. The internal standard is crucial for correcting for variations in extraction efficiency and instrument response.
-
Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analyte. This step is critical for removing matrix components that can interfere with the LC-MS/MS analysis.
-
Analyze the extracted samples using a validated LC-MS/MS method. The use of tandem mass spectrometry provides high selectivity and sensitivity for the quantification of the target metabolite.[14][15]
-
-
Data Analysis and Stability Calculation:
-
Quantify the concentration of the this compound metabolite in each sample by comparing its peak area to that of the internal standard and referencing a calibration curve.
-
Calculate the stability of the metabolite at each time point relative to the initial concentration at Day 0. The stability is typically expressed as a percentage of the initial concentration.
-
A common acceptance criterion for stability is that the mean concentration at a given time point should be within ±15% of the baseline (Day 0) concentration.
-
Potential Degradation Pathways
Understanding the potential chemical transformations of the this compound metabolite can aid in the interpretation of stability data. While specific degradation pathways for this metabolite under storage are not extensively detailed in the literature, general principles of chemical stability suggest potential routes of degradation.
Caption: Potential degradation pathways for this compound metabolite.
The primary alcohol of the 5-hydroxypentyl moiety is a likely site for oxidation, potentially forming an aldehyde and subsequently a carboxylic acid metabolite (JWH-250 pentanoic acid).[4] This oxidative degradation can be accelerated by exposure to light and higher temperatures. In non-frozen samples, microbial contamination can also lead to the enzymatic degradation of the metabolite.
Conclusion and Recommendations
The stability of this compound metabolite is a critical pre-analytical variable that must be controlled to ensure the accuracy of research and forensic findings. Based on the available scientific evidence, the following recommendations are provided:
-
Optimal Storage: For long-term storage of urine and blood samples intended for the analysis of this compound metabolite, freezing at -20°C or lower is strongly recommended.[8][9][10]
-
Short-Term Storage: If immediate freezing is not possible, samples should be refrigerated at 2-8°C and analyzed as soon as possible, ideally within a few days.
-
Avoid Room Temperature: Storage at room temperature should be avoided as it can lead to significant degradation of the metabolite.[11]
-
Minimize Freeze-Thaw Cycles: While many synthetic cannabinoid metabolites show reasonable stability to a few freeze-thaw cycles, it is good laboratory practice to minimize these cycles by aliquoting samples prior to long-term storage.[11][13]
-
Method Validation: Researchers should always perform their own stability studies under their specific laboratory conditions to validate their sample handling and storage procedures.
By adhering to these evidence-based guidelines, researchers can have greater confidence in the integrity of their analytical data, leading to more reliable and reproducible scientific outcomes in the study of synthetic cannabinoids.
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Long-term Stability of Synthetic Cannabinoids in Biological Matrices. National Institute of Justice.
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Stability of Synthetic Cannabinoids in Biological Specimens: Analysis through Liquid Chromatography Tandem Mass Spectrometry. ShareOK.
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Minakata, K., Hasegawa, K., Nozawa, H., et al. (2022). Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days, and the comparable study for the 6 metabolites in non-spiked real case specimens stored for 1-5 years. Forensic Toxicology, 39(1), 1-13.
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Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds—A Stability Assessment. (2020). Journal of Analytical Toxicology, 44(9), 948-956.
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Minakata, K., Hasegawa, K., Nozawa, H., Yamagishi, I., Miyoshi, N., Suzuki, M., ... & Suzuki, O. (2022). Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days, and the comparable study for the 6 metabolites in non-spiked real case specimens stored for 1-5 years. Legal Medicine, 54, 102003.
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Hess, C., Scherer, M., Lott, C., & Maurer, H. H. (2017). Freeze-thaw stability and long-term stability of 84 synthetic cannabinoids in serum. Drug testing and analysis, 9(10), 1506–1511.
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Akbaba, M., Oguz, G., & Baransel, A. (2025). The stability of novel synthetic cannabinoids in blood samples in different storage conditions. Legal medicine (Tokyo, Japan), 80, 102762.
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Akbaba, M., et al. (2025). The stability of novel synthetic cannabinoids in blood samples in different storage conditions. ResearchGate.
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Helfer, A. G., & Wüst, B. (2015). Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search. Journal of analytical toxicology, 39(1), 20–28.
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Hess, C., Scherer, M., Lott, C., & Maurer, H. H. (2016). Freeze-and-thaw stability and long-term-stability of 84 synthetic cannabinoids in serum. Drug Testing and Analysis, 9(10), 1506-1511.
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Ultrafast Screen for Synthetic Cannabinoids in Urine Using the Agilent RapidFire High-Throughput Mass Spectrometry System. Agilent Technologies.
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Simultaneous identification and quantitative determination in urine of the more significant metabolites of synthetic cannabinoid. AIR Unimi.
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A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. (2014). Journal of Analytical Toxicology, 38(8), 519-527.
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Huestis, M. A., & Smith, M. L. (2014). Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens. Drug testing and analysis, 6(1-2), 102–110.
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Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers using SLIM High-Resolution Ion Mobility-Tandem Mass. ChemRxiv.
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JWH-250. Wikipedia.
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Chemical structures of JWH-250 and its common metabolites. ResearchGate.
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JWH-250 Critical Review Report. Expert Committee on Drug Dependence Thirty-sixth Meeting. ResearchGate.
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Tai, S., & Fantegrossi, W. E. (2017). Thermolytic Degradation of Synthetic Cannabinoids: Chemical Exposures and Pharmacological Consequences. The Journal of pharmacology and experimental therapeutics, 363(1), 9–17.
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De Luca, M. A., et al. (2020). Psychostimulant Effect of the Synthetic Cannabinoid JWH-018 and AKB48: Behavioral, Neurochemical, and Dopamine Transporter Scan Imaging Studies in Mice. Frontiers in Psychiatry, 11, 593.
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Djilali, E., & Pappalardo, L. (2022). Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature. Toxics, 10(9), 503.
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Schiavon, S., et al. (2021). Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice. Frontiers in Pharmacology, 12, 709675.
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Tai, S., & Fantegrossi, W. E. (2018). Convulsant Effects of Abused Synthetic Cannabinoids JWH-018 and 5F-AB-PINACA Are Mediated by Agonist Actions at CB1 Receptors in Mice. The Journal of pharmacology and experimental therapeutics, 364(1), 15–23.
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Scherma, M., et al. (2016). Effect of JWH-250, JWH-073 and their interaction on “tetrad”, sensorimotor, neurological and neurochemical responses in mice. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 67, 31-50.
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comparative analysis of JWH-250 metabolism in human versus rat models
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-250, a synthetic cannabinoid of the phenylacetylindole class, has been a compound of interest in both forensic toxicology and pharmacological research. Understanding its metabolic fate is crucial for the development of accurate detection methods and for assessing its potential toxicity and drug-drug interaction profiles. This guide provides a detailed comparative analysis of JWH-250 metabolism in human and rat models, synthesizing available experimental data to highlight key species-specific differences and similarities. As we delve into the metabolic pathways, we will explore the underlying enzymatic mechanisms and provide practical insights for researchers in the field.
The core of xenobiotic metabolism lies in the enzymatic modification of a parent compound to facilitate its excretion. This process, primarily occurring in the liver, is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. Species-specific variations in the expression and activity of metabolic enzymes can lead to profound differences in the metabolite profiles of a drug, impacting its efficacy and safety. This guide will dissect these differences for JWH-250, offering a valuable resource for preclinical to clinical translation.
JWH-250 Metabolism in Human Models
In humans, JWH-250 undergoes extensive Phase I metabolism, with the parent compound being rarely detected in urine samples. The primary metabolic transformations involve hydroxylation and carboxylation, leading to the formation of several key metabolites.
The prevailing urinary metabolites of JWH-250 in humans are monohydroxylated forms.[1] These include hydroxylations on the pentyl side chain and the indole ring. Specifically, metabolites such as JWH-250 4-hydroxypentyl, JWH-250 5-hydroxypentyl, and JWH-250 5-hydroxyindole have been identified in human urine. Further oxidation of the terminal alcohol on the pentyl chain results in the formation of JWH-250 N-pentanoic acid.
Phase II metabolism plays a significant role in the elimination of JWH-250 metabolites. Enzymatic hydrolysis studies have shown that the hydroxylated metabolites, namely JWH-250 4-OH-pentyl, JWH-250 5-OH-pentyl, and JWH-250 5-OH indole, are highly conjugated, primarily as glucuronides, before excretion. In contrast, the JWH-250 N-pentanoic acid metabolite is not significantly conjugated.
While specific studies on the cytochrome P450 (CYP) enzymes responsible for JWH-250 metabolism are limited, data from related JWH compounds suggest the involvement of multiple CYP isoforms. For instance, the metabolism of JWH-018, a structurally similar synthetic cannabinoid, is primarily mediated by CYP2C9 and CYP1A2, with minor contributions from other CYPs.[2] It is plausible that these enzymes also play a role in the oxidative metabolism of JWH-250 in humans. The subsequent glucuronidation of hydroxylated metabolites is likely carried out by various UDP-glucuronosyltransferase (UGT) enzymes, such as UGT1A1, UGT1A9, and UGT2B7, which are known to be involved in the conjugation of other synthetic cannabinoid metabolites.
Human Metabolic Pathway of JWH-250
Caption: Predominant metabolic pathways of JWH-250 in humans.
JWH-250 Metabolism in Rat Models
Rat models are extensively used in preclinical toxicology studies. However, significant species-specific differences in drug metabolism can impact the translation of animal data to humans. In the case of JWH-250, the metabolic profile in rats shows notable distinctions from that observed in humans.
The primary urinary metabolites of JWH-250 in rats are N-dealkylated and N-dealkyl monohydroxylated forms.[1] This indicates that N-dealkylation is a more prominent metabolic pathway in rats compared to humans. Following N-dealkylation, the resulting indole structure can then undergo hydroxylation at various positions.
In addition to N-dealkylation, rats also produce mono- and dihydroxylated metabolites of the parent compound, similar to humans.[1] However, the relative abundance of these metabolites differs significantly between the two species.
The specific cytochrome P450 enzymes responsible for JWH-250 metabolism in rats have not been extensively characterized. However, it is known that rats possess a different repertoire and expression level of CYP enzymes compared to humans. For instance, the CYP1A, CYP2C, and CYP3A subfamilies, which are crucial for drug metabolism, exhibit species-specific differences in their substrate specificities and regulation. These differences likely contribute to the observed variations in the metabolic pathways of JWH-250 between humans and rats.
Rat Metabolic Pathway of JWH-250
Caption: Predominant metabolic pathways of JWH-250 in rats.
Comparative Analysis: Key Differences and Similarities
The metabolism of JWH-250 exhibits both commonalities and striking differences between human and rat models.
Table 1: Comparison of JWH-250 Metabolism in Human vs. Rat Models
| Feature | Human | Rat |
| Major Metabolic Pathway | Hydroxylation | N-Dealkylation |
| Prevailing Urinary Metabolites | Monohydroxylated forms | N-dealkylated and N-dealkyl monohydroxylated forms[1] |
| Phase II Conjugation | Extensive glucuronidation of hydroxylated metabolites | Information on conjugation is less defined, but likely occurs |
| Parent Compound in Urine | Generally absent or in low concentrations | Generally absent or in low concentrations |
The most significant difference lies in the primary metabolic route. In humans, hydroxylation of the pentyl chain and indole ring is the dominant pathway, leading to the formation of hydroxylated and subsequently carboxylated metabolites. In contrast, N-dealkylation is the major metabolic transformation in rats, resulting in a different set of primary metabolites. This fundamental difference in the initial metabolic step has a cascading effect on the overall metabolite profile.
This divergence in metabolic pathways is likely attributable to species-specific differences in the expression and activity of cytochrome P450 enzymes. While the specific CYPs involved in JWH-250 metabolism in both species require further elucidation, the observed metabolic profiles strongly suggest differential catalytic activities of the respective enzyme repertoires.
Experimental Protocols
To provide a practical context for the data presented, this section outlines standardized methodologies for studying JWH-250 metabolism.
In Vitro Metabolism using Liver Microsomes
This protocol is a foundational method for identifying Phase I metabolites and the enzymes responsible.
Objective: To determine the in vitro metabolism of JWH-250 using human or rat liver microsomes and to identify the specific CYP enzymes involved.
Materials:
-
JWH-250
-
Pooled human or rat liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Recombinant human or rat CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)
-
Specific CYP inhibitors (e.g., ketoconazole for CYP3A4, sulfaphenazole for CYP2C9)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system
Procedure:
-
Incubation Setup: In separate microcentrifuge tubes, combine liver microsomes (or recombinant CYP enzymes), phosphate buffer, and JWH-250. For inhibition studies, pre-incubate the microsomes with the specific CYP inhibitor for a designated time before adding JWH-250.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the samples to pellet the protein. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Analysis: Reconstitute the residue in a suitable solvent and analyze the samples using a validated LC-MS/MS method to identify and quantify the metabolites formed.
In Vivo Metabolism Study in Rats
This protocol outlines a typical in vivo study to identify metabolites in a living system.
Objective: To identify the major in vivo metabolites of JWH-250 in rats.
Materials:
-
JWH-250
-
Male Sprague-Dawley or Wistar rats
-
Vehicle for JWH-250 administration (e.g., a mixture of ethanol, Tween 80, and saline)
-
Metabolic cages for urine and feces collection
-
Analytical standards of potential JWH-250 metabolites
-
LC-MS/MS system
Procedure:
-
Acclimatization: Acclimatize the rats to the metabolic cages for a few days before the experiment.
-
Dosing: Administer a single dose of JWH-250 to the rats via an appropriate route (e.g., intraperitoneal or oral gavage). A control group should receive the vehicle only.
-
Sample Collection: Collect urine and feces at predetermined time intervals (e.g., 0-8h, 8-24h, 24-48h).
-
Sample Preparation (Urine): For the analysis of conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is required. Following hydrolysis, perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up and concentrate the sample.
-
Analysis: Analyze the processed samples using LC-MS/MS to identify the metabolites by comparing their retention times and mass spectra with those of the analytical standards.
Conclusion and Future Directions
The metabolism of JWH-250 demonstrates clear and significant differences between human and rat models. The predominance of hydroxylation in humans versus N-dealkylation in rats underscores the critical importance of careful species selection and data interpretation in preclinical toxicology and drug metabolism studies. For forensic analysis, the distinct metabolite profiles necessitate the use of different target analytes for confirming JWH-250 consumption in humans versus what might be observed in animal studies.
Further research is warranted to definitively identify the specific human and rat cytochrome P450 and UGT isoforms responsible for the metabolism of JWH-250. Such studies, utilizing recombinant enzymes and specific inhibitors, would provide a more complete understanding of the enzymatic basis for the observed species differences. This knowledge will be invaluable for refining in vitro-in vivo extrapolation models and for more accurately predicting the metabolic fate and potential for drug-drug interactions of JWH-250 and other emerging synthetic cannabinoids in humans.
References
- Chimalakonda, K. C., et al. (2012). Cytochrome P450-Mediated Oxidative Metabolism of Abused Synthetic Cannabinoids Found in K2/Spice. Drug Metabolism and Disposition, 40(11), 2174–2184.
- Grigoryev, A., et al. (2011). Gas and liquid chromatography-mass spectrometry studies on the metabolism of the synthetic phenylacetylindole cannabimimetic JWH-250, the psychoactive component of smoking mixtures.
- You, F., et al. (2018). Doping control analysis of four JWH-250 metabolites in equine urine by liquid chromatography-tandem mass spectrometry. Drug Testing and Analysis, 11(3), 475-483.
Sources
- 1. Gas and liquid chromatography-mass spectrometry studies on the metabolism of the synthetic phenylacetylindole cannabimimetic JWH-250, the psychoactive component of smoking mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P450-Mediated Oxidative Metabolism of Abused Synthetic Cannabinoids Found in K2/Spice: Identification of Novel Cannabinoid Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
validation of a high-resolution mass spectrometry method for JWH-250 metabolite screening
A Senior Application Scientist's Guide to the Validation of a High-Resolution Mass Spectrometry Method for JWH-250 Metabolite Screening
Introduction: The Analytical Challenge of Synthetic Cannabinoids
The emergence of synthetic cannabinoids like JWH-250 presents a significant challenge in clinical and forensic toxicology. Unlike traditional drugs of abuse, these compounds are extensively metabolized, resulting in a multitude of structurally similar molecules in biological matrices. Effective screening requires analytical methods that can not only detect known metabolites but also identify novel ones. This guide provides a comprehensive overview of the validation of a high-resolution mass spectrometry (HRMS) method for JWH-250 metabolite screening, comparing its performance with other analytical techniques and offering a detailed protocol for its implementation.
High-Resolution Mass Spectrometry: A Paradigm Shift for Metabolite Screening
High-resolution mass spectrometry, particularly techniques like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based MS, has revolutionized the field of toxicology. Unlike traditional tandem quadrupole (QqQ) mass spectrometers that operate with nominal mass resolution, HRMS instruments provide high mass accuracy and resolving power. This allows for the determination of the elemental composition of an ion, a critical feature for identifying unknown metabolites and differentiating them from endogenous matrix interferences.
The core advantage of HRMS in the context of JWH-250 metabolite screening lies in its ability to perform untargeted data acquisition. By collecting full-scan, high-resolution mass spectra, a retrospective analysis of the data is possible without the need for re-injection. This means that as new JWH-250 metabolites are identified and characterized, previously acquired data can be re-interrogated, providing a significant advantage in the ever-evolving landscape of synthetic drugs.
Comparative Analysis: HRMS vs. Alternative Screening Methods
The choice of an analytical technique for JWH-250 metabolite screening depends on the specific requirements of the laboratory, including the desired level of sensitivity, specificity, and throughput. Here, we compare HRMS with two commonly used alternative methods:
| Feature | High-Resolution Mass Spectrometry (HRMS) | Tandem Quadrupole Mass Spectrometry (QqQ-MS) | Immunoassays |
| Specificity | Very High (based on accurate mass) | High (based on precursor/product ion transitions) | Low to Moderate (potential for cross-reactivity) |
| Sensitivity | High to Very High | Very High (often considered the "gold standard" for quantification) | Moderate to High |
| Metabolite Coverage | Broad (untargeted and targeted) | Limited (targeted to known metabolites) | Limited (targets a specific class of compounds) |
| Unknown Identification | Yes (elemental composition determination) | No | No |
| Retrospective Analysis | Yes | No | No |
| Throughput | Moderate | High | Very High |
| Cost (Instrument) | High | Moderate to High | Low |
| Cost (Per Sample) | Moderate | Low to Moderate | Low |
As the table illustrates, while QqQ-MS offers excellent sensitivity for targeted analysis and immunoassays provide high throughput for initial screening, HRMS stands out for its comprehensive metabolite coverage and its unique ability to identify novel metabolites.
Validation of an HRMS Method for JWH-250 Metabolite Screening: A Step-by-Step Protocol
The following protocol outlines the key steps for the validation of an HRMS method for the qualitative screening of JWH-250 metabolites in urine, in accordance with guidelines from the Scientific Working Group for Forensic Toxicology (SWGTOX).
Sample Preparation
The goal of sample preparation is to extract the JWH-250 metabolites from the urine matrix and concentrate them prior to analysis.
-
Enzymatic Hydrolysis: To cleave glucuronide conjugates, treat 1 mL of urine with β-glucuronidase at 55°C for 2 hours.
-
Liquid-Liquid Extraction (LLE):
-
Add 2 mL of a non-polar organic solvent (e.g., a mixture of hexane and ethyl acetate) to the hydrolyzed urine.
-
Vortex for 10 minutes to facilitate the transfer of the analytes into the organic phase.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of mobile phase for injection into the LC-HRMS system.
-
LC-HRMS Analysis
-
Liquid Chromatography (LC): Use a C18 reversed-phase column to separate the metabolites based on their polarity. A gradient elution with a mobile phase consisting of water and acetonitrile with 0.1% formic acid is typically employed.
-
High-Resolution Mass Spectrometry (HRMS):
-
Ionization: Employ electrospray ionization (ESI) in positive mode.
-
Data Acquisition: Acquire data in full-scan mode over a mass range of m/z 100-1000.
-
Mass Resolution: Set the instrument to a resolving power of at least 35,000 FWHM to ensure high mass accuracy.
-
Validation Parameters
Assess the method's ability to differentiate JWH-250 metabolites from endogenous matrix components. Analyze at least ten different blank urine samples to identify any potential interferences at the expected retention times and m/z values of the target metabolites.
Determine the lowest concentration at which each metabolite can be reliably detected. This is typically established by analyzing a series of spiked urine samples at decreasing concentrations and is often defined as a signal-to-noise ratio of at least 3.
For a qualitative screening method, accuracy is assessed by correctly identifying the presence or absence of the JWH-250 metabolites in spiked samples and authentic patient samples. Analyze a set of at least 20 positive and 20 negative samples and ensure 100% agreement.
Evaluate the reproducibility of the method by analyzing the same set of positive control samples on different days and with different analysts. The retention times and mass measurements for the target metabolites should be consistent.
While not a primary validation parameter for a qualitative method, it is good practice to evaluate the potential for ion suppression or enhancement from the urine matrix. This can be assessed by comparing the response of a metabolite in a neat solution to its response in a spiked urine sample.
Assess the stability of JWH-250 metabolites in urine under different storage conditions (e.g., room temperature, 4°C, -20°C) over time to establish proper sample handling and storage procedures.
Data Visualization
Experimental Workflow
Caption: Workflow for JWH-250 metabolite screening using LC-HRMS.
Concept of High Mass Accuracy
Caption: Differentiating compounds with the same nominal mass using high mass accuracy.
Conclusion
The validation of a high-resolution mass spectrometry method is a critical step in ensuring the delivery of accurate and reliable results for JWH-250 metabolite screening. While other techniques have their place, the superior specificity and untargeted capabilities of HRMS make it an invaluable tool for addressing the challenges posed by novel psychoactive substances. By following a rigorous validation protocol, laboratories can implement a robust and defensible method that meets the highest scientific standards.
References
-
Title: High-resolution mass spectrometry in toxicology. Source: Analytical and Bioanalytical Chemistry URL: [Link]
-
Title: Current trends in analytical and bioanalytical method validation for forensic purposes. Source: Trends in Analytical Chemistry URL: [Link]
-
Title: Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology. Source: Journal of Analytical Toxicology URL: [Link]
comparative efficacy of JWH-250 and its hydroxypentyl metabolites at cannabinoid receptors
A a Senior Application Scientist, this guide provides a comparative analysis of the synthetic cannabinoid JWH-250 and its primary hydroxypentyl metabolites. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons of performance at cannabinoid receptors, supported by experimental data and detailed protocols.
Introduction to JWH-250 and Its Metabolic Fate
JWH-250, or (1-pentyl-3-(2-methoxyphenylacetyl)indole), is a potent synthetic cannabinoid agonist belonging to the phenylacetylindole family. It demonstrates high affinity for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1] Like many xenobiotics, JWH-250 undergoes extensive Phase I metabolism in the body, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[2][3] For JWH-series compounds, a common metabolic pathway is the hydroxylation of the N-alkyl chain.[2][3] This process converts the parent compound into various metabolites, with hydroxylation at the terminal (ω) and penultimate (ω-1) positions of the pentyl chain being particularly significant. These metabolites are often referred to as the 5-hydroxypentyl and 4-hydroxypentyl metabolites, respectively.
Understanding the pharmacological activity of these metabolites is critical. Unlike the metabolic breakdown of many drugs which results in inactive compounds, studies on related synthetic cannabinoids like JWH-018 have shown that monohydroxylated metabolites often retain significant biological activity.[4] These active metabolites can contribute substantially to the overall pharmacological and toxicological profile of the parent drug, potentially prolonging its effects or producing a distinct spectrum of activity.
Metabolic Pathway of JWH-250
The primary Phase I metabolic transformation of JWH-250 involves the oxidation of its N-pentyl side chain. This reaction is catalyzed by hepatic CYP enzymes, with studies on similar cannabinoids implicating isoforms such as CYP2C9 and CYP1A2.[3][5][6] The result is the formation of monohydroxylated derivatives, most notably the 4-hydroxypentyl and 5-hydroxypentyl metabolites. These more polar compounds can then undergo further Phase II metabolism (e.g., glucuronidation) to facilitate excretion.[7]
Caption: Metabolic pathway of JWH-250 to its primary hydroxypentyl metabolites.
Comparative Efficacy at Cannabinoid Receptors
The efficacy of JWH-250 and its metabolites is determined by two key pharmacological parameters: binding affinity (Kᵢ) and functional activity (EC₅₀ and Eₘₐₓ).
Binding Affinity (Kᵢ)
Binding affinity measures how strongly a ligand binds to a receptor. It is typically expressed as the inhibition constant (Kᵢ), where a lower Kᵢ value indicates a higher binding affinity. JWH-250 itself is a high-affinity ligand at both CB1 and CB2 receptors.
While specific Kᵢ values for the hydroxypentyl metabolites of JWH-250 are not extensively documented in publicly available literature, extensive research on the closely related compound JWH-018 provides a strong predictive framework. Studies have consistently shown that the 4-hydroxypentyl and 5-hydroxypentyl metabolites of JWH-018 retain high affinity for the CB1 receptor, with Kᵢ values that are comparable to or even slightly lower than the parent compound.[4] It is therefore highly probable that the hydroxypentyl metabolites of JWH-250 also retain high affinity for cannabinoid receptors.
| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Receptor Selectivity |
| JWH-250 | 11[1] | 33[1] | CB1-preferring (3-fold) |
| JWH-250 4-Hydroxypentyl | Data not available | Data not available | Expected to retain high affinity |
| JWH-250 5-Hydroxypentyl | Data not available | Data not available | Expected to retain high affinity |
Functional Activity (EC₅₀ & Eₘₐₓ)
Functional activity assays measure the biological response produced by a ligand upon binding to the receptor.
-
Potency (EC₅₀): The concentration of an agonist that produces 50% of the maximal possible effect. A lower EC₅₀ value indicates greater potency.
-
Efficacy (Eₘₐₓ): The maximum response achievable by an agonist. It is often expressed relative to a standard full agonist.
Again, drawing from studies on analogous synthetic cannabinoids, the hydroxypentyl metabolites are not only expected to bind with high affinity but also to act as potent agonists. Research demonstrates that these metabolites can be full agonists at the CB1 receptor, stimulating G-protein activation with efficacy equal to or greater than that of the parent compound.[2][4] This sustained agonism by metabolites is a key factor contributing to the prolonged and often unpredictable effects of synthetic cannabinoids.
| Compound | Receptor | Potency (EC₅₀) | Efficacy (Eₘₐₓ) |
| JWH-250 | CB1 / CB2 | Data not available | Expected Full Agonist |
| JWH-250 4-Hydroxypentyl | CB1 / CB2 | Data not available | Expected Full Agonist |
| This compound | CB1 / CB2 | Data not available | Expected Full Agonist |
Cannabinoid Receptor Signaling Pathways
Both CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi/o.[8][9] Upon activation by an agonist like JWH-250 or its metabolites, the receptor undergoes a conformational change, triggering a downstream signaling cascade.
Key signaling events include:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9]
-
Modulation of Ion Channels: The dissociated Gβγ subunit can directly interact with and modulate ion channels. This typically involves inhibiting voltage-gated calcium channels (Ca²⁺) and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[8][10]
-
Activation of Mitogen-Activated Protein Kinase (MAPK): Cannabinoid receptor activation can also stimulate the MAPK cascade (e.g., ERK1/2), which plays a role in regulating gene expression and cellular processes like growth and differentiation.[8][9][10]
Caption: Canonical Gαi/o-coupled signaling pathway for cannabinoid receptors.
Experimental Protocols & Workflows
To empirically determine and compare the efficacy of JWH-250 and its metabolites, standardized in vitro assays are essential. The following are foundational protocols used in cannabinoid research.
Protocol 1: Competitive Radioligand Binding Assay
This assay quantifies the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the cannabinoid receptor of interest (e.g., HEK293 cells transfected with hCB1) in an ice-cold buffer. Centrifuge the homogenate to pellet the membranes and resuspend in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Receptor membrane preparation.
-
A fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940).
-
Increasing concentrations of the unlabeled test compound (the "competitor," e.g., JWH-250). Include controls for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a saturating concentration of a known unlabeled ligand).
-
-
Incubation: Incubate the plate, typically for 60-90 minutes at 30°C, to allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Protocol 2: [³⁵S]GTPγS Binding Functional Assay
This functional assay measures the activation of G-proteins following receptor stimulation by an agonist. It is a direct measure of the initial step in the signaling cascade.
Workflow Diagram:
Caption: Workflow for a [³⁵S]GTPγS functional binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare receptor-containing membranes as described in the binding assay protocol.
-
Assay Setup: In a 96-well plate, combine the following in an assay buffer containing GDP (to ensure G-proteins are in an inactive state):
-
Receptor membrane preparation.
-
Increasing concentrations of the test agonist (e.g., JWH-250). Include controls for basal binding (no agonist) and non-specific binding (no agonist + excess unlabeled GTPγS).
-
-
Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.
-
Incubation: Incubate the plate (e.g., 60 minutes at 30°C) to allow for agonist-dependent G-protein activation and the binding of [³⁵S]GTPγS to the Gα subunit.
-
Filtration and Counting: Terminate the reaction and quantify the bound [³⁵S]GTPγS using the same rapid filtration and liquid scintillation counting method described for the binding assay.
-
Data Analysis: Subtract basal binding from all values. Plot the specific binding of [³⁵S]GTPγS against the logarithm of the agonist concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values. Efficacy is often normalized to the response produced by a standard full agonist.
Conclusion and Implications for Research
The synthetic cannabinoid JWH-250 is a potent agonist at both CB1 and CB2 receptors. Crucially, the available evidence from closely related analogs strongly suggests that its primary Phase I hydroxypentyl metabolites are not inactive byproducts but are themselves pharmacologically active compounds that likely retain high affinity and efficacy at these same receptors.[2]
This has significant implications for the scientific community:
-
Comprehensive Pharmacological Profiling: When evaluating the in vivo effects of JWH-250 or other synthetic cannabinoids, it is insufficient to consider only the parent compound. The pharmacokinetics and pharmacodynamics of major active metabolites must also be characterized to build a complete and accurate picture of the drug's activity and duration of action.
-
Toxicology and Drug Safety: The presence of multiple active species (parent drug and metabolites) can contribute to a more complex and potentially more severe toxicological profile compared to compounds with inactive metabolites.
-
Drug Development: For researchers developing cannabinoid-based therapeutics, understanding the metabolic fate of a lead compound is paramount. Designing molecules that are either metabolized to inactive compounds or whose metabolites have a known and desirable activity profile is a key principle of modern drug design.
Further direct experimental validation of the binding affinities and functional activities of JWH-250's 4-hydroxypentyl and 5-hydroxypentyl metabolites is necessary to confirm the hypotheses based on analogous compounds. The protocols detailed in this guide provide a robust framework for conducting such essential research.
References
-
Howlett, A. C., et al. (2002). Cannabinoid receptor signaling. PubMed, Available at: [Link]
-
Howlett, A. C. (2005). Cannabinoid Receptor Signaling. Madame Curie Bioscience Database, Available at: [Link]
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Laprairie, R. B., et al. (2015). Cannabinoid CB1 and CB2 Receptor Signaling and Bias. PMC, Available at: [Link]
-
FloraFlex. (2023). Cannabinoid Receptors: CB1 and CB2. FloraFlex, Available at: [Link]
-
Gamage, T. F., et al. (2018). Synthetic Cannabinoid Hydroxypentyl Metabolites Retain Efficacy at Human Cannabinoid Receptors. PMC, Available at: [Link]
-
Chimalakonda, K. C., et al. (2012). Cytochrome P450-Mediated Oxidative Metabolism of Abused Synthetic Cannabinoids Found in K2/Spice. PMC, Available at: [Link]
-
Bertin Bioreagent. JWH 250 N-(4-hydroxypentyl) metabolite. Bertin Bioreagent, Available at: [Link]
-
Fantegrossi, W. E., et al. (2018). Altered metabolism of synthetic cannabinoid JWH-018 by human cytochrome P450 2C9 and variants. PubMed, Available at: [Link]
-
Kim, J., et al. (2023). Identification of Cytochrome P450 Enzymes Responsible for Oxidative Metabolism of Synthetic Cannabinoid (1-Hexyl-1H-Indol-3-yl)-1-naphthalenyl-methanone (JWH-019). MDPI, Available at: [Link]
-
Brents, L. K., et al. (2011). Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity. ResearchGate, Available at: [Link]
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- 8. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
A Direct Comparative Guide to the Analytical Standards of JWH-018 and JWH-250 Metabolites
In the ever-evolving landscape of novel psychoactive substances (NPS), the JWH series of synthetic cannabinoids has posed significant challenges for the forensic, clinical, and research communities. This guide provides an in-depth technical comparison of the analytical standards for the metabolites of two prominent members of this series: JWH-018 and JWH-250. Our focus is to equip researchers, scientists, and drug development professionals with the necessary insights to navigate the complexities of detecting and quantifying these compounds, ensuring both scientific rigor and practical applicability in their work.
Introduction: The Analytical Imperative for Metabolite-Specific Standards
The parent compounds, JWH-018 and JWH-250, are extensively metabolized in the human body, with the parent drug often being undetectable in urine samples.[1][2] This metabolic reality necessitates a focus on their metabolites as the primary biomarkers for confirming exposure. The structural nuances between JWH-018 and JWH-250, particularly the replacement of JWH-018's naphthalene ring with a 2'-methoxyphenylacetyl group in JWH-250, lead to distinct metabolic pathways and, consequently, different analytical targets.[3] Accurate identification and quantification of these metabolites are critically dependent on the availability and proper use of well-characterized analytical standards.
Metabolic Pathways: A Tale of Two Structures
The metabolic fate of JWH-018 and JWH-250 is primarily governed by Phase I and Phase II enzymatic reactions. While both undergo hydroxylation and carboxylation, the specific positions of these modifications and the resulting major metabolites differ, a crucial factor in selecting appropriate analytical standards.
JWH-018 Metabolism
JWH-018 undergoes extensive Phase I metabolism, primarily through hydroxylation on the N-pentyl chain and the indole ring.[4][5][6] Subsequent oxidation of the terminal hydroxyl group on the pentyl chain leads to the formation of a carboxylic acid metabolite.[5] These metabolites are then often conjugated with glucuronic acid in Phase II metabolism for excretion.[7][8]
Caption: Metabolic Pathway of JWH-018.
JWH-250 Metabolism
Similar to JWH-018, JWH-250 is metabolized via hydroxylation of the N-pentyl side chain.[9][10] The major urinary metabolites of JWH-250 are the N-(4-hydroxypentyl) and N-(5-hydroxypentyl) derivatives.[10][11] The presence of the methoxyphenyl group also offers potential sites for O-demethylation, adding another layer of metabolic complexity.
Caption: Metabolic Pathway of JWH-250.
Comparative Analysis of Major Metabolite Standards
The selection of appropriate analytical standards is paramount for the accurate identification and quantification of JWH-018 and JWH-250 consumption. The following table provides a direct comparison of the primary metabolite standards for these two compounds.
| Feature | JWH-018 Metabolite Standards | JWH-250 Metabolite Standards |
| Primary Target Analytes | N-(5-hydroxypentyl) metabolite, N-pentanoic acid metabolite | N-(4-hydroxypentyl) metabolite, N-(5-hydroxypentyl) metabolite |
| Chemical Structure | Naphthoylindole core with modified pentyl chain | Phenylacetylindole core with modified pentyl chain |
| Commercial Availability | Readily available from various suppliers (e.g., Cayman Chemical, Cerilliant) | Available from specialized chemical suppliers |
| Typical Analytical Method | LC-MS/MS, GC-MS | LC-MS/MS, GC-MS |
| Key Mass Spectral Fragments | Characteristic ions corresponding to the naphthoylindole structure | Fragments indicative of the methoxyphenylacetylindole structure |
Experimental Protocols: A Validated Approach to Metabolite Quantification
The following is a generalized, yet robust, protocol for the quantification of JWH-018 and JWH-250 metabolites in urine, emphasizing the critical steps where analytical standards are employed. This protocol is based on widely accepted methodologies in the field.[7][12][13]
Caption: Experimental Workflow for Metabolite Analysis.
Sources
- 1. Screening for the synthetic cannabinoid JWH-018 and its major metabolites in human doping controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. JWH-250 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites [frontiersin.org]
- 5. Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Measurement of JWH-018 and JWH-073 Metabolites Excreted in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conjugation of Synthetic Cannabinoids JWH-018 and JWH-073, Metabolites by Human UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of JHW-250 4-hydroxypentyl Metabolite - Cerilliant [cerilliant.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gas chromatography – mass spectrometry of JWH-018 metabolites in urine samples with direct comparison to analytical standards - PMC [pmc.ncbi.nlm.nih.gov]
evaluation of a homogenous enzyme immunoassay for synthetic cannabinoid detection
An In-Depth Evaluation of Homogeneous Enzyme Immunoassay for High-Throughput Screening of Synthetic Cannabinoids
Authored by a Senior Application Scientist
The landscape of novel psychoactive substances (NPS) is in a constant state of flux, with synthetic cannabinoids representing one of the largest and most structurally diverse classes. For researchers and toxicologists, the rapid identification of these compounds in biological matrices is a significant challenge. While definitive confirmation relies on mass spectrometry, the need for rapid, high-throughput screening tools is paramount. This guide provides a comprehensive evaluation of the Homogeneous Enzyme Immunoassay (HEIA) as a frontline screening solution, comparing its performance against gold-standard methods and offering practical, field-proven insights.
The Challenge: A Constantly Moving Target
Synthetic cannabinoids are functionally designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component in cannabis. However, they often possess entirely different chemical structures.[1][2] This structural diversity and the continuous emergence of new analogs mean that detection methods must be both broad in their reactivity and adaptable. Traditional cannabinoid immunoassays, which target THC and its metabolites, do not detect these synthetic compounds, necessitating the development of specific assays.[3][4] Immunoassays offer an inexpensive, sensitive, and rapid screening alternative to labor-intensive chromatographic techniques, making them ideal for high-volume laboratories.[5][6]
Principle of the Homogeneous Enzyme Immunoassay (HEIA)
The HEIA is a competitive immunoassay performed in a single liquid phase, which eliminates the need for time-consuming separation steps common in heterogeneous assays like ELISA.[6][7] The core of the assay lies in the competition between the drug present in a sample (e.g., urine) and a drug-enzyme conjugate for a limited number of antibody binding sites.[8]
The Mechanism is as follows:
-
No Drug Present: The specific antibody binds to the drug-enzyme conjugate. This binding event alters the enzyme's conformation or sterically blocks its active site, leading to a significant reduction in its activity.[7]
-
Drug Present: The drug in the sample competes with the drug-enzyme conjugate to bind to the antibody. This leaves more of the drug-enzyme conjugate free and active in the solution.
-
Signal Generation: A substrate is added to the solution. The activity of the free enzyme is directly proportional to the concentration of the drug in the sample. The enzyme catalyzes the conversion of the substrate into a product that can be measured, typically by a change in absorbance using a spectrophotometer.[9]
Caption: Competitive binding principle of the Homogeneous Enzyme Immunoassay.
Performance Benchmark: HEIA vs. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
While HEIA is a screening tool, LC-MS/MS is considered the gold standard for confirmatory testing due to its exceptional specificity and sensitivity.[8] Understanding the strengths and limitations of each is critical for establishing an effective drug testing workflow.
| Feature | Homogeneous Enzyme Immunoassay (HEIA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Competitive antibody binding | Separation by chromatography, detection by mass-to-charge ratio |
| Throughput | High (hundreds to thousands of samples/day) | Low to moderate (tens to hundreds of samples/day) |
| Sample Prep | Minimal to none ("dilute and shoot")[10] | Labor-intensive (extraction, derivatization may be needed)[8] |
| Cost per Sample | Low[6] | High |
| Specificity | Class-specific; prone to cross-reactivity[11] | Compound-specific; highly definitive |
| Expertise | Easily automated, minimal specialized training[11] | Requires highly skilled operators and complex data analysis[11] |
| Primary Use | Screening for presumptive positives[6][12] | Confirmation of presumptive positives; quantitative analysis |
The primary value of HEIA is its ability to rapidly and cost-effectively eliminate negative samples from the workflow, allowing a laboratory to focus its more resource-intensive LC-MS/MS capabilities on the presumptive positive samples that require definitive identification.[5][8]
Quantitative Performance Analysis: A Case Study
To illustrate the performance of a commercial HEIA, we will analyze data from a published evaluation of the Immunalysis HEIA K2 Spice kit, which targets the JWH-018 N-pentanoic acid metabolite.[8][10] The study compared the immunoassay results against a validated LC-MS/MS method that detects 29 different synthetic cannabinoids.[8]
The choice of cutoff concentration is a critical decision that directly balances sensitivity and specificity. A lower cutoff increases the detection window (higher sensitivity) but may lead to more false positives (lower specificity).
Table 1: Performance of Immunalysis HEIA K2 Kit at Various Cutoffs vs. LC-MS/MS [8][10]
| Cutoff Concentration (µg/L) | Sensitivity | Specificity | Efficiency |
| 5 | 92.2% | 98.1% | 97.4% |
| 10 (Manufacturer Recommended) | 75.6% | 99.6% | 96.8% |
| 20 | 62.9% | 99.7% | 95.4% |
Expert Interpretation:
-
The data clearly shows that lowering the cutoff from the manufacturer's recommendation of 10 µg/L to 5 µg/L significantly improves the sensitivity from 75.6% to 92.2%, with only a minor decrease in specificity.[10] For a screening assay, maximizing sensitivity is often the primary goal to ensure that potential positives are not missed.
-
The high efficiency (>95%) across all cutoffs demonstrates the assay's overall reliability as a screening tool.[8]
-
The assay also demonstrated acceptable linearity for semi-quantitative results between 5-25 µg/L, with inter-day imprecision below 30%.[8][10]
The Double-Edged Sword: Cross-Reactivity
In the context of synthetic cannabinoids, cross-reactivity is a crucial feature. An assay that only detects a single compound (e.g., JWH-018) would be of limited use given the hundreds of analogs available. The goal is to use an antibody that recognizes a common structural motif across a class of compounds.[2] However, this broad reactivity is also the assay's Achilles' heel. New generations of synthetic cannabinoids with novel core structures (e.g., indazole-based like AB-PINACA instead of indole-based like JWH-018) may not be detected.[13]
One study evaluated the cross-reactivity of 74 synthetic cannabinoids with the Immunalysis K2 HEIA.[8][10] The findings are summarized below.
Table 2: Cross-Reactivity Profile of the Immunalysis K2 HEIA [8][10]
| Cross-Reactivity Level | Definition | Number of Compounds | Representative Examples |
| High | ≥50% at 10 µg/L | 13 | JWH-018 N-pentanoic acid, AM-2201 N-pentanoic acid, JWH-073 N-butanoic acid |
| Moderate | 10–50% at 10 µg/L | 4 | JWH-081 N-pentanoic acid, JWH-122 N-pentanoic acid |
| Low | <10% at 500 µg/L | 30 | JWH-250, JWH-019, CP 47,497 |
| Undetectable | <1% at 500 µg/L | 27 | UR-144, XLR-11, AKB-48 |
Field Insights:
-
The high cross-reactivity with the N-pentanoic acid metabolites of JWH-018 and AM-2201 is a significant strength, as these are common metabolites found in urine.
-
The lack of significant cross-reactivity with newer generations like UR-144 and XLR-11 highlights a critical limitation.[8] This has led manufacturers to develop newer assays, such as "Synthetic Cannabinoids-2" and "Synthetic Cannabinoids-3" kits, which target different core structures like UR-144, XLR-11, and AB-PINACA.[13][14]
-
Some studies have reported very low sensitivity (as low as 2%) when using older generation immunoassays to screen populations using newer synthetic cannabinoids, reinforcing the need to use appropriate assays and always confirm with mass spectrometry.[15][16]
Standard Operating Protocol: HEIA for Synthetic Cannabinoids
This protocol outlines a generalized, self-validating workflow for screening urine samples. It is designed to be adapted for use with most commercial HEIA kits on automated clinical chemistry analyzers.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of JWH-250 5-Hydroxypentyl Metabolite
This document provides essential safety and logistical information for the proper disposal of JWH-250 N-(5-hydroxypentyl) metabolite, a research and forensic chemical. As a synthetic cannabinoid metabolite, this compound requires stringent handling and disposal protocols to ensure personnel safety, environmental protection, and regulatory compliance. This guide synthesizes technical data with field-proven practices to provide a self-validating system for waste management in a laboratory setting.
Hazard Assessment and Regulatory Framework
JWH-250 5-hydroxypentyl is a metabolite of JWH-250, a cannabimimetic indole.[1] While specific toxicity data for the metabolite is limited, the parent compound and the class of synthetic cannabinoids are associated with significant health risks.[2][3][4] Therefore, disposal procedures must be approached with the assumption of hazard. The disposal of this compound is governed by two primary regulatory bodies in the United States: the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).
-
DEA Regulation: Synthetic cannabinoids are often classified as Schedule I controlled substances or their analogues. As such, their disposal is subject to the DEA's stringent regulations, which mandate that the substance be rendered "non-retrievable".[5][6][7] This standard means the substance cannot be transformed back to a physical or chemical state where it could be abused.[5]
-
EPA Regulation: As a laboratory chemical, waste containing this compound must be managed under the Resource Conservation and Recovery Act (RCRA).[8][9][10] Depending on its characteristics and the solvents used, it may be classified as a hazardous waste (e.g., for ignitability if dissolved in a flammable solvent like acetonitrile).[11][12]
The dual regulatory landscape necessitates a disposal plan that satisfies the most stringent requirements of both agencies. The primary causality for these regulations is the prevention of drug diversion and environmental contamination.
Core Principles of Disposal
A robust disposal plan is built on a foundation of clear, logical principles. Every step is designed to mitigate risk and ensure a documented, compliant final disposition of the chemical waste.
-
Waste Characterization: The first and most critical step is to accurately identify the waste stream. Is it a pure compound, a solution in a solvent, or contaminated lab materials? This determination dictates the entire disposal pathway.
-
Segregation: Waste containing this compound must be segregated from all other waste streams. This prevents cross-contamination and ensures the specific, high-security disposal protocol is followed.
-
Containment: Use only designated, properly labeled, and sealed waste containers. For solvent-based waste, these should be UN-rated, DOT-approved containers suitable for flammable liquids.[12]
-
Documentation: Meticulous record-keeping is a legal requirement and a cornerstone of a self-validating safety system. All disposal activities must be logged, and for controlled substances, DEA Form 41 ("Registrants Inventory of Drugs Surrendered") is often required.[6][13]
Step-by-Step Disposal Protocols
The following protocols provide procedural guidance for different forms of this compound waste.
Protocol A: Disposal of Pure Compound or Concentrated Solutions
Due to the compound's DEA-regulated status, on-site chemical destruction is generally not recommended unless the facility has specific licenses and validated procedures. The authoritative and safest method is to use a licensed third-party vendor.
-
Contact Vendor: Engage a DEA-registered reverse distributor or a licensed hazardous waste Treatment, Storage, and Disposal Facility (TSDF) that is permitted to handle and incinerate both hazardous waste and controlled substances.[6][12]
-
Secure Containment: Carefully package the pure compound or concentrated solution in its original or a compatible, tightly sealed container. Ensure the container is clearly labeled with the chemical name, concentration, and appropriate hazard warnings (e.g., "Hazardous Waste").
-
Log Inventory: Document the exact quantity of the substance being designated for disposal in your laboratory's controlled substance inventory log.
-
Transfer of Custody:
-
Obtain Certificate of Destruction: The vendor is responsible for the final destruction, typically via incineration, which is the only method currently recognized by the DEA as meeting the "non-retrievable" standard.[6][14] Your facility must obtain and retain a Certificate of Destruction from the vendor as the final validation of proper disposal.[13][14]
Protocol B: Disposal of Contaminated Labware and PPE
This protocol applies to items such as pipette tips, gloves, vials, and bench paper with trace contamination.
-
Initial Decontamination: Whenever possible, rinse contaminated glassware and equipment three times with a suitable solvent (e.g., ethanol or acetone). The resulting solvent rinseate must be collected and treated as concentrated waste (see Protocol A).
-
Segregation: Place all grossly contaminated disposable items (gloves, wipes, plasticware) into a dedicated hazardous waste container, separate from regular trash. This container should be clearly labeled, such as "Hazardous Waste - this compound Contaminated Materials."
-
Final Disposal: This container of contaminated solid waste must be disposed of through your institution's hazardous waste management program, typically via incineration. Do not place these items in the regular or biohazardous trash.[12]
Data Summary and Workflow
For clarity, the key operational parameters are summarized below.
| Aspect | Requirement / Recommendation | Regulatory Authority | Justification |
| Primary Disposal Method | Incineration via licensed vendor | DEA / EPA | Only DEA-accepted method to achieve "non-retrievable" status and effectively destroys hazardous organic compounds.[6][14] |
| Waste Classification | Controlled Substance Analogue & Potential Hazardous Waste | DEA / EPA | Governed by chemical structure and potential for abuse (DEA) and physical/chemical properties like ignitability (EPA).[5][12] |
| Key Documentation | Controlled Substance Log, DEA Form 41/222, Certificate of Destruction | DEA | To provide a complete, auditable trail from acquisition to final destruction, preventing diversion.[6][13] |
| Required PPE | Nitrile Gloves, Safety Glasses/Goggles, Lab Coat | OSHA / Lab Best Practices | To prevent dermal absorption and eye contact, which are primary routes of accidental exposure.[15][16] |
| Spill Management | Absorb with inert material, collect in a sealed container, and dispose of as hazardous waste. | EPA / Lab Best Practices | To contain the hazardous material and prevent environmental release or further exposure.[15] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for managing waste containing this compound.
Caption: Disposal workflow for this compound waste.
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A Researcher's Guide to Safe Handling of JWH-250 5-Hydroxypentyl Metabolite
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling JWH-250 N-(5-hydroxypentyl) metabolite. As a potent synthetic cannabinoid agonist, this compound and its metabolites demand rigorous safety measures to prevent accidental exposure and ensure a secure laboratory environment.[1][2] The procedures outlined below are grounded in established chemical hygiene principles and are designed to be a self-validating system for risk mitigation.
Hazard Assessment and Risk Mitigation
JWH-250 and its metabolites are potent psychoactive substances.[1][2] The primary routes of occupational exposure are inhalation of aerosolized powder, dermal absorption, and accidental ingestion.[3][4] The parent compound, JWH-250, is classified as a Schedule I controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use.[5] While the toxicological data for the 5-hydroxypentyl metabolite is not as extensively documented, it is expected to be biologically active and should be handled as a particularly hazardous substance.[6][7]
A thorough risk assessment is the foundation of a safe laboratory environment.[8] Every procedure involving this compound must be meticulously planned, adhering to your institution's Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[9][10][11]
Engineering Controls: The First Line of Defense
Engineering controls are the most critical element in preventing exposure to potent powders. Personal Protective Equipment (PPE) should be considered the last line of defense, used in conjunction with, not in place of, these primary control measures.
-
Chemical Fume Hood: All manipulations of solid JWH-250 5-hydroxypentyl metabolite or its concentrated solutions must be performed inside a certified chemical fume hood. This is non-negotiable. The negative pressure environment contains airborne particles and prevents them from entering the laboratory workspace.[11][12]
-
Ventilated Balance Enclosure (VBE): For weighing the powdered compound, a VBE (also known as a powder containment hood) is highly recommended.[13] These enclosures are specifically designed to provide a stable, turbulence-free environment for accurate weighing while containing fine powders.
-
Designated Area: All work with this compound must occur in a clearly marked "Designated Area" with restricted access.[11][13][14] This prevents cross-contamination of other laboratory areas and limits potential exposure to authorized personnel only.
Personal Protective Equipment (PPE) Protocols
A comprehensive PPE ensemble is mandatory to prevent dermal, respiratory, and ocular exposure.[15] The following table summarizes the required PPE for handling this compound metabolite.
| Task | Gloves | Body Protection | Respiratory Protection | Eye/Face Protection |
| Handling Solid Compound (e.g., Weighing) | Double-gloving with powder-free nitrile gloves.[15][16] | Disposable, solid-front, back-closing gown (e.g., Tyvek).[15][17] | Fit-tested NIOSH-approved N100 or P100 filtering facepiece respirator.[8][15] | Safety goggles and a full-face shield.[16][18] |
| Handling Solutions (<1 mg/mL) | Single pair of nitrile gloves.[16] | Standard, buttoned lab coat.[18] | Not required if handled exclusively within a certified chemical fume hood. | Safety glasses with side shields.[16] |
| Handling Concentrated Solutions (>1 mg/mL) | Double-gloving with powder-free nitrile gloves.[15] | Disposable gown over a lab coat. | Not required if handled exclusively within a certified chemical fume hood. | Safety goggles and a full-face shield.[16] |
Causality Behind PPE Choices:
-
Double-Gloving: Provides a robust barrier against dermal absorption, which is a significant exposure risk.[15] This practice minimizes the chance of exposure if the outer glove is breached.
-
Disposable Gowns: Prevents the contamination of personal clothing and reduces the risk of "take-home" exposure, where hazardous materials are inadvertently carried out of the lab.[4]
-
N100/P100 Respirators: Fine chemical powders can easily become aerosolized and inhaled.[19] A standard surgical mask is insufficient. A NIOSH-approved respirator is essential to protect against particulate inhalation during powder handling.[8][15]
-
Face Shield over Goggles: This combination provides maximum protection against splashes of concentrated solutions and prevents accidental contact with the face.[16][18]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, step-by-step protocol is crucial for minimizing risk.
Workflow for Safe Handling of JWH-250 Metabolite
Caption: Decision tree for responding to a chemical spill.
-
In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention. [3]* In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 20 minutes, holding eyelids open. Seek immediate medical attention. [3]* In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [3]* In Case of Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention. [3] All exposure incidents, no matter how minor, must be reported to your supervisor and institutional Environmental Health and Safety (EHS) office.
Disposal Plan: Managing Hazardous Waste
All materials that come into contact with this compound metabolite are considered hazardous waste.
-
Waste Segregation: Use separate, clearly labeled, leak-proof containers for different types of waste (e.g., solid waste, liquid waste, sharps). [20][21]* Solid Waste: All contaminated PPE (gloves, gowns), absorbent pads, and weighing papers must be placed in a designated hazardous waste bag or container. [22]* Liquid Waste: Collect all solvent rinses and unused solutions in a compatible, sealed hazardous waste container. [22]Do not mix incompatible waste streams.
-
Empty Containers: The first rinse of any container that held the compound must be collected as hazardous waste. [22]Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste. Consult your EHS office for specific guidance. [23]* Disposal: All hazardous waste must be disposed of through your institution's EHS program. [23]Never dispose of this chemical waste via standard trash or sewer drains. [22] By implementing these comprehensive safety measures, researchers can confidently and safely handle this compound metabolite, ensuring both personal safety and the integrity of the research environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
